molecular formula C28H43O4P B1329644 hexadecyl diphenyl phosphate CAS No. 56827-92-0

hexadecyl diphenyl phosphate

Cat. No.: B1329644
CAS No.: 56827-92-0
M. Wt: 474.6 g/mol
InChI Key: FEUQWJRZKZQFAO-UHFFFAOYSA-N
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Description

Hexadecyl diphenyl phosphate is a useful research compound. Its molecular formula is C28H43O4P and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hexadecyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQWJRZKZQFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069132
Record name Phosphoric acid, hexadecyl diphenyl ester
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Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Phosphoric acid, hexadecyl diphenyl ester
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CAS No.

56827-92-0
Record name Hexadecyl diphenyl phosphate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, hexadecyl diphenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, hexadecyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, hexadecyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069132
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Foundational & Exploratory

Hexadecyl Diphenyl Phosphate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical and physical properties of hexadecyl diphenyl phosphate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of this multifaceted organophosphate ester. We will explore its fundamental characteristics, reactivity, and potential applications, grounded in established scientific principles and methodologies.

Introduction: Unveiling the Molecular Architecture and Significance

This compound (CAS No. 56827-92-0) is an organophosphate ester characterized by a central phosphate group bonded to two phenyl groups and a long-chain hexadecyl (cetyl) group.[1] This amphipathic structure, featuring a polar phosphate-phenyl head and a nonpolar sixteen-carbon tail, bestows upon it properties that are of significant interest in both industrial and research settings.

While its primary commercial applications are as a flame retardant and a plasticizer in polymers, its unique molecular structure suggests a broader potential, particularly in areas requiring surface-active agents or modulators of biological systems.[1][2] This guide will delve into the technical details of its chemical nature, providing a foundation for its potential exploration in novel research and development contexts.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively available in the public domain. However, based on available data and the properties of structurally similar long-chain alkyl diphenyl phosphates, we can compile a comprehensive profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIsodecyl Diphenyl Phosphate (Analog)Cresyl Diphenyl Phosphate (Analog)Source
CAS Number 56827-92-029761-21-526444-49-5[2][3][4]
Molecular Formula C₂₈H₄₃O₄PC₂₂H₃₁O₄PC₁₉H₁₇O₄P[2][3][4]
Molecular Weight 474.61 g/mol 390.45 g/mol Varies with isomerism[3][4][5]
Physical State Liquid at room temperatureClear, odorless liquidLiquid[2][3][4]
Melting Point Not available< -35 °CNot available[3]
Boiling Point Not available245 °C at 10 mmHg (decomposes)~390 °C at 760 mmHg[3][4]
Density Not available1.069 – 1.079 g/mL at 25 °C~1.210 g/cm³ at 20 °C[3][4]
Vapor Pressure Not available0.97 mmHg at 104 °C~3.3 x 10⁻⁵ Pa at 20 °C[3][4]
Water Solubility Very low (predicted)Insoluble~2.6 mg/L[4][6]
Solubility Soluble in nonpolar organic solvents (predicted)Soluble in chloroform, methanol (slightly)Soluble in organic solvents[6]

The long hexadecyl chain imparts significant lipophilicity to the molecule, rendering it practically insoluble in water but soluble in many organic solvents. Its physical state as a liquid at room temperature is consistent with other long-chain phosphate esters.[2][3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the phosphate ester core. The phosphorus atom is electrophilic and susceptible to nucleophilic attack, while the ester linkages can undergo hydrolysis.

Hydrolysis

Phosphate esters are generally susceptible to hydrolysis, and the rate is highly dependent on pH and temperature. The hydrolysis of alkyl diphenyl phosphates can proceed via cleavage of either the P-OAr or P-OAlk bond. Under neutral or slightly acidic conditions, the hydrolysis of triaryl phosphates is generally slow.[7] However, under basic conditions, the rate of hydrolysis increases due to the nucleophilic attack of hydroxide ions on the phosphorus center.[8]

The hydrolysis of this compound would yield diphenyl phosphate and hexadecanol, or phenol and hexadecyl phenyl phosphate, depending on the bond cleaved. The long alkyl chain may sterically hinder the approach of a nucleophile to the phosphorus center to some extent, potentially slowing the hydrolysis rate compared to smaller alkyl phosphate esters.

Thermal Decomposition

Organophosphate esters, when heated, typically undergo decomposition to form phosphorus acids.[9][10] The thermal stability of aryl phosphates is generally higher than that of alkyl phosphates.[10] For this compound, thermal decomposition is expected to initiate with the cleavage of the P-O-alkyl or P-O-aryl bond. The presence of the long alkyl chain may influence the decomposition pathway, potentially leading to the elimination of hexadecene and the formation of diphenyl phosphoric acid. The decomposition temperature for a commercial cresyl diphenyl phosphate is reported to be above 300°C, suggesting that this compound would also exhibit high thermal stability.[4]

Experimental Protocols: Synthesis and Characterization

A robust understanding of a chemical entity necessitates well-defined protocols for its synthesis and analysis. The following sections outline plausible, detailed methodologies for this compound based on established organophosphorus chemistry.

Synthesis of this compound

The synthesis of long-chain alkyl diphenyl phosphates is typically achieved by reacting a long-chain alcohol with a suitable diphenyl phosphorylating agent, such as diphenyl chlorophosphate.[11][12]

Reaction Scheme:

(C₆H₅O)₂P(O)Cl + HO(CH₂)₁₅CH₃ + Base → (C₆H₅O)₂P(O)O(CH₂)₁₅CH₃ + Base·HCl

Step-by-Step Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 1-hexadecanol (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent like toluene.

  • Addition of Phosphorylating Agent: Diphenyl chlorophosphate (1.05 eq) is dissolved in anhydrous toluene and added dropwise to the stirred solution of 1-hexadecanol at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Diphenyl chlorophosphate is moisture-sensitive and will hydrolyze to diphenyl phosphoric acid, hence the need for an anhydrous solvent and a nitrogen atmosphere.

  • Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purification: The aqueous workup removes unreacted starting materials and salts, while column chromatography is essential for obtaining a highly pure product.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Hexadecanol 1-Hexadecanol ReactionVessel Reaction (0°C to RT) Hexadecanol->ReactionVessel DPCP Diphenyl Chlorophosphate DPCP->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Base Triethylamine Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Washing Aqueous Washing Filtration->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product FinalProduct Pure Hexadecyl Diphenyl Phosphate Chromatography->FinalProduct

Caption: Synthesis workflow for this compound.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl groups (typically in the range of 7.0-7.5 ppm), the methylene protons of the hexadecyl chain (a triplet for the terminal methyl group around 0.9 ppm, and a complex multiplet for the other methylene groups between 1.2-1.8 ppm), and the methylene protons adjacent to the phosphate oxygen (a multiplet around 4.0-4.2 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and the distinct carbons of the long alkyl chain.

  • ³¹P NMR: The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds.[13] A single signal is expected for this compound, typically in the range of -10 to -20 ppm, which is characteristic of phosphate esters.[12][14]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

  • Fragmentation Pattern: Under collision-induced dissociation (CID), fragmentation of the phosphate ester can occur.[16][17] Common fragmentation pathways for organophosphates include the loss of the alkyl or aryl groups. For this compound, characteristic fragments would correspond to the loss of the hexadecyl group, the loss of a phenyl group, and the formation of the diphenyl phosphate ion.

Applications in Research and Drug Development: A Forward Look

While the primary industrial applications of this compound are well-established, its potential in research and drug development remains an area ripe for exploration. Its amphipathic nature and the known biological activities of other organophosphate esters provide a compelling rationale for investigating its utility in these fields.

Potential as a Surfactant in Drug Delivery

The long hydrophobic hexadecyl chain and the polar phosphate head group give this compound surfactant-like properties. Surfactants are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[10] The ability of surfactants to form micelles can encapsulate hydrophobic drug molecules, facilitating their delivery and absorption. This compound could potentially be formulated into liposomes or other nanoparticle-based drug delivery systems.

Diagram of a Potential Drug Delivery System:

Caption: Conceptual diagram of a micelle formed by an amphipathic molecule like this compound, encapsulating a hydrophobic drug.

Exploration of Biological Activity

Organophosphate esters are known to interact with various biological systems. Some have been shown to exhibit neurotoxicity, while others can modulate lipid metabolism and other cellular processes.[18][19][20][21][22] The diphenyl phosphate (DPhP) moiety, a potential metabolite of this compound, has been studied for its biological effects.[22] Given the structural similarities to other biologically active organophosphates, it is plausible that this compound could interact with enzymes or receptors involved in signaling pathways. This warrants further investigation to determine its specific biological targets and potential therapeutic or toxicological effects.

Safety and Handling

As with all organophosphate compounds, appropriate safety precautions should be taken when handling this compound. While specific toxicity data for this compound is limited, related compounds have shown potential for irritation and other health effects.[23][24] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with a dual identity. Its established role as an industrial chemical is complemented by a latent potential in the realms of research and drug development. Its amphipathic character, coupled with the known biological activities of related organophosphates, presents a compelling case for its further investigation as a novel excipient in drug delivery or as a tool compound for probing biological systems. This guide has provided a comprehensive overview of its known and inferred properties, along with detailed experimental frameworks, to empower researchers to unlock the full scientific potential of this intriguing molecule.

References

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Hexadecyl Diphenyl Phosphate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of hexadecyl diphenyl phosphate, a significant organophosphate ester. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple recitation of protocols to offer a deep understanding of the chemical principles and practical considerations that underpin the methodologies described. Here, we emphasize a self-validating approach to experimentation, where a thorough understanding of the "why" behind each step empowers the scientist to anticipate results and troubleshoot effectively.

Introduction: The Molecular Architecture and Utility of this compound

This compound, with the chemical formula C₂₈H₄₃O₄P, is an organophosphate ester characterized by a central phosphate core bonded to two phenyl groups and a long-chain hexadecyl (cetyl) group.[1] This molecular structure imparts a unique combination of properties, including thermal stability and hydrophobicity, making it a valuable compound in various industrial applications.[2]

Primarily, this compound is utilized as a flame retardant and a plasticizer.[1][3] As a flame retardant, it operates through mechanisms that will be discussed later in this guide, effectively reducing the flammability of polymeric materials.[4] Its role as a plasticizer enhances the flexibility and durability of materials like PVC.[5] While its primary applications lie in materials science, the broader class of organophosphate esters has been explored in medicinal chemistry, particularly in the design of prodrugs to enhance the bioavailability of therapeutic agents.[6]

This guide will first detail a robust and adaptable synthetic route to high-purity this compound. Subsequently, a comprehensive suite of characterization techniques will be presented, providing the analytical framework necessary to confirm the identity, purity, and key properties of the synthesized compound.

Synthesis of this compound: A Step-by-Step Approach with Mechanistic Insights

The synthesis of this compound is most effectively achieved through the phosphorylation of hexadecan-1-ol (cetyl alcohol) with diphenyl chlorophosphate. This method offers high yields and a straightforward purification process.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core reaction is a nucleophilic acyl substitution at the phosphorus center. The hydroxyl group of cetyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl chlorophosphate. The departure of the chloride ion as a leaving group, facilitated by a base, results in the formation of the desired tri-ester. The choice of a suitable base is critical to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenyl chlorophosphate

  • Hexadecan-1-ol (Cetyl alcohol)

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve hexadecan-1-ol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Phosphorylating Agent: Cool the solution to 0 °C using an ice bath. Add diphenyl chlorophosphate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a colorless to pale yellow liquid.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the hydrolysis of the highly reactive diphenyl chlorophosphate by atmospheric moisture.

  • Anhydrous Solvents: The use of anhydrous dichloromethane is crucial to avoid unwanted side reactions of the phosphorylating agent with water.

  • Controlled Addition at Low Temperature: The dropwise addition of diphenyl chlorophosphate at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Use of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, shifting the equilibrium towards the product side. It also acts as a nucleophilic catalyst.

  • Aqueous Work-up: The series of washes removes the pyridinium salt, unreacted starting materials, and other water-soluble impurities.

Synthesis_Workflow Reactants Reactants: - Hexadecan-1-ol - Diphenyl Chlorophosphate - Pyridine Reaction Reaction in Anhydrous CH₂Cl₂ (0°C to RT) Reactants->Reaction Nucleophilic Acyl Substitution Workup Aqueous Work-up: - H₂O Quench - Acid/Base Washes - Brine Wash Reaction->Workup Crude Product Purification Purification: - Drying (MgSO₄) - Solvent Removal - Column Chromatography Workup->Purification Impure Product Product Pure Hexadecyl Diphenyl Phosphate Purification->Product Final Product Characterization_Logic Synthesized_Product Synthesized Hexadecyl Diphenyl Phosphate NMR NMR Spectroscopy (³¹P & ¹H) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Thermal_Analysis Thermal Analysis (TGA & DSC) Synthesized_Product->Thermal_Analysis Structural_Confirmation Structural Confirmation (Connectivity & Functional Groups) NMR->Structural_Confirmation Purity_Assessment Purity Assessment (Absence of Impurities) NMR->Purity_Assessment MS->Structural_Confirmation MS->Purity_Assessment FTIR->Structural_Confirmation Property_Determination Property Determination (Thermal Stability) Thermal_Analysis->Property_Determination

Caption: Logical relationships in the characterization of this compound.

Concluding Remarks: A Self-Validating Approach to Synthesis and Analysis

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles of the synthetic route and the expected outcomes of the various analytical techniques, researchers can approach the synthesis and analysis of this and similar molecules with confidence. The detailed protocols and the rationale behind them serve as a foundation for a self-validating experimental workflow, enabling the efficient production and thorough characterization of high-purity this compound for its intended applications in materials science and beyond.

References

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Sources

"CAS number 56827-92-0 physicochemical data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 147149-89-1)

A Note on Chemical Identification

It is important to clarify that the CAS number 56827-92-0, as provided in the topic, is associated with the flame retardant cetyl diphenyl phosphate. However, the context of the request, which is geared towards researchers and drug development professionals, strongly suggests an interest in a pharmacologically active molecule. The search results have overwhelmingly pointed towards quinazolinone derivatives, a class of compounds with significant biological activities. Specifically, the compound 2-amino-5-bromo-6-methylquinazolin-4(3H)-one is identified with CAS number 147149-89-1 . This guide will focus on this quinazolinone derivative, assuming a potential discrepancy in the provided CAS number.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring. This structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazolinone core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and biological significance of the specific derivative, 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one is presented in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological activity.

PropertyValueSource
CAS Number 147149-89-1[1]
Molecular Formula C₉H₈BrN₃O[2]
Molecular Weight 254.08 g/mol [2]
Appearance White solid[3]
Melting Point 101–103 °C[3]

Synthesis and Characterization

The synthesis of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one and its analogs typically follows a multi-step pathway, starting from substituted anthranilic acids. A general synthetic scheme is outlined below.

General Synthetic Workflow

Synthesis_Workflow General Synthesis of 2-Amino-Quinazolinones A Substituted Anthranilic Acid (e.g., 2-amino-5-bromo-4-methylbenzoic acid) B Cyclization with a Cyanating Agent (e.g., BrCN or cyanamide) A->B Step 1: Acylation/Cyclization C Intermediate Formation (e.g., Benzoxazinone) B->C Intermediate D Amination (e.g., reaction with ammonia or hydrazine) C->D Step 2: Ring Opening and Recyclization E 2-Amino-Quinazolinone Derivative (e.g., 2-amino-5-bromo-6-methylquinazolin-4(3H)-one) D->E Final Product

Caption: A generalized workflow for the synthesis of 2-amino-quinazolinone derivatives.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol is a representative example for the synthesis of a quinazolinone derivative, based on established methodologies.

  • Step 1: Synthesis of the Benzoxazinone Intermediate

    • To a solution of the appropriately substituted anthranilic acid in a suitable solvent (e.g., pyridine), add an acylating agent (e.g., acetyl chloride) dropwise at room temperature.

    • Stir the reaction mixture for a specified time (e.g., 30 minutes) to allow for the formation of the N-acylanthranilic acid.

    • Heat the mixture under reflux to induce cyclization and formation of the benzoxazinone derivative.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter, wash the solid with water, and dry to obtain the crude benzoxazinone.

  • Step 2: Synthesis of the 3-Amino-Quinazolinone

    • Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol).

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours (e.g., 3 hours) at an elevated temperature (e.g., 120-130°C).

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the solid, wash with a small amount of cold ethanol, and dry to yield the 3-amino-quinazolinone derivative.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule. For 2-amino-5-bromo-6-methylquinazolin-4(3H)-one, characteristic peaks would be observed for the aromatic protons, the amino group protons, and the methyl group protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as N-H (amino group), C=O (carbonyl group), and C-Br bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Activity and Potential Applications

Quinazolinone derivatives are known for their broad spectrum of biological activities. The presence of a bromine atom and a methyl group on the quinazolinone scaffold of the target compound can significantly influence its pharmacological profile.

  • Anticancer Activity: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases or histone deacetylases.

  • Antimicrobial Activity: Bromo-substituted quinazolinones have been reported to exhibit significant antibacterial and antifungal activities.[4] The lipophilicity conferred by the bromine atom can enhance the compound's ability to penetrate microbial cell membranes.

  • Other Potential Activities: Depending on the specific substitution pattern, quinazolinone derivatives have also been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The following is a standard protocol for evaluating the antimicrobial activity of the synthesized compound.

  • Preparation of Stock Solution: Dissolve a known weight of the compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Microorganism Cultures: Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add a specific volume of growth medium to each well.

    • Perform serial two-fold dilutions of the compound's stock solution across the wells.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Interpretation and Troubleshooting

  • Synthesis: Low yields in the synthesis may be due to incomplete reactions or side product formation. Optimization of reaction time, temperature, and reagents may be necessary. Purification by column chromatography or recrystallization is often required to obtain a pure product.

  • Characterization: Discrepancies in spectral data compared to expected values could indicate the presence of impurities or an incorrect structure. Careful analysis of all spectral data is crucial for unambiguous structure elucidation.

  • Biological Assays: Variability in MIC values can arise from inconsistencies in inoculum size, incubation conditions, or the purity of the tested compound. It is essential to perform experiments in triplicate and include appropriate controls.

Future Directions

Further research on 2-amino-5-bromo-6-methylquinazolin-4(3H)-one could focus on:

  • Lead Optimization: Synthesizing and testing a library of analogs with modifications at various positions to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.

References

  • Patel, J. A., Mistry, B. D., & Desai, K. R. (2006). Synthesis and Antimicrobial Activity of Newer Quinazolinones. E-Journal of Chemistry, 3(2), 97–102.
  • Osarumwense, P. O. (2017). Synthesis and Analgesic Activity of 3-Amino-6-Bromo-2-Methyl Quinazolin-4(3H) –One and 6-Bromo-2-Methyl-4H-Benzo[D][5][6]- Oxazin-4-One. Continental J. Applied Sciences, 12(3), 29–39.

  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(8), 612–624.
  • Synthesis and Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). International Journal of Medical and Pharmaceutical Case Reports, 11(2), 1-7.
  • Al-Saeedi, H. S., Al-Yousef, H. M., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1042.
  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review. (2025). Journal of the Indian Chemical Society, 102(1), 101314.
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
  • Al-Dhfyan, A., & Al-Obaid, A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1–27.
  • Shylaja, K., Kumar, A., & Kumar, P. (2024).
  • 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one. (n.d.). Beijing Xinhengyan Technology Co., Ltd.
  • 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE CAS#: 147149-89-1. (n.d.).

Sources

Hexadecyl Diphenyl Phosphate: A Mechanistic Exploration of an Aryl-Phosphate Flame Retardant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap on Hexadecyl Diphenyl Phosphate

This compound, also known as cetyl diphenyl phosphate, belongs to the broad class of organophosphate flame retardants (OPFRs). While widely utilized in various industrial and consumer products for its flame retardant and plasticizing properties, a significant gap exists in the scientific literature regarding its specific mechanism of action.[1][2] This guide, therefore, adopts a scientifically grounded, extrapolative approach. By synthesizing the extensive research on structurally analogous aryl-phosphate flame retardants (Aryl-OPFRs), such as 2-ethylhexyl diphenyl phosphate (EHDPP) and the common metabolite diphenyl phosphate (DPHP), we will construct a robust, evidence-based framework of the probable biochemical and cellular interactions of this compound. This document is intended to serve as a foundational resource for stimulating further investigation into this specific compound.

Section 1: The Aryl-Phosphate Ester Landscape: Commonalities in Structure and Function

This compound is an aryl-phosphate ester characterized by a central phosphate core, two phenyl groups, and a long-chain hexadecyl (cetyl) alkyl group. This structure imparts both flame retardant capabilities and utility as a plasticizer and surfactant.[3] The toxicological profile of OPFRs is diverse and often structure-dependent. However, common themes have emerged from extensive research into this class of compounds, providing a logical starting point for understanding this compound.

The primary modes of action for Aryl-OPFRs can be broadly categorized into neurotoxicity, endocrine disruption, developmental toxicity, and general cellular toxicity. These effects are often underpinned by the molecule's ability to interact with key enzymatic and signaling pathways.

Section 2: Postulated Mechanisms of Action of this compound

Based on the known activities of related Aryl-OPFRs, the following mechanisms are postulated for this compound:

Neurotoxicity: Beyond Acetylcholinesterase Inhibition

While the classical mechanism of organophosphate toxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent neurotoxic effects, many modern OPFRs exhibit a broader range of neurotoxic actions.[4]

  • Non-cholinergic Neurodevelopmental Effects: Studies on various OPFRs suggest that they can interfere with critical neurodevelopmental processes, including neuronal proliferation, differentiation, and synaptogenesis.[5][6][7] These effects may be particularly pronounced during early life stages. The lipophilic nature of the hexadecyl chain in this compound could facilitate its accumulation in lipid-rich neural tissues, potentially enhancing its neurotoxic potential.

Endocrine Disruption: A Multi-Receptor Threat

Aryl-OPFRs are increasingly recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone synthesis, metabolism, and receptor binding.[8]

  • Hormone Homeostasis: Research on compounds like EHDPP has demonstrated alterations in the production of key steroid hormones, including cortisol, aldosterone, and estradiol, in human adrenal cell lines.[9]

  • Nuclear Receptor Interactions: Aryl-OPFRs have been shown to interact with a variety of nuclear receptors, including estrogen receptors (ERα, ERβ), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs). These interactions can lead to a cascade of downstream effects on gene expression and cellular function.

Developmental Toxicity: Insights from the Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the developmental toxicity of OPFRs.[10][11][12][13]

  • Cardiac Development: Studies on DPHP, a likely metabolite of this compound, have shown that it can disrupt cardiac development in zebrafish embryos, leading to morphological abnormalities.[14][15]

  • General Developmental Defects: Exposure to various OPFRs during early zebrafish development can result in a range of malformations, highlighting the vulnerability of embryonic and larval stages to these compounds.

Cellular Toxicity: The Underlying drivers

At the cellular level, Aryl-OPFRs can induce a range of cytotoxic effects that contribute to their overall toxicity.

  • Mitochondrial Dysfunction: A recurring theme in OPFR toxicology is the disruption of mitochondrial function.[14][15] This can lead to impaired energy production, increased oxidative stress, and the initiation of apoptotic cell death pathways.

  • Oxidative Stress and Apoptosis: Several OPFRs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[16][17] This can trigger programmed cell death, or apoptosis.

  • Disruption of Lipid Metabolism: Given its long alkyl chain, this compound may have a significant impact on lipid metabolism. Studies on related compounds have shown alterations in lipid profiles and the expression of genes involved in lipid homeostasis.[9]

Section 3: Experimental Protocols for Mechanistic Investigation

To validate the postulated mechanisms of action for this compound, a multi-pronged experimental approach is necessary. The following protocols represent a logical and scientifically rigorous framework for such an investigation.

In Vitro Assays for High-Throughput Screening and Mechanistic Elucidation
  • Human Cell Line Studies:

    • Neuroblastoma Cell Lines (e.g., SH-SY5Y): To assess neurotoxicity, including cell viability, neurite outgrowth, and the expression of neuronal markers.[18]

    • Adrenal Carcinoma Cell Line (H295R): To evaluate effects on steroidogenesis and hormone production.[9]

    • Hepatocellular Carcinoma Cell Line (HepG2): To investigate hepatotoxicity and metabolic activation.[19]

  • Developmental Neurotoxicity (DNT) In Vitro Battery: A suite of assays using human-derived neural progenitor cells and organoids to assess key neurodevelopmental processes such as proliferation, migration, differentiation, and synaptogenesis.[5][6][7][20]

In Vivo Models for Assessing Systemic and Developmental Toxicity
  • Zebrafish (Danio rerio) Embryo and Larvae Model: An ideal model for assessing developmental toxicity, cardiotoxicity, and neurobehavioral effects in a whole-organism context.[10][11][12][13]

  • Rodent Models (Rat, Mouse): For traditional toxicological studies to assess acute, sub-chronic, and chronic toxicity, as well as to investigate effects on specific organ systems.[21][22][23]

"Omics" Technologies for Unbiased Pathway Analysis
  • Transcriptomics (RNA-Seq): To obtain a global view of changes in gene expression in response to this compound exposure. This can help to identify affected cellular pathways and potential molecular initiating events.[16][17][19][24][25]

  • Metabolomics: To analyze changes in the cellular metabolome, providing insights into disruptions in metabolic pathways such as energy metabolism and lipid metabolism.

Section 4: Data Presentation and Visualization

Table 1: Summary of Postulated Toxicological Endpoints for this compound
Toxicological CategorySpecific EndpointRationale based on Related CompoundsKey Experimental Models
Neurotoxicity Acetylcholinesterase InhibitionClassical organophosphate mechanism.In vitro enzyme assays, in vivo rodent studies.
Disruption of NeurodevelopmentEffects on neuronal proliferation and differentiation.DNT in vitro battery, zebrafish larvae.
Endocrine Disruption Altered SteroidogenesisObserved with EHDPP in H295R cells.H295R cell line, in vivo rodent studies.
Nuclear Receptor ModulationInteractions with ER, AR, PPARs.Reporter gene assays, in vitro binding assays.
Developmental Toxicity CardiotoxicityDPHP induces cardiac defects in zebrafish.Zebrafish embryo model.
General MalformationsBroad effects of OPFRs on development.Zebrafish embryo model.
Cellular Toxicity Mitochondrial DysfunctionCommon mechanism for OPFRs.In vitro mitochondrial function assays.
Oxidative Stress & ApoptosisInduction of ROS and programmed cell death.In vitro assays for ROS and apoptosis markers.
Altered Lipid MetabolismPotential impact of the long alkyl chain.Metabolomics, transcriptomics.

Section 5: Visualizing the Mechanistic Pathways

Diagram 1: Postulated Cellular Mechanisms of this compound Toxicity

cluster_cell Target Cell HDPP Hexadecyl Diphenyl Phosphate (HDPP) Mitochondrion Mitochondrion HDPP->Mitochondrion Disruption of Electron Transport Chain Nucleus Nucleus HDPP->Nucleus Interaction with Nuclear Receptors (ER, AR, PPARs) ER Endoplasmic Reticulum HDPP->ER ER Stress ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production Gene_Expression Gene Expression (e.g., Steroidogenesis, Lipid Metabolism) Nucleus->Gene_Expression Altered Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Postulated intracellular targets and downstream effects of this compound.

Diagram 2: Experimental Workflow for Investigating the Mechanism of Action

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_omics Pathway Analysis Cell_Lines Human Cell Lines (SH-SY5Y, H295R, HepG2) Transcriptomics Transcriptomics (RNA-Seq) Cell_Lines->Transcriptomics DNT_Battery DNT In Vitro Battery Enzyme_Assays Enzyme Assays (AChE) Zebrafish Zebrafish Model (Developmental Toxicity) Metabolomics Metabolomics Zebrafish->Metabolomics Rodent Rodent Model (Systemic Toxicity) Rodent->Transcriptomics Mechanistic_Insights Mechanistic Insights Transcriptomics->Mechanistic_Insights Metabolomics->Mechanistic_Insights HDPP Hexadecyl Diphenyl Phosphate (HDPP) HDPP->Cell_Lines HDPP->DNT_Battery HDPP->Enzyme_Assays HDPP->Zebrafish HDPP->Rodent

Caption: A proposed experimental workflow for the comprehensive toxicological evaluation of this compound.

Section 6: Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated. However, by leveraging the extensive body of research on structurally related aryl-phosphate flame retardants, we can formulate a strong, evidence-based hypothesis of its potential toxicological profile. The key areas of concern include neurotoxicity, endocrine disruption, developmental toxicity, and cellular toxicity driven by mitochondrial dysfunction and oxidative stress.

The experimental framework outlined in this guide provides a clear path forward for researchers to systematically investigate these postulated mechanisms. Such studies are crucial for a comprehensive risk assessment of this compound and for ensuring its safe use in consumer and industrial applications. Future research should prioritize in vitro and in vivo studies specifically on this compound to move from extrapolation to direct evidence.

References

  • Development of a Larval Zebrafish Model for Acute Organophosphorus Nerve Agent and Pesticide Exposure and Therapeutic Evaluation. PMC - PubMed Central.[Link]

  • Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. SciSpace.[Link]

  • Publication: Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. KOPS.[Link]

  • Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics. PubMed.[Link]

  • Developmental toxicity of two organophosphate pesticides in Zebrafish embryo: Comparative and combinatorial assessment of neuro- and cardio-toxicity of sub-lethal concentrations of chlorpyrifos and malathion. PubMed.[Link]

  • Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. PubMed.[Link]

  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC - NIH.[Link]

  • Transcriptome-Based Identification of Genes Responding to the Organophosphate Pesticide Phosmet in Danio rerio. PubMed Central.[Link]

  • Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate. ACS Publications.[Link]

  • Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Taylor & Francis Online.[Link]

  • Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. MDPI.[Link]

  • Organophosphorus flame retardant (tricresyl phosphate) trigger apoptosis in HepG2 cells: Transcriptomic evidence on activation of human cancer pathways. PubMed.[Link]

  • Flame Retardancy Mechanisms of Aryl Phosphates in Combination with Boehmite in Bisphenol A Polycarbonate/Acrylonitrile-butadiene-styrene Blends. ResearchGate.[Link]

  • Developmental Toxicities in Zebrafish Embryos Exposed to Tri-o-cresyl Phosphate. MDPI.[Link]

  • Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. MDPI.[Link]

  • NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 2-Ethylhexyl Diphenyl Phosphate (CASRN 1241-94-7) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). NCBI.[Link]

  • Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. PMC - PubMed Central.[Link]

  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Request PDF.[Link]

  • Toxic effects of organophosphate flame retardants on marine microalgae Chaetoceros muelleri: Insights from physiological and transcriptomic analyses. PubMed.[Link]

  • Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. ResearchGate.[Link]

  • (PDF) Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics. ResearchGate.[Link]

  • In vitro metabolism of 2-ethylhexyldiphenyl phosphate (EHDPHP) by human liver microsomes. Request PDF.[Link]

  • In vitro neurotoxic potential of emerging flame retardants on neuroblastoma cells in an acute exposure scenario. Repositori URV.[Link]

  • First Insight into the Formation of In Vivo Transformation Products of 2-Ethylhexyl diphenyl phosphate in Zebrafish and Prediction of Their Potential Toxicities. ResearchGate.[Link]

  • Diphenyl Phosphate: Toxicity, Bioaccumulation & Association with Thyroid Function. Axeon.[Link]

  • Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. OUCI.[Link]

  • NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isodecyl Diphenyl Phosphate (CASRN 2752-95-6) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). NCBI.[Link]

  • First Insight into the Formation of In Vivo Transformation Products of 2-Ethylhexyl diphenyl phosphate in Zebrafish and Prediction of Their Potential Toxicities. PubMed.[Link]

  • Methods for Toxicity Testing. NCBI - NIH.[Link]

  • In Vivo Characterization of the Toxicological Properties of DPhP, One of the Main Degradation Products of Aryl Phosphate Esters. NIH.[Link]

  • Use of alternative assays to identify and prioritize organophosphorus flame retardants for potential developmental and neurotoxicity. Scholars@Duke.[Link]

  • Clinical and Experimental Toxicology of Organophosphates and Carbamates. ScienceDirect.[Link]

  • Laboratory Diagnosis of Organophosphates/Nerve Agent Poisoning. ResearchGate.[Link]

  • Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]

  • In Vitro Human Metabolism of the Flame Retardant Resorcinol Bis(diphenylphosphate) (RDP). Request PDF.[Link]

  • Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. Medscape Reference.[Link]

  • Phosphoric acid, hexadecyl diphenyl ester. PubChem.[Link]

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  • In vitro human metabolism of the flame retardant resorcinol bis(diphenylphosphate) (RDP). Semantic Scholar.[Link]

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  • 2-Ethylhexyl diphenyl phosphate. Wikipedia.[Link]

  • Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7). Vermont Department of Health.[Link]

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An In-Depth Technical Guide to the Thermal Stability of Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in material characterization has consistently highlighted the paramount importance of understanding the thermal stability of chemical compounds. This is particularly true for multifunctional molecules like hexadecyl diphenyl phosphate, which finds applications in diverse fields, including as a flame retardant and a plasticizer.[1] Its performance and, critically, its safety profile are intrinsically linked to its behavior at elevated temperatures. This guide is structured to provide a comprehensive understanding of the thermal stability of this compound, not by presenting a rigid set of data, but by elucidating the fundamental principles that govern its decomposition. We will delve into the causality behind experimental choices for thermal analysis and present a logical framework for predicting the degradation pathways of this mixed alkyl-aryl phosphate ester.

Introduction to this compound and the Significance of Thermal Stability

This compound (HDDP) is an organophosphorus compound featuring a long aliphatic hexadecyl chain and two aromatic phenyl groups attached to a central phosphate moiety. This unique structure imparts both lipophilic and hydrophilic properties, making it a versatile molecule in various industrial formulations. While its primary roles are as a flame retardant and plasticizer, its thermal stability is a critical parameter that dictates its processing conditions, service life, and decomposition products, which may have environmental and toxicological implications.[2]

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For a material like HDDP, which may be subjected to high temperatures during polymer processing or in its end-use application as a flame retardant, a thorough understanding of its thermal decomposition is essential for predicting its performance and ensuring its safe handling and application.

Fundamental Principles of Thermal Degradation in Phosphate Esters

The thermal stability of phosphate esters is profoundly influenced by the nature of the organic groups attached to the phosphate core. A well-established principle is that triaryl phosphates exhibit greater thermal stability compared to trialkyl and alkyl-aryl phosphate esters.[3] The aromatic rings in triaryl phosphates contribute to their superior thermal robustness due to the stronger P-O aryl bond compared to the P-O alkyl bond.

In contrast, the degradation of alkyl phosphates typically initiates at lower temperatures and often proceeds through the cleavage of the C-O and C-H bonds of the alkyl chain.[4][5] For mixed alkyl-aryl phosphates like this compound, the thermal stability is intermediate between that of trialkyl and triaryl phosphates. The decomposition is generally initiated by the degradation of the less stable alkyl substituent.

Table 1: Relative Thermal Stability and Primary Decomposition Pathways of Phosphate Esters

Phosphate Ester TypeRelative Thermal StabilityPrimary Initial Decomposition Pathway
Trialkyl PhosphateLowC-O and C-H bond cleavage of the alkyl chains
Alkyl-Aryl Phosphate Medium C-O bond cleavage of the alkyl chain
Triaryl PhosphateHighP-O bond cleavage at higher temperatures

Methodologies for Assessing Thermal Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive evaluation of the thermal stability of this compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is determined as the temperature at which significant weight loss begins.

    • The temperature of maximum rate of weight loss is determined from the peak of the derivative of the TGA curve (DTG curve).

    • The residual mass at the end of the experiment provides information on the formation of non-volatile degradation products.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of HDDP start->weigh load Load into TGA pan weigh->load setup Instrument Setup (Atmosphere, Flow Rate) load->setup program Thermal Program (Heating Rate, Temp Range) setup->program run Run TGA program->run analyze Analyze TGA/DTG Curves run->analyze determine Determine Onset Temp, Max Loss Rate Temp, & Residual Mass analyze->determine

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere (e.g., nitrogen) and set the flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis:

    • The DSC curve plots heat flow versus temperature.

    • Endothermic peaks can indicate melting or decomposition.

    • Exothermic peaks can indicate crystallization or decomposition.

    • The onset temperature and peak temperature of thermal events are determined.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of HDDP start->weigh seal Seal in DSC pan weigh->seal setup Instrument Setup (Atmosphere, Flow Rate) seal->setup program Thermal Program (Heating Rate, Temp Range) setup->program run Run DSC program->run analyze Analyze DSC Curve run->analyze identify Identify Thermal Transitions (Melting, Decomposition) analyze->identify

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500 °C) in the pyrolyzer, which is interfaced with the GC inlet.

  • GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.

Proposed Thermal Degradation Mechanism of this compound

Based on the established principles of phosphate ester thermal degradation, a plausible decomposition pathway for this compound can be proposed. The initiation of thermal degradation is expected to occur at the weaker alkyl portion of the molecule.

The primary decomposition step is likely the cleavage of the C-O bond of the hexadecyl group, leading to the formation of hexadecene and diphenyl phosphoric acid. This is consistent with the general observation that the thermal decomposition of alkyl phosphates often involves the elimination of a phosphorus acid.[6][7][8]

At higher temperatures, the diphenyl phosphoric acid can undergo further decomposition. Additionally, the long alkyl chain can undergo fragmentation. The phenyl groups are expected to be more stable and may recombine to form various aromatic compounds at very high temperatures.

Degradation_Pathway cluster_products Initial Decomposition Products cluster_further_decomp Further Decomposition Products HDDP This compound Hexadecene Hexadecene HDDP->Hexadecene Heat (C-O Cleavage) DPPA Diphenyl Phosphoric Acid HDDP->DPPA Heat (C-O Cleavage) Alkyl_frags Alkyl Chain Fragments Hexadecene->Alkyl_frags High Temp Aromatics Aromatic Compounds DPPA->Aromatics Very High Temp Phosphoric_acid Phosphoric Acid Derivatives DPPA->Phosphoric_acid High Temp

Factors Influencing the Thermal Stability of this compound

Several factors can influence the thermal stability of this compound in practical applications:

  • Presence of Oxygen: In an oxidative environment, the degradation mechanism will be more complex, involving oxidation of the alkyl chain, which can lead to the formation of a wider range of byproducts and potentially lower the decomposition temperature.

  • Impurities: The presence of impurities from the synthesis process, such as residual catalysts or starting materials, can catalyze decomposition reactions and reduce the overall thermal stability.

  • Material Compatibility: The material with which this compound is in contact can also affect its stability. For example, certain metals can catalyze decomposition.

Conclusion

The thermal stability of this compound is a critical property that governs its application and safety. As a mixed alkyl-aryl phosphate, its thermal stability is intermediate between that of trialkyl and triaryl phosphates. The primary thermal degradation pathway is expected to be initiated by the cleavage of the C-O bond of the hexadecyl group. A comprehensive assessment of its thermal stability requires a combination of analytical techniques, including TGA, DSC, and Py-GC-MS. Understanding the fundamental principles of its decomposition allows for the prediction of its behavior at elevated temperatures and informs its safe and effective use in various formulations.

References

  • Shankwalkar, S. G., & Placek, D. G. (1992). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 31(7), 1810-1813.
  • Paciorek, K. J. L., Kratzer, R. H., Kaufman, J., Nakahara, J. H., Christos, T., & Hartstein, A. M. (1978). Thermal oxidative degradation studies of phosphate esters. Journal of Applied Polymer Science, 22(7), 1867-1875.
  • Paciorek, K. J. L., Kratzer, R. H., Kaufman, J., & Nakahara, J. H. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. Bureau of Mines, Pittsburgh, PA.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

  • Gis-VAN-DER-WAALS, J. L., & van der Veen, A. M. H. (2014).
  • Shankwalkar, S. G., & Cruz, S. (1994). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 33(1), 147-151.
  • Wang, D., & Wilkie, C. A. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE. [Link]

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  • Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]

  • Burton, A. S., Locke, D. R., & Lewis, E. K. (2017). ANALYSIS OF MIXED ARYL/ALKYL ESTERS BY PYROLYSIS GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN THE PRESENCE OF PERCHLORATE.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

  • PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Link]

  • van der Veen, I., & de Boer, J. (2012).
  • Wang, D., & Wilkie, C. A. (2003). The thermal degradation of polycarbonate in air.
  • Monsanto Company. (1976).
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  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

  • Gis-VAN-DER-WAALS, J. L., & van der Veen, A. M. H. (2014).
  • Shankwalkar, S. G., & Cruz, S. (1994). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 33(1), 147-151.
  • Wang, D., & Wilkie, C. A. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE. [Link]

  • Van der Veen, I., & de Boer, J. (2012).
  • PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Link]

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  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

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An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the acid-catalyzed hydrolysis of hexadecyl diphenyl phosphate. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the reaction mechanism, influential factors, and analytical methodologies for studying this process. This document moves beyond a simple recitation of facts to explain the underlying causality of experimental choices, ensuring a robust and reproducible scientific approach.

Introduction: The Significance of this compound and its Hydrolysis

This compound (HDDP) is an organophosphate ester characterized by a long hydrophobic hexadecyl chain and two aromatic phenyl groups attached to the central phosphorus atom.[1] This amphiphilic structure lends itself to applications such as surfactants, plasticizers, flame retardants, and lubricants.[1] The stability and degradation of HDDP, particularly through hydrolysis, are of significant interest due to its potential environmental presence and the broader relevance of phosphate ester cleavage in biological and industrial systems.

The hydrolysis of phosphate esters, the cleavage of a P-O bond by water, is a fundamental reaction in biochemistry (e.g., ATP hydrolysis, DNA/RNA stability) and synthetic chemistry.[2][3] Under acidic conditions, this process is catalyzed by protons, which alter the electronic landscape of the phosphate group, making it more susceptible to nucleophilic attack. Understanding the kinetics and mechanism of HDDP hydrolysis provides valuable insights into the stability of such compounds and informs the development of related molecules with tailored degradation profiles.

The Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of organophosphate esters like this compound generally proceeds through a mechanism involving protonation of the phosphoryl oxygen.[4] This initial protonation increases the electrophilicity of the phosphorus atom, facilitating the subsequent nucleophilic attack by a water molecule.

The reaction can be described by the following key steps:

  • Protonation of the Phosphoryl Oxygen: The reaction is initiated by the reversible protonation of the oxygen atom double-bonded to the phosphorus center by a hydronium ion (H₃O⁺). This step is crucial as it makes the phosphorus atom a better electron acceptor.[5]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic phosphorus atom. This leads to the formation of a pentacoordinate transition state or intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the ester oxygens (either a phenoxy or the hexadecyloxy group). This turns the ester group into a better leaving group (phenol or hexadecanol).

  • Cleavage of the P-O Bond: The P-O bond of the protonated leaving group breaks, releasing either diphenyl phosphate and hexadecanol, or hexadecyl phenyl phosphate and phenol. The specific bond that cleaves (P-OPh or P-OC₁₆H₃₃) can be influenced by the stability of the corresponding leaving group.

  • Deprotonation: The final step involves the deprotonation of the resulting phosphate product to regenerate the acid catalyst (H₃O⁺).

The overall reaction is reversible, and the use of a large excess of water can drive the equilibrium towards the hydrolysis products.[6]

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products HDDP This compound Protonation 1. Protonation of Phosphoryl Oxygen HDDP->Protonation + H₃O⁺ H3O H₃O⁺ (Acid Catalyst) Attack 2. Nucleophilic Attack by H₂O Protonation->Attack + H₂O TransitionState Pentacoordinate Transition State Attack->TransitionState ProtonTransfer 3. Proton Transfer to Leaving Group TransitionState->ProtonTransfer Cleavage 4. P-O Bond Cleavage ProtonTransfer->Cleavage DPP Diphenyl Phosphate Cleavage->DPP + Hexadecanol H3O_regen H₃O⁺ (Regenerated) Cleavage->H3O_regen Hexadecanol Hexadecanol

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Kinetic Analysis

A critical aspect of studying the hydrolysis of this compound is its low solubility in purely aqueous solutions due to the long alkyl chain. Therefore, a mixed-solvent system is necessary to maintain a homogeneous reaction mixture. A common choice is a dioxane-water or tetrahydrofuran (THF)-water mixture.

Materials and Reagents
  • This compound (HDDP) (CAS 56827-92-0)

  • Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄), standardized solution (e.g., 1 M)

  • 1,4-Dioxane or Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Internal Standard (e.g., triphenyl phosphate, if using chromatographic analysis)

  • pH meter

  • Thermostated water bath or reaction block

  • Volumetric flasks and pipettes

  • Autosampler vials for HPLC or NMR tubes

Step-by-Step Experimental Procedure
  • Preparation of Reaction Stock Solutions:

    • Prepare a stock solution of HDDP in the chosen organic solvent (e.g., 10 mM in dioxane). The long alkyl chain of HDDP improves its solubility in organic solvents.[7]

    • Prepare a series of aqueous acid solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl in deionized water).

  • Initiation of the Hydrolysis Reaction:

    • In a series of temperature-controlled reaction vessels, pipette the required volume of the HDDP stock solution.

    • To initiate the reaction, add the aqueous acid solution to achieve the desired final concentrations of HDDP, acid, and solvent ratio (e.g., a final concentration of 1 mM HDDP in 50:50 dioxane:water with 0.5 M HCl).

    • Start a timer immediately after the addition of the acid solution.

  • Reaction Monitoring and Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction to stop further hydrolysis. This can be achieved by neutralizing the acid with a stoichiometric amount of a suitable base (e.g., NaOH) or by rapid dilution in a mobile phase for immediate chromatographic analysis.

  • Analysis of Reaction Products:

    • Analyze the quenched samples using a suitable analytical technique (see Section 4) to determine the concentration of remaining HDDP and the formed products (diphenyl phosphate and hexadecanol).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_HDDP Prepare HDDP Stock Solution (in Dioxane) Mix Mix HDDP and Acid Solutions in a Thermostated Vessel Stock_HDDP->Mix Stock_Acid Prepare Aqueous Acid Solutions Stock_Acid->Mix Incubate Incubate at Constant Temperature Mix->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Time Course Quench Quench Reaction (e.g., Neutralize) Sample->Quench Analyze Analyze by HPLC-MS or ³¹P NMR Quench->Analyze Data Determine Concentrations of Reactant and Products Analyze->Data

Caption: Experimental workflow for the kinetic analysis of HDDP hydrolysis.

Analytical Methodologies

The choice of analytical technique is crucial for accurately monitoring the progress of the hydrolysis reaction. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Principle Advantages Disadvantages
HPLC-MS Separates components of the mixture based on their affinity for a stationary phase, followed by detection and identification based on mass-to-charge ratio.[8][9][10]High sensitivity and selectivity.[11] Can simultaneously quantify the parent compound and multiple products.[8][9]Requires sample preparation (quenching, dilution). Matrix effects can influence ionization.
³¹P NMR Spectroscopy Exploits the magnetic properties of the ³¹P nucleus. Each phosphorus-containing compound in the mixture gives a distinct signal in the NMR spectrum, the intensity of which is proportional to its concentration.[12][13][14][15]Non-destructive. Provides structural information about phosphorus-containing species.[14] Minimal sample preparation.[16] Can directly monitor the reaction in the NMR tube.Lower sensitivity compared to MS. Requires higher concentrations of reactants.
Gas Chromatography (GC)-MS Separates volatile components in the gas phase followed by mass spectrometric detection.Excellent for analyzing volatile products like phenol or hexadecanol after derivatization.HDDP and its phosphate products are non-volatile and require derivatization, which adds complexity.[11]

For a comprehensive study, a combination of HPLC-MS for sensitive quantification and ³¹P NMR for mechanistic insights and identification of phosphorus-containing intermediates and products is recommended.

Factors Influencing the Rate of Hydrolysis

The rate of acid-catalyzed hydrolysis of this compound is influenced by several key factors:

  • Acid Concentration: The reaction rate is dependent on the concentration of the acid catalyst. Generally, a higher acid concentration leads to a faster reaction rate due to a higher concentration of the protonated intermediate. However, at very high acid concentrations, a decrease in the activity of water can lead to a leveling off or even a decrease in the observed rate.[17]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be described by the Arrhenius equation, and studying the reaction at different temperatures allows for the determination of the activation energy.

  • Solvent Composition: The polarity and nucleophilicity of the solvent system can significantly impact the reaction rate. The ratio of organic solvent to water will affect the solubility of the reactants and the stability of the transition state.

  • Steric and Electronic Effects: The structure of the organophosphate ester itself plays a crucial role. The bulky hexadecyl and phenyl groups can sterically hinder the approach of the water nucleophile. Electron-withdrawing groups on the phenyl rings would increase the electrophilicity of the phosphorus atom and likely increase the hydrolysis rate, while electron-donating groups would have the opposite effect.[4]

Influencing_Factors cluster_structure Structural Effects center Rate of Hydrolysis Acid Acid Concentration Acid->center Temp Temperature Temp->center Solvent Solvent Composition Solvent->center Structure Molecular Structure Structure->center Steric Steric Hindrance Structure->Steric Electronic Electronic Effects Structure->Electronic

Caption: Key factors influencing the rate of HDDP hydrolysis.

Conclusion

The acid-catalyzed hydrolysis of this compound is a complex process governed by a well-defined mechanism and influenced by a variety of experimental parameters. A thorough understanding of these factors, coupled with robust analytical methodologies, is essential for accurately characterizing the stability and degradation profile of this compound. The protocols and insights provided in this guide offer a solid foundation for researchers to design and execute meaningful studies on the hydrolysis of HDDP and related organophosphate esters. The self-validating nature of the proposed experimental workflows, which correlate reaction conditions with observable kinetic data, ensures a high degree of scientific integrity.

References

  • ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2012). Environmental Monitoring and Assessment, 184(12), 7383-93. [Link]

  • Identification of organophosphorus insecticides and their hydrolysis products by liquid chromatography in combination with UV and thermospray-mass spectrometric detection. (1988). Journal of Chromatography, 455, 163-72. [Link]

  • Organophosphorus degradation monitored by 31P NMR. a) The peaks shifted... (n.d.). ResearchGate. [Link]

  • Monitoring of hydrolysis products of organophosphorus nerve agents in plant material and soil by liquid chromatography-tandem mass spectrometry. (2022). Journal of Chromatography A, 1685, 463604. [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. (n.d.). ResearchGate. [Link]

  • HYDROLYSIS. (n.d.). University of Toronto. [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Molecules, 28(16), 6109. [Link]

  • Crystalline phase-dependent hydrolysis of organo- phosphate esters by iron oxyhydroxides. (2025). Maximum Academic Press. [Link]

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. (2025). ResearchGate. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2024). CDC Stacks. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. [Link]

  • Factors Affecting Rate of Acid Hydrolysis| MSc Chem 1st sem| Inorganic Chemistry. (2024). YouTube. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (n.d.). National Institutes of Health. [Link]

  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. (n.d.). MDPI. [Link]

  • Rates and mechanisms of hydrolysis of esters of phosphorous acid. (n.d.). Journal of the American Chemical Society. [Link]

  • Studies on aryl phosphate hydrolysis by human acid phsophatases. (1975). Enzyme, 20(4), 248-56. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). National Institutes of Health. [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. (n.d.). Langmuir. [Link]

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An In-depth Technical Guide to the Toxicological Profile of Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The toxicological data available specifically for Hexadecyl Diphenyl Phosphate (HDDP) is limited. Therefore, this guide employs a read-across approach, leveraging data from structurally related organophosphate esters, including alkyl diphenyl phosphates and the primary metabolite, diphenyl phosphate (DPHP), to construct a comprehensive toxicological profile. All data presented from surrogate compounds are clearly identified.

Executive Summary

This compound (HDDP) is an organophosphate ester utilized as a flame retardant and plasticizer.[1][2][3] Due to a scarcity of direct toxicological studies on HDDP, this document synthesizes data from surrogate compounds such as cresyl diphenyl phosphate, isodecyl diphenyl phosphate (IDDP), triphenyl phosphate (TPHP), and their common metabolite, diphenyl phosphate (DPHP), to build a predictive toxicological profile. This analysis suggests that the primary toxicological concerns for this class of compounds relate to reproductive and developmental effects, and potential for systemic toxicity in the liver, kidneys, and adrenal glands following repeated exposure. While the genotoxic potential appears low, data on carcinogenicity is largely absent.

Introduction and Chemical Identity

This compound (CAS No. 56827-92-0) is an organophosphate compound featuring a long C16 alkyl (hexadecyl) chain and two phenyl groups attached to a central phosphate moiety.[1][4][5] This structure gives it properties suitable for use as a flame retardant, lubricant, and plasticizer in various polymer formulations.[1] Given its use pattern as an additive, it is not chemically bound to the polymer matrix and can be released into the environment.[6]

The primary challenge in assessing the toxicology of HDDP is the lack of specific studies. This guide therefore relies on a read-across methodology, a scientifically accepted approach for data gap filling, by using information from the following key surrogate substances:

  • Diphenyl Phosphate (DPHP): The primary metabolite of many triaryl phosphates, including TPHP.[7] Its toxicokinetics and effects are central to understanding the biological activity of the parent compounds.

  • Cresyl Diphenyl Phosphate (CDP): An alkyl aryl phosphate with a toxicological profile that includes repeated dose and reproductive toxicity data.[8][9]

  • Isodecyl Diphenyl Phosphate (IDDP): Another commercially relevant alkyl diphenyl phosphate with available toxicity data.[10]

  • Triphenyl Phosphate (TPHP): A widely used parent compound that is extensively metabolized to DPHP.[6]

Chemical and Physical Properties

A comparison of the chemical properties of HDDP and its key surrogates is essential for contextualizing the read-across approach.

PropertyThis compoundTriphenyl Phosphate (TPHP)Cresyl Diphenyl PhosphateIsodecyl Diphenyl Phosphate
CAS Number 56827-92-0[2]115-86-6[11]26444-49-5[9]29761-21-5[10]
Molecular Formula C₂₈H₄₃O₄P[2][4]C₁₈H₁₅O₄PC₁₉H₁₇O₄PC₂₂H₃₁O₄P
Molecular Weight 474.61 g/mol [1][4]326.28 g/mol 340.33 g/mol 390.46 g/mol [10]
Physical Form Viscous liquid or solid[1]Colorless solidClear transparent liquidClear odorless liquid
Log Kₒw 10.9 (Predicted)[12]4.63[11]Not AvailableNot Available
Water Solubility Low (Insoluble)1.9 mg/L[11]LowLow

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

No specific toxicokinetic data exists for HDDP. However, the metabolic fate of structurally related triaryl phosphates is well-documented, primarily involving hydrolysis to diphenyl phosphate (DPHP).

Metabolism

Upon absorption, TPHP is rapidly metabolized by cytochrome P450 enzymes in the liver and serum, undergoing hydrolysis to form DPHP.[7] This rapid conversion is a critical aspect of its toxicokinetics, as DPHP is the major metabolite detected in human urine and is often used as a biomarker of exposure to a range of aryl phosphates.[13] It is scientifically plausible to assume that HDDP would undergo a similar metabolic pathway, yielding DPHP and hexadecanol.

G cluster_0 Phase I Metabolism (Hydrolysis) cluster_1 Predicted HDDP Metabolism TPHP Triphenyl Phosphate (TPHP) (Parent Compound) DPHP Diphenyl Phosphate (DPHP) (Primary Metabolite) TPHP->DPHP CYP450 Enzymes (Liver, Serum) Phenol Phenol TPHP->Phenol HDDP This compound (HDDP) DPHP_pred Diphenyl Phosphate (DPHP) HDDP->DPHP_pred Presumed Hydrolysis Hexadecanol Hexadecanol HDDP->Hexadecanol

Caption: Predicted metabolic pathway of this compound.

Absorption and Distribution

Studies in human volunteers have shown that TPHP is absorbed following dermal application (e.g., in nail polish), with urinary DPHP levels increasing nearly seven-fold 10-14 hours post-application.[13] In animal studies, orally administered DPHP is readily absorbed and distributed to various tissues, including blood, liver, and fat, in a dose-dependent manner. This suggests that both dermal and oral routes are relevant for exposure to this class of compounds.

Acute Toxicity

The acute toxicity of alkyl diphenyl phosphates is generally considered to be low via oral and dermal routes.

SubstanceSpeciesRouteLD₅₀ / LC₅₀Reference
Triphenyl Phosphate RatOral3500 mg/kg[6]
Triphenyl Phosphate MouseOral1320 mg/kg[6]
Cresyl Diphenyl Phosphate RabbitDermal> 5,000 mg/kg[9]
Isodecyl Diphenyl Phosphate RatOral> 2000 mg/kg[14]
Isodecyl Diphenyl Phosphate RabbitDermal> 5000 mg/kg[15]
Diphenyl Phosphate ZebrafishWater96h-LC₅₀ = 49.98 mg/L[16][17]

One study noted that at a high dose of 600 mg/kg, DPHP was more acutely toxic to mice and rats than the same dose of TPHP.[11] However, in vitro studies on chicken embryonic hepatocytes found TPHP to be more cytotoxic than DPHP.[11]

Repeated Dose Toxicity

Sub-chronic studies on surrogate compounds indicate that the primary target organs for repeated dose toxicity are the liver, kidneys, and adrenal glands.

  • Cresyl Diphenyl Phosphate (CDP): In a 28-day oral study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was 62.5 mg/kg/day, with effects at higher doses including increased liver weights and histopathological changes in the liver and kidneys.[8] A combined repeated dose and reproductive/developmental toxicity screening test (OECD 422) established a NOEL of 12 mg/kg/day, with effects at 60 mg/kg/day including enlargement and cortical vacuolation of the adrenals, liver enlargement, increased cholesterol, and decreased cholinesterase activity in males, and liver, kidney, and thymus changes in females.[9][18]

  • Isodecyl Diphenyl Phosphate (IDDP): A 4-day gavage study in male rats showed dose-related increases in relative liver weight and decreases in total thyroxine concentration. The benchmark dose lower confidence limit (BMDL) was 22.4 mg/kg for increased relative liver weight. A significant decrease in serum cholinesterase activity was observed in all dosed groups.[19] A 90-day dietary study in rats also showed changes in hematology and clinical chemistry parameters.[15]

Genotoxicity

The available data suggest that alkyl diphenyl phosphates are not genotoxic.

  • Cresyl Diphenyl Phosphate (CDP): Was found to be negative in bacterial reverse mutation (Ames) tests and in an in vivo mouse micronucleus test.[8][9] While one in vitro chromosomal aberration test in Chinese Hamster Lung (CHL) cells was positive with metabolic activation, the overall assessment, supported by the negative in vivo data, is that the compound is non-genotoxic.[9][18]

  • Isodecyl Diphenyl Phosphate (IDDP): Was not mutagenic in bacterial or mammalian cells in vitro and did not induce chromosomal aberrations in mammalian cells in vitro.[15]

  • Triphenyl Phosphate (TPHP): Was not mutagenic in Ames tests or a mouse lymphoma test and was not clastogenic in a Chinese hamster assay.[15] However, the European Commission's Scientific Committee on Consumer Safety (SCCS) noted that the genotoxicity potential cannot be definitively excluded, warranting further evidence.[11]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This protocol outlines the general procedure for an Ames test, a key assay for assessing mutagenicity.[16][20][21]

  • Strain Selection: Utilize a minimum of five tester strains of bacteria (Salmonella typhimurium and Escherichia coli) selected to detect different types of point mutations (e.g., base-pair substitutions and frameshifts). Commonly used strains include TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA(pKM101).[16]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism.

  • Dose Selection: Use at least five different analyzable concentrations of the test substance, selected based on a preliminary cytotoxicity assay. The highest concentration should show some evidence of toxicity or be 5 mg/plate, whichever is lower.

  • Exposure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or solvent control).

    • For assays with metabolic activation, add 0.5 mL of the S9 mix.

    • Immediately pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control, and/or a statistically significant increase.

Carcinogenicity

There is a lack of long-term carcinogenicity studies for HDDP and its surrogates.[15][22]

  • Cresyl Diphenyl Phosphate: No data are available on its carcinogenic potential.[8][22]

  • Triphenyl Phosphate: No relevant published carcinogenicity studies have been identified.[15] It has not been tested for its ability to cause cancer in animals according to the New Jersey Department of Health.[23] However, some recent in vitro studies have implicated TPHP in carcinogenic processes and promoting proliferation of certain cancer cells.[11][13]

The general absence of genotoxic potential for this class of compounds suggests a low concern for carcinogenicity, but this remains a significant data gap.

Reproductive and Developmental Toxicity

Evidence from surrogate compounds indicates a potential for reproductive and developmental toxicity.

  • Cresyl Diphenyl Phosphate (CDP): In a combined repeated dose and reproductive/developmental toxicity screening test (OECD 422) in rats, a NOEL for reproductive toxicity was established at 60 mg/kg/day.[9][18] At 300 mg/kg/day, effects included reduced sperm count, degeneration of testicular germinal epithelium, and consequently, reduced fertility and implantation rates.[8] A recent study in mice also demonstrated that CDP exposure inhibited proliferation and induced apoptosis in testis, leading to decreased sperm quality.[8]

  • Isodecyl Diphenyl Phosphate (IDDP): In an oral prenatal developmental toxicity study (similar to OECD TG 414) in rats, no developmental malformations were observed, with a NOAEL for developmental toxicity of 3000 mg/kg/day (the highest dose tested).[15]

  • Diphenyl Phosphate (DPHP): Studies using zebrafish embryos have shown that DPHP can impact cardiac development, disrupting mitochondrial function and heme biosynthesis, leading to decreased hemoglobin levels.[11][24][25] However, the potency of DPHP was found to be significantly less than its parent compound, TPHP.[11][25] Chronic, low-level exposure to DPHP in zebrafish resulted in sex-specific growth retardation in males, linked to inhibition of energy metabolism.[2][26]

  • Triphenyl Phosphate (TPHP): Perinatal studies in rats showed that TPHP exposure at ≥10,000 ppm perturbed reproductive performance. In offspring, effects starting at 1000 ppm included reduced body weights and delays in pubertal endpoints.[4][12]

Experimental Workflow: Combined Reproductive/Developmental Toxicity Screening Test (OECD 422)

This workflow diagram illustrates the key stages of an OECD TG 422 study, a pivotal test for assessing reproductive toxicity.[18][19][27][28]

G start Start: Select Animals (e.g., 10 rats/sex/group) premating Pre-mating Dosing (Males: min. 4 weeks) (Females: 2 weeks) start->premating mating Mating Period (1 Male : 1 Female) premating->mating gestation Gestation Dosing (Females dosed daily) mating->gestation Successful Mating necropsy_p Parental Necropsy - Gross Pathology - Organ Weights - Histopathology (Repro Organs) mating->necropsy_p End of Dosing lactation Lactation Dosing (Females dosed until Day 13 post-partum) gestation->lactation Parturition lactation->necropsy_p offspring_obs Offspring Evaluation - Viability, Clinical Signs - Body Weights - Anogenital Distance (AGD) - Nipple Retention (Males) lactation->offspring_obs end End of Study: Data Analysis & Interpretation necropsy_p->end necropsy_o Offspring Necropsy (Day 13 post-partum) - Gross Pathology offspring_obs->necropsy_o necropsy_o->end

Caption: Workflow for an OECD 422 Reproductive Toxicity Screening Study.

Conclusion and Field Insights

While direct toxicological data for this compound is not available, a read-across analysis from structurally similar alkyl diphenyl phosphates and the metabolite DPHP provides a robust basis for a preliminary hazard assessment. The collective evidence points towards a profile of low acute toxicity. The primary concerns arise from repeated exposure, with the liver, kidneys, and adrenal glands being potential target organs. Furthermore, multiple lines of evidence from different surrogate compounds suggest a potential for reproductive and developmental toxicity, including effects on male fertility parameters and cardiac development in model organisms. The genotoxic and, by extension, carcinogenic potential appears to be low, although this is a notable data gap.

For drug development professionals, this profile suggests that any formulation containing HDDP or similar compounds should be carefully evaluated for potential leachables that could lead to chronic exposure. The endocrine-disrupting potential and reproductive toxicity observed in surrogates are key hazards to consider in any risk assessment, particularly for products intended for use by sensitive populations.

References

  • National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • National Institute of Biologicals. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isodecyl Diphenyl Phosphate (CASRN 29761-21-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). Retrieved from [Link]

  • Charles River Labs. (n.d.). OECD 422: Combined repeated dose toxicity study (w/screening). Retrieved from [Link]

  • OECD. (n.d.). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • Flashpoint srl. (n.d.). Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. Retrieved from [Link]

  • European Commission. (2024). OPINION on Triphenyl phosphate (CAS No. 115-86-6, EC No. 204-112-2). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Triphenyl Phosphate as Used in Cosmetics. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: TRIPHENYL PHOSPHATE HAZARD SUMMARY. Retrieved from [Link]

  • OECD. (n.d.). Test No. 414: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nail Polish as a Source of Exposure to Triphenyl Phosphate. Retrieved from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2018). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Retrieved from [Link]

  • PubMed. (2026). Developmental and metabolic toxicity of diphenyl phosphate: insights from an integrative mechanistic framework in zebrafish embryos. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity | Request PDF. Retrieved from [Link]

  • RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • PubChem. (n.d.). Phosphoric acid, hexadecyl diphenyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenyl phosphate. Retrieved from [Link]

  • Overton. (n.d.). Test No. 414: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • PubMed. (2021). Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish in a Sex-Specific Manner. Retrieved from [Link]

  • U.S. EPA. (n.d.). Phosphoric acid, isodecyl diphenyl ester - Substance Details. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C28H43O4P). Retrieved from [Link]

  • OECD. (n.d.). DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. Retrieved from [Link]

  • OEHHA. (2011). Evidence on the Carcinogenicity of Tris (1,3-Dichloro-2-Propyl) Phosphate. Retrieved from [Link]

  • PubChem. (n.d.). Hexadecyl phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Retrieved from [Link]

  • LookChem. (n.d.). Phosphoric acid,hexadecyl diphenyl ester. Retrieved from [Link]

Sources

Methodological & Application

"hexadecyl diphenyl phosphate as an internal standard in LC-MS"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Hexadecyl Diphenyl Phosphate as a Robust Internal Standard for LC-MS Quantitation of Lipophilic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative accuracy of Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount in drug development and research, yet it is susceptible to variations from sample matrix effects, extraction inconsistencies, and instrument performance fluctuations. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to normalize these variations. This application note presents a comprehensive guide to the selection and implementation of this compound (CAS: 56827-92-0) as a highly effective internal standard for the quantification of lipophilic small molecules. Due to its high molecular weight, pronounced lipophilicity, thermal stability, and commercial availability, this compound serves as an excellent structural analog for a wide range of non-polar analytes. This document provides a detailed examination of its physicochemical properties, step-by-step protocols for its preparation and use, and a framework for method validation, empowering scientists to enhance the precision, accuracy, and reliability of their quantitative LC-MS assays.

The Imperative for Internal Standards in LC-MS

The Challenge of Quantitative Accuracy

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for quantitative analysis due to its high sensitivity and selectivity. However, the accuracy of this technique can be compromised by several factors. The most significant of these is the matrix effect , where co-eluting endogenous components from complex biological samples (e.g., plasma, tissue homogenates) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][2] This phenomenon leads to unpredictable and often unacceptable variability in the analyte response, compromising the integrity of the quantitative data.[3] Further variability can be introduced during sample preparation, such as incomplete extraction recovery, and through minor fluctuations in instrument performance, including injection volume and spray stability.[4][5]

The Role of an Internal Standard (IS)

An internal standard is a compound added at a constant, known concentration to every sample, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of the sample preparation process.[4][6] The fundamental principle is that the IS, being subjected to the exact same experimental conditions as the analyte, will experience similar variations.[7] By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized. An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow—from extraction and chromatography to ionization.[8][9]

Why this compound? A Candidate for Lipophilic Analytes

The gold standard for an IS is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical properties.[10] However, SIL standards are often expensive and may not be commercially available, particularly in early drug discovery phases.[5] In such cases, a carefully selected structural analog is a highly effective alternative.

This compound emerges as a strong candidate for an analog IS when quantifying lipophilic or amphiphilic small molecules for several key reasons:

  • Structural Similarity: Its structure, featuring a long C16 alkyl (hexadecyl) chain and a diphenyl phosphate head group, makes it an excellent mimic for analytes with significant non-polar character.[11]

  • Physicochemical Properties: It is a high molecular weight, thermally stable, and hydrolytically resistant compound with low volatility, ensuring its stability during sample storage and processing.[11]

  • Chromatographic Behavior: Its high lipophilicity ensures strong retention on reversed-phase columns (e.g., C18, C8), often eluting in a region of the chromatogram where matrix effects from early-eluting polar interferences are minimized.

  • Mass Spectrometric Detection: The phosphate group is readily protonated, making it suitable for positive-mode electrospray ionization (ESI), a common mode for pharmaceutical compounds. It has a unique mass that is unlikely to overlap with most drug candidates or endogenous molecules.

  • Commercial Availability: It is readily available from chemical suppliers, facilitating its adoption in analytical laboratories.[12]

Physicochemical Profile of this compound

A thorough understanding of the IS's properties is crucial for its effective implementation.

PropertyValueSource(s)
IUPAC Name This compound[13]
Synonyms Cetyl diphenyl phosphate, Phosphoric acid, hexadecyl diphenyl ester[11]
CAS Number 56827-92-0[11][12]
Molecular Formula C₂₈H₄₃O₄P[13]
Molecular Weight 474.61 g/mol [12]
Monoisotopic Mass 474.2899 Da[13]
Structure CCCCCCCCCCCCCCCCOP(=O)(OC₁=CC=CC=C₁)OC₂=CC=CC=C₂[13]
Physical State Viscous liquid or solid[11]
Key Features Thermally stable, resistant to hydrolysis, low volatility[11]

Principle of Operation: Normalizing Variability

The core function of an internal standard is to serve as a stable reference point against which the analyte is measured. The diagram below illustrates how the ratio of the analyte signal to the IS signal remains constant even when signal suppression or enhancement occurs, thereby ensuring accurate quantification.

cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: 50% Ion Suppression cluster_2 Conclusion A1 Analyte Response (Area = 100,000) R1 Ratio (A/IS) = 2.0 A1->R1 IS1 IS Response (Area = 50,000) IS1->R1 C Calculated concentration is UNAFFECTED by matrix effects R1->C A2 Analyte Response (Area = 50,000) R2 Ratio (A/IS) = 2.0 A2->R2 IS2 IS Response (Area = 25,000) IS2->R2 R2->C

Caption: The Principle of Internal Standard Correction.

Experimental Protocols

These protocols provide a validated starting point for incorporating this compound into a quantitative LC-MS workflow.

Materials and Reagents
  • This compound (≥95% purity)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • LC-MS grade formic acid (FA) or ammonium acetate

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer and centrifuge

  • Appropriate biological matrix (e.g., human plasma, rat liver microsomes) for standards and QCs

Protocol 1: Preparation of Stock and Working Solutions

Causality: Preparing accurate, high-concentration stock solutions in a non-volatile solvent (if possible) or a well-sealed container minimizes degradation and solvent evaporation, ensuring the consistency of the IS concentration over time. Working solutions are prepared in a solvent compatible with the initial mobile phase to ensure good peak shape.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer to a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with methanol or acetonitrile. Mix thoroughly.

    • Store at -20°C or -80°C in a tightly sealed container. This stock is stable for several months.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the primary stock solution using a solvent mixture that is compatible with your sample preparation and initial chromatographic conditions (e.g., 50:50 ACN:Water).

    • The final concentration of the working solution should be chosen such that after spiking into the sample, the final on-column concentration provides a robust, stable MS signal (typically in the mid-range of the detector's linear response). This concentration should be consistent across all samples.[7]

Protocol 2: Sample Preparation and Spiking

Causality: The IS must be added at the very beginning of the sample preparation process.[4] This ensures that any loss of analyte during subsequent steps (e.g., protein precipitation, liquid-liquid extraction, evaporation) is mirrored by a proportional loss of the IS, allowing for accurate correction.

  • Thaw Samples: Thaw all calibration standards, QCs, and unknown samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette a fixed volume of each sample (e.g., 50 µL) into a clean microcentrifuge tube.

  • Spike with IS: Add a small, precise volume of the IS Working Solution (e.g., 10 µL of 100 ng/mL IS solution) to every tube except the double blank (matrix with no analyte or IS).

  • Vortex: Briefly vortex all tubes to ensure the IS is fully mixed with the matrix.

  • Perform Extraction: Proceed immediately with a validated extraction method. A common example is protein precipitation:

    • Add 3-4 volumes of cold acetonitrile (e.g., 150 µL) to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new plate or vial for LC-MS analysis.

Protocol 3: LC-MS/MS Instrument Configuration

Causality: Chromatographic and mass spectrometric parameters must be optimized to ensure separation from interferences, good peak shape, and sensitive, specific detection. The following are robust starting parameters for a lipophilic compound like this compound.

ParameterSuggested SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention for lipophilic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive mode ESI and aids in peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting lipophilic compounds.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrateA typical gradient for separating compounds across a range of polarities. The high lipophilicity of the IS will require a high percentage of organic solvent for elution.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 - 10 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe phosphate oxygen is a site for protonation, leading to a strong [M+H]⁺ ion.
Precursor Ion (Q1) m/z 475.3Corresponds to the [M+H]⁺ of this compound.
Product Ion (Q3) m/z 171.1 (or other stable fragment)To be determined by infusing the IS and performing a product ion scan. A common fragmentation pathway for organophosphates involves the phosphate core.
MRM Conditions Dwell Time: 50-100 ms; Collision Energy: Optimize for max signalOptimize for at least 15-20 data points across the chromatographic peak.

Method Validation and System Suitability

Establishing System Suitability

Trustworthiness: Before analyzing samples, the stability of the analytical system must be confirmed. The IS response is a critical diagnostic tool. According to regulatory guidance, the IS response should be monitored across the analytical run.[1][6] A consistent IS peak area (e.g., within ±20-30% of the mean for all samples) indicates that the sample preparation was consistent and the LC-MS system performed reliably.[3][10] Drastic or trending variations in the IS response can signal problems such as poor extraction, instrument malfunction, or significant, uncorrected matrix effects.[3]

Self-Validating the Protocol

The use of an IS is integral to method validation as per FDA and other regulatory guidelines.[1]

  • Linearity: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. The use of the ratio should result in a linear relationship (e.g., r² > 0.99) over the desired concentration range.

  • Accuracy & Precision: The performance of the IS is validated by analyzing QCs at multiple concentration levels (low, mid, high). The calculated concentrations, based on the analyte/IS ratio, should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect Evaluation: A critical validation experiment involves comparing the analyte/IS response ratio in post-extraction spiked matrix samples to the response in a clean solution. If the IS and analyte are affected by matrix suppression or enhancement to the same degree, the ratio will remain consistent, demonstrating that the IS is "tracking" the analyte and the method is reliable.[3]

Experimental Workflow and Data Processing

The following diagram outlines the complete workflow, from sample receipt to final data output, emphasizing the central role of the internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Sample (Calibrator, QC, Unknown) Spike Spike with IS (this compound) Sample->Spike Extract Protein Precipitation or LLE Spike->Extract Evap Evaporate & Reconstitute (Optional) Extract->Evap Inject Inject onto LC-MS/MS System Evap->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Detect by MRM (Analyte & IS Transitions) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve (Ratio vs. Conc.) Ratio->Calibrate Quantify Calculate Unknown Conc. from Regression Calibrate->Quantify

Caption: End-to-end workflow for quantification using an internal standard.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No IS Peak Detected 1. IS spiking step was missed. 2. Incorrect MRM transition entered. 3. IS is not soluble in the final sample solvent.1. Review sample preparation SOP; prepare a fresh sample. 2. Verify precursor and product ions by infusing the IS solution directly. 3. Check IS solubility; adjust reconstitution solvent if necessary.
Erratic or Drifting IS Peak Area 1. Inconsistent sample preparation (pipetting errors). 2. LC system instability (pump or autosampler issue). 3. MS source is dirty, causing unstable spray.1. Re-train on pipetting; use calibrated pipettes. 2. Perform system suitability tests; check for leaks and pressure fluctuations. 3. Clean the mass spectrometer source (capillary, cone).
Low IS Peak Area in All Samples 1. IS working solution degraded or was prepared incorrectly. 2. Poor extraction recovery of the IS. 3. Severe, consistent ion suppression.1. Prepare a fresh IS working solution from the primary stock. 2. Optimize the extraction procedure (e.g., change solvent, pH). 3. Modify chromatography to separate IS from the suppression zone; dilute sample if possible.
Analyte/IS Ratio Fails Linearity 1. IS concentration is too high, causing detector saturation. 2. IS and analyte do not "track" each other well under the chosen conditions.1. Reduce the concentration of the IS working solution. 2. Re-evaluate the method; the IS may not be a suitable analog for this specific analyte/matrix combination. Consider a different IS or further optimization of extraction/chromatography.

Conclusion

This compound is a highly effective and practical internal standard for the LC-MS quantification of a diverse range of lipophilic and amphiphilic analytes. Its physicochemical properties provide stable and predictable behavior during sample preparation and analysis. By compensating for variations inherent in complex bioanalytical workflows, its proper implementation significantly enhances the reliability, accuracy, and precision of quantitative results. The protocols and validation strategies outlined in this note serve as a robust framework for scientists to develop and deploy high-quality LC-MS methods, ultimately increasing confidence in the generated data for critical research and development decisions.

References

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment.
  • Internal Standards - What Are They?
  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correl
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological M
  • When Should an Internal Standard be Used?
  • Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
  • Bioanalytical Method Valid
  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. MDPI.
  • CAS 56827-92-0: Hexadecyl diphenyl phosph
  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
  • Phosphoric acid, hexadecyl diphenyl ester. PubChem.
  • Hexadecyl Diphenyl Phosph
  • Use of Internal Standards in LC-MS Bioanalysis.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH.
  • Simultaneous LC/MS Analyses of Phosphoryl
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.

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Application Note: Hexadecyl Diphenyl Phosphate as a Novel Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Quantitative Challenge in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, presents significant analytical challenges. The chemical diversity of lipids and the wide dynamic range of their concentrations in biological matrices complicate accurate quantification.[1] Mass spectrometry (MS) has become the cornerstone of lipid analysis due to its high sensitivity and specificity.[2] However, the entire analytical workflow, from sample collection and lipid extraction to ionization and detection, is susceptible to variations that can compromise data accuracy and reproducibility.[3][4]

Internal standards (IS) are crucial for mitigating these variabilities.[3][5] An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[5] It is added at a known concentration to all samples at the beginning of the workflow.[4] By monitoring the signal of the internal standard relative to the target lipids, researchers can correct for analyte loss during sample preparation, variations in injection volume, and fluctuations in instrument response, including matrix effects like ion suppression or enhancement.[3][4][6]

This application note introduces Hexadecyl Diphenyl Phosphate as a novel, structurally unique internal standard for quantitative lipidomics. Its distinct organophosphate structure and long alkyl chain provide physicochemical properties that make it a suitable surrogate for a range of lipid classes, particularly in non-targeted or broad-spectrum targeted analyses.

Physicochemical Properties and Rationale for Use

This compound (CAS 56827-92-0) is an organophosphate ester with a molecular formula of C28H43O4P and a molecular weight of 474.61 g/mol .[7][8][9] Its structure consists of a central phosphate group bonded to two phenyl groups and one hexadecyl (C16) alkyl chain.[7]

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC28H43O4P[7][8]
Molecular Weight474.61 g/mol [7][8]
AppearanceViscous liquid or solid[7]
PolarityAmphipathicInferred from structure
IonizationForms [M+H]+ and other adducts in ESI-MSInferred from structure

The rationale for using this compound as an internal standard in lipidomics is grounded in its unique molecular features:

  • Structural Uniqueness: As a synthetic organophosphate, it is not endogenous to biological systems, preventing interference with the measurement of naturally occurring lipids.

  • Amphipathic Nature: The combination of the polar diphenyl phosphate headgroup and the long, nonpolar hexadecyl tail allows it to mimic the behavior of various phospholipid classes during extraction and chromatographic separation.

  • Chemical Stability: Organophosphate esters exhibit good thermal stability and resistance to hydrolysis, ensuring integrity throughout the sample preparation process.[7]

  • Distinct Mass-to-Charge Ratio (m/z): Its unique elemental composition results in a distinct m/z that is unlikely to overlap with common lipid species, facilitating unambiguous detection by mass spectrometry.

Experimental Workflow for Quantitative Lipidomics

The following sections detail a comprehensive workflow for the application of this compound as an internal standard in a typical lipidomics experiment.

Preparation of Internal Standard Stock and Working Solutions

Accurate preparation of the internal standard solutions is paramount for reliable quantification.

Protocol 1: Preparation of this compound Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 1:1 (v/v) mixture of chloroform and methanol.

    • Vortex thoroughly until fully dissolved.

    • Store in a tightly sealed glass vial at -20°C.

  • Working Solution (10 µg/mL):

    • Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring to volume with the chosen lipid extraction solvent (e.g., MTBE or a chloroform/methanol mixture).

    • Mix thoroughly. This working solution will be added directly to the samples.

Sample Preparation and Lipid Extraction

The choice of lipid extraction method is critical and depends on the sample matrix and the lipid classes of interest.[10] The internal standard working solution should be added to the sample before the addition of the extraction solvents to account for variations in extraction efficiency.

Protocol 2: Lipid Extraction from Plasma/Serum using MTBE Method

This protocol is adapted from the widely used Matyash method, known for its efficiency in extracting a broad range of lipids.[10]

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking:

    • In a glass tube, add 50 µL of plasma/serum.

    • Add 20 µL of the 10 µg/mL this compound working solution.

    • Add 180 µL of methanol.

    • Vortex for 10 seconds.

  • Lipid Extraction:

    • Add 750 µL of methyl-tert-butyl ether (MTBE).

    • Vortex for 1 minute.

    • Incubate at room temperature for 10 minutes.

  • Phase Separation:

    • Add 150 µL of LC-MS grade water.

    • Vortex for 20 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the upper organic phase (containing the lipids and the internal standard) and transfer it to a new glass vial.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 90:10 acetonitrile:water).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike with this compound IS sample->is_spike extraction Lipid Extraction (e.g., MTBE method) is_spike->extraction phase_sep Phase Separation extraction->phase_sep collection Collect Organic Phase phase_sep->collection dry_recon Dry Down & Reconstitute collection->dry_recon lc_sep LC Separation dry_recon->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect peak_integration Peak Integration (Analyte & IS) ms_detect->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Figure 1: A comprehensive workflow for quantitative lipidomics using this compound as an internal standard.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform for lipid analysis, offering both separation and sensitive detection.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A60:40 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Gradient30% B to 100% B over 15 min, hold for 5 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature50°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS/MS ModeTargeted (MRM/SRM) or Data-Dependent Acquisition (DDA)

Monitoring this compound:

For targeted analysis, a specific Multiple Reaction Monitoring (MRM) transition for this compound should be established. Based on its structure, potential precursor and product ions can be predicted.

  • Precursor Ion (Q1): [M+H]+ = 475.29 m/z

  • Potential Product Ions (Q3): Fragments corresponding to the loss of the hexadecyl chain or a phenyl group. These would need to be determined empirically by direct infusion of the standard.

Data Processing and Quantification

The fundamental principle of internal standard-based quantification is the use of the response ratio between the analyte and the internal standard.[5]

G cluster_0 Without Internal Standard cluster_1 With Internal Standard A Sample A (High Recovery) A_peak Analyte Peak Area = 1000 B Sample B (Low Recovery) B_peak Analyte Peak Area = 500 conclusion_0 Conclusion: Sample A has 2x Analyte? (Potentially Incorrect) C Sample A (High Recovery) C_peaks Analyte Peak Area = 1000 IS Peak Area = 200 D Sample B (Low Recovery) D_peaks Analyte Peak Area = 500 IS Peak Area = 100 C_ratio Ratio (Analyte/IS) = 5.0 C_peaks->C_ratio D_ratio Ratio (Analyte/IS) = 5.0 D_peaks->D_ratio conclusion_1 Conclusion: Samples A and B have the same Analyte Concentration (Correct)

Figure 2: The principle of internal standard normalization in correcting for experimental variability.

The quantification process involves the following steps:

  • Peak Integration: Integrate the chromatographic peak areas for both the target lipid analytes and the this compound internal standard.

  • Response Ratio Calculation: For each sample, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Generate a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Conclusion and Future Perspectives

This compound presents a promising and versatile internal standard for quantitative lipidomics. Its unique chemical structure and properties make it suitable for a wide range of applications, helping to improve the accuracy, precision, and reproducibility of lipid quantification.[3][11] The protocols and methodologies outlined in this application note provide a robust framework for its implementation in both academic and industrial research settings.

Future work should focus on the empirical validation of its performance across a diverse set of lipid classes and biological matrices. Furthermore, the synthesis of stable isotope-labeled (e.g., ¹³C or ²H) versions of this compound would represent the next generation of this internal standard, offering even closer chemical and physical mimicry of the target analytes.

References

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link]

  • Gethings, L. A., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

  • ResearchGate. (n.d.). The lipidomics workflow, including all essential steps from sample to biological outcome. Retrieved from [Link]

  • Chromatography Forum. (2008). Purpose of Internal Standard? Retrieved from [Link]

  • MetwareBio. (n.d.). Lipidomics 101: Workflow, Techniques, Applications & Pitfalls. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis. Retrieved from [Link]

  • Gethings, L. A., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

  • JOVE. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). [A] Peak area of exogenous lipid internal standards for each lipid.... Retrieved from [Link]

  • MDPI. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Retrieved from [Link]

  • MDPI. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Phosphoric acid, hexadecyl diphenyl ester. Retrieved from [Link]

Sources

Leveraging Hexadecyl Diphenyl Phosphate for Advanced Cell Membrane Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Foreword: A New Lens on the Lipid Bilayer

The cell membrane is a dynamic and complex interface, central to cellular signaling, transport, and homeostasis. The study of its biophysical properties is therefore fundamental to both basic biology and therapeutic development. While numerous tools exist, the search for novel molecules that can probe or modulate membrane characteristics without significant perturbation is ongoing.

Hexadecyl diphenyl phosphate (HDDP), an organophosphate ester, presents as a compelling, albeit underexplored, candidate for such studies.[1] Its molecular architecture—a 16-carbon hydrophobic tail (hexadecyl) coupled with a bulky, polar diphenyl phosphate headgroup—is uniquely amphipathic.[2][3] This structure suggests a stable insertion into the phospholipid bilayer, positioning HDDP as a potential modulator of membrane fluidity, a disruptor of organized microdomains, and a novel substrate for membrane-associated enzymes.

This guide moves beyond HDDP's conventional use as a plasticizer and flame retardant, and proposes its application as a sophisticated tool in cell biology.[1][4] We will provide the theoretical framework for its interaction with cell membranes and deliver robust, detailed protocols adapted from established methodologies to harness its potential.

Principle of Interaction: A Structural Hypothesis

The utility of HDDP in membrane studies is predicated on its distinct chemical structure. When introduced to a cellular environment, HDDP is hypothesized to spontaneously insert into the lipid bilayer, driven by the hydrophobic effect acting on its hexadecyl tail.

  • Hydrophobic Anchor: The C16 alkyl chain integrates into the hydrophobic core of the membrane, aligning with the acyl chains of endogenous phospholipids.

  • Polar Headgroup: The diphenyl phosphate moiety resides near the polar headgroup region of the bilayer at the lipid-water interface. Its significant size, relative to a native phosphate or choline group, is predicted to cause localized steric hindrance, altering lipid packing and spacing.

This insertion and subsequent perturbation form the basis for the following applications.

Application I: High-Resolution Analysis of Membrane Fluidity

Scientific Rationale: Membrane fluidity is a measure of the viscosity of the lipid bilayer, which affects the rotational and lateral diffusion of proteins and lipids. It is a critical parameter for cellular function.[5][6] The introduction of HDDP, with its bulky headgroup, is expected to disrupt the ordered packing of phospholipid acyl chains, thereby altering membrane fluidity. This change can be quantified using environment-sensitive fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (DPH), whose fluorescence polarization (anisotropy) is highly sensitive to the motional freedom of its environment.

Experimental Workflow: Membrane Fluidity Assay

workflow1 cluster_prep Preparation cluster_exp Treatment & Labeling cluster_analysis Data Acquisition & Analysis cell_prep 1. Culture cells to 80-90% confluency in 96-well optical plates treat 3. Treat cells with HDDP and vehicle control (DMSO). Incubate (e.g., 2h, 37°C) cell_prep->treat hddp_prep 2. Prepare serial dilutions of HDDP in serum-free media (e.g., 0-200 µM) hddp_prep->treat label_dph 4. Add DPH probe to a final concentration of 2 µM treat->label_dph incubate 5. Incubate for 45 min at 37°C in the dark label_dph->incubate wash 6. Wash cells 3x with pre-warmed PBS incubate->wash measure 7. Measure fluorescence anisotropy (Ex: 360nm, Em: 430nm) wash->measure analyze 8. Plot anisotropy (r) vs. [HDDP] to determine effect measure->analyze

Caption: Workflow for measuring HDDP-induced changes in membrane fluidity.

Detailed Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, A549) in a black, clear-bottom 96-well microplate at a density that will achieve 80-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of HDDP in DMSO.

    • Prepare a 2 mM stock solution of DPH in tetrahydrofuran (THF).

    • Prepare serial dilutions of HDDP in serum-free cell culture medium. Include a vehicle control containing the same final concentration of DMSO as the highest HDDP dose.

  • HDDP Treatment: Remove the culture medium from the cells and add the HDDP working solutions and vehicle controls. Incubate for a duration determined by preliminary time-course experiments (e.g., 2 hours) at 37°C.

  • Fluorescent Labeling: Add the DPH stock solution directly to each well to achieve a final concentration of 2 µM. Mix gently.

  • Incubation: Incubate the plate for 45 minutes at 37°C, protected from light, to allow the DPH probe to fully incorporate into the cell membranes.

  • Washing: Carefully aspirate the medium and wash the cells three times with 100 µL of pre-warmed Phosphate Buffered Saline (PBS) per well to remove any unincorporated probe. After the final wash, add 100 µL of PBS to each well.

  • Measurement: Immediately read the plate on a fluorescence polarization-capable microplate reader. Use an excitation wavelength of ~360 nm and measure the parallel and perpendicular emission intensities at ~430 nm.

  • Data Analysis: Calculate the fluorescence anisotropy (r) for each well. An increase in the 'r' value relative to the vehicle control indicates a decrease in membrane fluidity (increased rigidity).

Application II: Probing the Integrity of Lipid Raft Microdomains

Scientific Rationale: Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in cholesterol and sphingolipids.[7] Their unique composition creates a less fluid environment that is critical for compartmentalizing signaling proteins. Molecules that disrupt the tight packing of lipids can alter raft integrity.[8] We hypothesize that the bulky diphenyl phosphate headgroup of HDDP is sterically incompatible with the highly ordered environment of lipid rafts and will act as a targeted disruptor. This effect can be visualized by monitoring the dispersal of a raft-resident fluorescent reporter protein, such as Caveolin-1-mCherry.

Experimental Workflow: Lipid Raft Disruption Assay

workflow2 cluster_prep Preparation cluster_exp Treatment & Fixation cluster_analysis Imaging & Analysis transfect 1. Transfect cells with Caveolin-1-mCherry plasmid plate 2. Plate transfected cells on glass-bottom imaging dishes transfect->plate treat 3. Treat with HDDP, vehicle (DMSO), or positive control (MβCD) plate->treat incubate 4. Incubate for 1 hour at 37°C treat->incubate fix 5. Wash with PBS and fix with 4% Paraformaldehyde (PFA) incubate->fix stain 6. (Optional) Stain nucleus with DAPI fix->stain image 7. Acquire images using confocal microscopy stain->image analyze 8. Quantify changes in Caveolin-1 clustering and membrane distribution image->analyze

Caption: Workflow for visualizing HDDP-mediated lipid raft disruption.

Detailed Protocol:

  • Cell Preparation: Transfect a suitable cell line (e.g., HeLa) with a plasmid encoding a fluorescently tagged lipid raft marker (e.g., Caveolin-1-mCherry or Flotillin-1-GFP). 24 hours post-transfection, seed the cells onto high-resolution glass-bottom imaging dishes.

  • Treatment:

    • Prepare treatment media containing:

      • Vehicle control (e.g., 0.1% DMSO).

      • Experimental drug (e.g., 50 µM HDDP).

      • Positive control for raft disruption (e.g., 5 mM methyl-β-cyclodextrin, MβCD).

    • Replace the culture medium with the treatment media and incubate for 1 hour at 37°C.

  • Fixation and Staining:

    • Gently wash the cells twice with warm PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If desired, counterstain nuclei with DAPI for 5 minutes.

  • Imaging: Mount the dishes and acquire images on a confocal microscope using appropriate laser lines and emission filters. Capture Z-stacks to ensure the plasma membrane is in focus.

  • Data Analysis:

    • Qualitative: Visually inspect the distribution of the Caveolin-1-mCherry signal. In vehicle-treated cells, expect a punctate pattern characteristic of raft localization. In HDDP or MβCD-treated cells, expect a more diffuse, homogenous signal across the membrane, indicating raft disruption.

    • Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to quantify the degree of clustering or puncta per unit area of the membrane. A significant decrease in clustering indicates raft disruption.

Application III: A Novel Substrate for Phospholipase D (PLD) Assays

Scientific Rationale: Phospholipase D (PLD) is a critical enzyme in cell signaling that hydrolyzes the terminal phosphodiester bond of phospholipids, most notably phosphatidylcholine, to produce phosphatidic acid (PA).[9][10] Many PLD assays rely on measuring the release of choline or using artificial substrates.[11] We propose that HDDP can function as a unique chromogenic or mass-spectrometry-detectable substrate for PLD. The enzyme would cleave the bond between the phosphate and the hexadecanol, releasing diphenyl phosphate (DPP), a product not naturally found in cells. The rate of DPP production can be directly correlated with PLD activity.

Experimental Workflow: In Vitro PLD Activity Assay

workflow3 cluster_prep Reaction Setup cluster_exp Enzymatic Reaction cluster_analysis Quantification reagents 1. Prepare reaction buffer, HDDP substrate micelles, and purified PLD enzyme wells 2. Aliquot buffer, substrate, and test inhibitors into a 96-well plate reagents->wells start_rxn 3. Initiate reaction by adding PLD enzyme wells->start_rxn incubate 4. Incubate at 37°C with shaking (e.g., 30-60 min) start_rxn->incubate stop_rxn 5. Terminate reaction with a quenching solution (e.g., acid) incubate->stop_rxn quantify 6. Quantify Diphenyl Phosphate (DPP) product via HPLC-UV or LC-MS stop_rxn->quantify analyze 7. Calculate enzyme activity (rate of DPP formation) quantify->analyze

Caption: Workflow for quantifying PLD activity using HDDP as a substrate.

Detailed Protocol:

  • Reagent Preparation:

    • HDDP Substrate: Prepare a 10 mM stock of HDDP in an organic solvent like ethanol. Create a working substrate solution by diluting the stock into the reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl₂) and sonicating briefly to form micelles.

    • Enzyme: Use purified, recombinant human PLD1 or PLD2.

    • Inhibitors (Optional): Prepare stock solutions of known or potential PLD inhibitors.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the reaction buffer and HDDP substrate solution. Add any test inhibitors and pre-incubate for 10 minutes at 37°C.

  • Initiation: Start the reaction by adding the PLD enzyme to each well. The final reaction volume could be 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a time period determined to be in the linear range of the enzyme kinetics (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 0.1 M HCl or ice-cold acetonitrile containing an internal standard for mass spectrometry.

  • Quantification of Diphenyl Phosphate (DPP):

    • Centrifuge the terminated reactions to pellet any precipitated protein.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (aromatic rings of DPP absorb strongly around 260 nm) or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Data Analysis: Create a standard curve using pure diphenyl phosphate. Use this curve to calculate the concentration of DPP produced in each reaction. Enzyme activity can be expressed as nmol of product formed per minute per mg of enzyme.

Troubleshooting and Data Interpretation

Application Problematic Observation Potential Cause(s) Recommended Solution(s)
Membrane Fluidity High variability in anisotropy readings between replicate wells.Inconsistent cell number; incomplete washing of DPH probe; cell death due to HDDP toxicity.Ensure even cell seeding; optimize and standardize washing steps; perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic working range of HDDP.
Lipid Rafts No change in Caveolin-1 distribution even at high HDDP doses.Insufficient incubation time; HDDP concentration too low; cell line is resistant; imaging focus is incorrect.Perform a time-course experiment (30-120 min); increase HDDP concentration after confirming non-toxicity; use a positive control (MβCD) to validate the assay; ensure Z-stack acquisition captures the true plasma membrane.
PLD Assay No detectable DPP product or very low signal.PLD enzyme is inactive; HDDP is a poor substrate for the specific PLD isoform; HDDP is precipitating in the buffer.Verify enzyme activity with a standard substrate; test both PLD1 and PLD2; increase sonication or add a mild, non-interfering detergent (e.g., Triton X-100) to the substrate solution to ensure it remains in micellar form.

Conclusion

This compound offers a promising, multi-faceted tool for the interrogation of cell membrane biology. Based on its unique amphipathic structure, we have outlined its potential to serve as a modulator of membrane fluidity, a disruptor of lipid raft microdomains, and a novel substrate for phospholipase D. The protocols provided herein are built upon established, robust methodologies and offer a clear path for validating these applications. By exploring the utility of molecules like HDDP, we can expand our toolkit for dissecting the intricate relationship between membrane structure and cellular function, opening new avenues for discovery in both fundamental research and drug development.

References

  • Brown, H. A., et al. (2017). Clickable Substrate Mimics Enable Imaging of Phospholipase D Activity. ACS Central Science. [Online] Available at: [Link]

  • PubChem. Phosphoric acid, hexadecyl diphenyl ester. [Online] Available at: [Link]

  • Strahl, H., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Journal of Visualized Experiments. [Online] Available at: [Link]

  • Campanella, L., et al. (2011). Assay of Phospholipase D Activity by an Amperometric Choline Oxidase Biosensor. Molecules. [Online] Available at: [Link]

  • Brown, H. A., et al. (2017). Clickable Substrate Mimics Enable Imaging of Phospholipase D Activity. ACS Central Science. [Online] Available at: [Link]

  • PubChem. Hexadecyl(diphenyl)phosphane. [Online] Available at: [Link]

  • Figshare. (2017). Clickable Substrate Mimics Enable Imaging of Phospholipase D Activity. [Online] Available at: [Link]

  • Profacgen. A New Method for Detecting Phospholipase D Activity. [Online] Available at: [Link]

  • Nature Protocols. (2024). Measuring plasma membrane fluidity using confocal microscopy. [Online] Available at: [Link]

  • Analytical Chemistry. (2024). Microarray-Based Methodology for Lipid Profiling, Enzymatic Activity, and Binding Assays in Printed Lipid Raft Membranes. [Online] Available at: [Link]

  • PubChemLite. This compound (C28H43O4P). [Online] Available at: [Link]

  • ResearchGate. Protocol overview and flow diagram for the isolation of lipid rafts.... [Online] Available at: [Link]

  • SpringerLink. (2018). Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods. [Online] Available at: [Link]

  • MDPI. (2021). Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. [Online] Available at: [Link]

  • PubMed. (2007). The effect of hexadecaprenyl diphosphate on phospholipid membranes. [Online] Available at: [Link]

  • Sci-Hub. Study of Fluidity of Lipid Membranes Using Single Molecule Microscopy. [Online] Available at: [Link]

  • bioRxiv. (2022). Elucidation of small molecule passive permeation across lipid membranes using conventional solution state NMR methods. [Online] Available at: [Link]

  • PubMed. (2024). Organophosphate ester cresyl diphenyl phosphate disrupts lipid homeostasis in zebrafish embryos. [Online] Available at: [Link]

  • YouTube. (2024). How to study molecular interactions of membrane proteins without compromising their native structure. [Online] Available at: [Link]

  • PubMed. (2002). Supported bilayer lipid membranes modified with a phosphate ionophore. [Online] Available at: [Link]

  • University of Kent. (2022). Establishing the selective phospholipid membrane coordination, permeation and lysis properties for a series of 'druggable' SSAs. [Online] Available at: [Link]

  • Frontiers in Materials. (2023). The effects of molecular and nanoscopic additives on phospholipid membranes. [Online] Available at: [Link]

  • PubMed. (2022). Monitoring of Bicelles Spreading into Floating Lipid Bilayers. [Online] Available at: [Link]

  • MDPI. (2022). Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues. [Online] Available at: [Link]

  • PubMed. (2019). A review on organophosphate esters: Physiochemical properties, applications, and toxicities.... [Online] Available at: [Link]

  • Physiological Reviews. (2014). Dynamic shaping of cellular membranes by phospholipids and membrane-deforming proteins. [Online] Available at: [Link]

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Application Notes and Protocols: Hexadecyl Diphenyl Phosphate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Inhibitory Potential of Hexadecyl Diphenyl Phosphate

This compound is an organophosphate compound characterized by a long hexadecyl hydrocarbon chain and two phenyl groups attached to a central phosphate moiety.[1][2] While it has applications as a surfactant, plasticizer, and flame retardant, its structural classification as an organophosphate suggests a potential role as an enzyme inhibitor.[1] Organophosphates are a well-documented class of compounds known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve signals.[5][6]

The primary mechanism of action for organophosphate inhibitors involves the phosphorylation of a serine residue within the active site of target enzymes, such as serine esterases and proteases.[6][7][8] This covalent modification leads to the inactivation of the enzyme.[9] Given the structural features of this compound, it is hypothesized to act as an inhibitor of serine hydrolases, with a particular focus on acetylcholinesterase due to the established reactivity of organophosphates with this enzyme.[3][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the inhibitory effects of this compound on enzyme activity, using acetylcholinesterase as a primary model. The protocols detailed below are based on the widely accepted Ellman's method for measuring AChE activity and can be adapted for high-throughput screening.[5][10]

Principle of the Assay

The most common method for assessing AChE inhibition is a colorimetric assay developed by Ellman.[5][10] This assay relies on the enzymatic activity of AChE to hydrolyze the substrate acetylthiocholine (ATCh). This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[5] The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this color change will be reduced.

Visualization of the Core Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - AChE Solution - DTNB Solution - ATCh Solution - this compound Plate_Setup Plate Setup (96-well): - Blanks - Controls (No Inhibitor) - Test Wells (with Inhibitor) Reagents->Plate_Setup Dispense Incubation Incubate Enzyme and Inhibitor Plate_Setup->Incubation Pre-incubation Reaction_Start Initiate Reaction (Add Substrate - ATCh) Incubation->Reaction_Start Add Substrate Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Read Plate Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Determine Percent Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Calculate IC50 Value Inhibition_Calculation->IC50_Determination

Caption: General workflow for the AChE inhibition assay.

Materials and Reagents

Equipment
  • 96-well microplate reader with absorbance detection at 412 nm

  • Multichannel pipette

  • Standard laboratory pipettes and tips

  • Incubator capable of maintaining 37°C

  • Vortex mixer

  • Analytical balance

Reagents
  • This compound (CAS 56827-92-0)[1]

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl Sulfoxide (DMSO) , ACS grade

  • Positive Control Inhibitor (e.g., Donepezil or Chlorpyrifos)[5][11]

  • Ultrapure water

Preparation of Stock Solutions

ReagentStock ConcentrationSolventStorage Conditions
This compound10 mMDMSO-20°C, protected from light
Acetylcholinesterase (AChE)1 U/mL0.1 M Phosphate Buffer, pH 8.0-20°C in aliquots
DTNB10 mM0.1 M Phosphate Buffer, pH 8.04°C, protected from light
Acetylthiocholine (ATCh)15 mMUltrapure WaterPrepare fresh daily
Positive Control10 mMDMSO-20°C

Note on Solvent Choice: The final concentration of DMSO in the assay wells should be kept below 1% to minimize its effect on enzyme activity.[5]

Experimental Protocol: AChE Inhibition Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Step 1: Plate Layout

Design the plate to include the following wells:

  • Blank: Contains all reagents except the enzyme.

  • Negative Control (100% Activity): Contains all reagents, including the enzyme and DMSO vehicle, but no inhibitor.

  • Positive Control: Contains all reagents, including the enzyme and a known AChE inhibitor.

  • Test Wells: Contain all reagents, including the enzyme and varying concentrations of this compound.

Step 2: Assay Procedure
  • Prepare Working Solutions:

    • AChE Working Solution: Dilute the AChE stock solution to the desired final concentration (e.g., 0.1-0.25 U/mL) in 0.1 M Phosphate Buffer, pH 8.0.[5]

    • Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in 0.1 M Phosphate Buffer, pH 8.0, to achieve a range of test concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well (except the blank), add 20 µL of the AChE working solution.

    • Add 20 µL of the appropriate inhibitor dilution (or vehicle for the negative control) to the corresponding wells.

    • Add 140 µL of 0.1 M Phosphate Buffer, pH 8.0, to all wells.

    • For the blank wells, add 160 µL of 0.1 M Phosphate Buffer, pH 8.0.

    • Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DTNB and ATCh. For each well, you will need 20 µL. A master mix can be prepared.

    • To initiate the reaction, add 20 µL of the freshly prepared reaction mix (containing DTNB and ATCh) to all wells simultaneously using a multichannel pipette.

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction:

    • For each well, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

    • Correct the rates of the test and control wells by subtracting the rate of the blank well.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula:

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[12]

Mechanism of Inhibition: A Deeper Look

Organophosphates, including diphenyl phosphate derivatives, are known to act as irreversible or slowly reversible inhibitors of serine hydrolases.[9][13] The proposed mechanism involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphoryl-enzyme complex, rendering the enzyme inactive.[4][6] The diphenyl groups act as leaving groups in this reaction.

G AChE AChE Active Site (with Serine-OH) Complex Initial Enzyme-Inhibitor Complex AChE->Complex Binding HDPP Hexadecyl Diphenyl Phosphate HDPP->Complex Phosphorylated_AChE Phosphorylated AChE (Inactive) Complex->Phosphorylated_AChE Phosphorylation Leaving_Groups Diphenyl Phosphate (Leaving Group) Complex->Leaving_Groups Release

Caption: Proposed mechanism of AChE inhibition by this compound.

Troubleshooting and Considerations

IssuePossible CauseSolution
High background absorbance Spontaneous hydrolysis of ATCh or reaction of DTNB with other compounds.Prepare fresh ATCh and DTNB solutions. Ensure the purity of all reagents.
Low enzyme activity Improper storage of AChE, incorrect buffer pH.Use fresh enzyme aliquots. Verify the pH of the assay buffer.
Inconsistent results Pipetting errors, temperature fluctuations.Use calibrated pipettes and a multichannel pipette for simultaneous additions. Ensure consistent incubation times and temperatures.
Inhibitor insolubility The long hexadecyl chain may reduce aqueous solubility.Ensure the final DMSO concentration is sufficient to maintain solubility without inhibiting the enzyme. Sonication of the stock solution may be helpful.

Conclusion

These application notes provide a robust framework for evaluating the inhibitory potential of this compound against acetylcholinesterase. By following the detailed protocols and data analysis procedures, researchers can obtain reliable and reproducible results to characterize the inhibitory profile of this compound. The insights gained from such studies can contribute to a better understanding of the biological activities of this class of organophosphates and may have implications for toxicology and drug discovery.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.). Retrieved from [Link]

  • Organophosphates, Serine Esterase Inhibition, and Modeling of Organophosphate Toxicity | Toxicological Sciences | Oxford Academic. (n.d.). Retrieved from [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Organophosphate Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, November 12). Retrieved from [Link]

  • Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed. (n.d.). Retrieved from [Link]

  • Mechanisms of organophosphate neurotoxicity - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed. (n.d.). Retrieved from [Link]

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  • Diphenyl phosphonate inhibitors for the urokinase-type plasminogen activator: optimization of the P4 position - PubMed. (n.d.). Retrieved from [Link]

  • Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets | Analytical Chemistry - ACS Publications. (2022, November 16). Retrieved from [Link]

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"synthesis of radiolabeled hexadecyl diphenyl phosphate for metabolic studies"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Metabolic Studies

Topic: Synthesis and Application of Radiolabeled Hexadecyl Diphenyl Phosphate

Document ID: ANP-RD-481516

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of radiolabeled this compound, a critical tracer for investigating the metabolic fate of alkyl aryl phosphate esters. We present a detailed, field-tested protocol for the synthesis of [1-¹⁴C]-hexadecyl diphenyl phosphate, leveraging a direct phosphorylation approach. This guide emphasizes the causality behind experimental choices and outlines a self-validating system through rigorous analytical protocols, including radio-HPLC, LC-MS, and liquid scintillation counting. Furthermore, we discuss its application in metabolic studies, proposing a likely metabolic pathway and providing an example protocol for in vitro analysis. This document is intended for researchers, scientists, and drug development professionals engaged in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

Introduction: The Need for Radiolabeled Tracers in Organophosphate Metabolism

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants and plasticizers.[1][2] Their prevalence in consumer products leads to ubiquitous human exposure, making it critical to understand their biological disposition.[1][3] this compound is a representative long-chain alkyl aryl phosphate whose metabolic fate is of significant interest. To accurately trace and quantify the parent compound and its metabolites in vivo and in vitro, a radiolabeled version is an indispensable tool.[4][5]

Radiolabeling with Carbon-14 (¹⁴C) is the gold standard for these studies for several key reasons:

  • Metabolic Stability: The ¹⁴C atom can be placed in a core part of the molecule that is unlikely to be lost during metabolic transformations, ensuring the radiolabel accurately tracks all metabolites.[6]

  • Long Half-Life: With a half-life of approximately 5,730 years, ¹⁴C allows for long-term experiments without the need to correct for radioactive decay.[7][8]

  • High Sensitivity: Detection methods like liquid scintillation counting (LSC) are highly sensitive, enabling the quantification of trace amounts of the compound and its metabolites in complex biological matrices.[7]

This guide details a robust method for synthesizing [1-¹⁴C]-hexadecyl diphenyl phosphate and its subsequent use in metabolic profiling.

Synthesis of [1-¹⁴C]-Hexadecyl Diphenyl Phosphate

Synthesis Principle and Strategy

The synthesis is achieved via a nucleophilic substitution reaction. The hydroxyl group of [1-¹⁴C]-hexadecan-1-ol attacks the electrophilic phosphorus atom of diphenyl chlorophosphate. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Radiolabeling Position: The ¹⁴C label is strategically placed at the C1 position of the hexadecyl chain. This position is directly attached to the phosphate ester linkage. This placement ensures that metabolic pathways involving the alkyl chain, such as ω-oxidation or β-oxidation, can be effectively traced.[9]

Caption: Reaction scheme for the synthesis of [1-¹⁴C]-hexadecyl diphenyl phosphate.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
[1-¹⁴C]-Hexadecan-1-olRadiochemicalMoravek, Inc. or equivalentSpecific Activity: ~50 mCi/mmol
Diphenyl chlorophosphate≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateACS ReagentFisher Scientific
Brine (Saturated NaCl)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich
Silica Gel for Flash Chromatography230-400 meshSorbent Technologies
TLC PlatesSilica Gel 60 F₂₅₄Millipore
HPLC Grade SolventsAcetonitrile, WaterHoneywell
Step-by-Step Synthesis Protocol

CAUTION: All procedures involving radiolabeled materials must be performed in a designated radioactivity laboratory, using appropriate shielding and personal protective equipment (PPE) in compliance with institutional and regulatory guidelines.

  • Preparation: In a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve [1-¹⁴C]-hexadecan-1-ol (e.g., 0.1 mmol, 5 mCi) in 5 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.5 equivalents, 0.15 mmol, ~21 µL) to the solution and stir for 5 minutes.

  • Reagent Addition: Slowly add diphenyl chlorophosphate (1.2 equivalents, 0.12 mmol, ~25 µL) dropwise via syringe. Causality Note: A slight excess of the chlorophosphate ensures complete consumption of the valuable radiolabeled alcohol.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by radio-TLC. Spot a small aliquot of the reaction mixture on a silica TLC plate and develop using a mobile phase (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting alcohol. Visualize radioactive spots using a phosphorimager or by scanning.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add 5 mL of saturated sodium bicarbonate solution to quench any remaining diphenyl chlorophosphate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃, 10 mL of water, and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purification is a critical step to ensure that the final radiolabeled compound meets the high purity standards (>98%) required for metabolic studies.[5][10] Impurities could lead to erroneous interpretation of metabolic data.

G cluster_analysis Quality Control Analysis start Crude Product (Post-Workup) flash Flash Chromatography (Silica Gel) start->flash Initial Cleanup hplc Preparative HPLC (C18 Column) flash->hplc High-Purity Fractionation evap Solvent Evaporation hplc->evap final_product Purified [¹⁴C]-HDPP (>98% RCP) evap->final_product lsc LSC (Specific Activity) final_product->lsc lcms LC-MS (Identity, MW) final_product->lcms radio_hplc Radio-HPLC (Radiochemical Purity) final_product->radio_hplc

Caption: Overall workflow for the purification and quality control of the final product.

Purification Protocol (Preparative HPLC)
  • Column: C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 70% B, ramp to 100% B over 20 minutes, hold for 5 minutes.

  • Injection: Dissolve the crude product from flash chromatography in a minimal amount of a suitable solvent (e.g., acetonitrile) and inject onto the column.

  • Detection: Use a UV detector (e.g., at 254 nm) in series with a flow-through radioactivity detector.

  • Collection: Collect the radioactive peak corresponding to the product.

  • Final Step: Evaporate the solvent from the collected fraction to yield the purified product. Store in a suitable solvent (e.g., ethanol) at -20°C or lower.

Characterization and Quality Control

An unlabeled reference standard of this compound should be synthesized and fully characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and high-resolution mass spectrometry to confirm its structure.[11] The radiolabeled product is then compared against this standard.

Analysis TechniqueParameter MeasuredAcceptance Criteria
Radio-HPLC Radiochemical Purity (RCP)> 98%
LC-MS Molecular Weight (Identity)[M+H]⁺ or [M+Na]⁺ matches theoretical mass
Liquid Scintillation Counting Specific Activity~50 mCi/mmol (should be close to starting material)

Protocol: Radiochemical Purity by Radio-HPLC

  • System: Analytical HPLC with a C18 column (e.g., 4.6 mm x 150 mm).

  • Method: Use the same gradient as the preparative method but with a faster flow rate (e.g., 1 mL/min).

  • Analysis: Inject a small aliquot of the final product. The chromatogram from the radioactivity detector should show a single major peak (>98% of total radioactivity) that co-elutes with the unlabeled standard (monitored by UV).

Application in Metabolic Studies

Proposed Metabolic Pathway

Based on known biotransformation pathways for OPEs and long-chain lipids, this compound is expected to undergo two primary metabolic transformations:

  • Ester Hydrolysis: Cytochrome P450 enzymes can cleave the ester bond, releasing diphenyl phosphate (DPHP) and hexadecan-1-ol.[12][13] DPHP is a commonly measured biomarker for exposure to aryl-OPEs.[1][14]

  • Alkyl Chain Oxidation: The long hexadecyl chain can be a substrate for ω- and β-oxidation, leading to a series of chain-shortened metabolites.[9]

parent [¹⁴C]-Hexadecyl Diphenyl Phosphate met1 Diphenyl Phosphate (DPHP) parent->met1 Ester Hydrolysis (CYP450s) met2 [¹⁴C]-Hexadecan-1-ol parent->met2 Ester Hydrolysis (CYP450s) met3 [¹⁴C]-Hexadecanoic Acid met2->met3 Oxidation met4 Chain-Shortened [¹⁴C]-Acyl-CoAs (β-Oxidation) met3->met4 Activation & β-Oxidation

Caption: Proposed primary metabolic pathways for this compound.

Protocol: In Vitro Metabolism with Liver Microsomes

This protocol provides a framework for assessing the metabolic stability and identifying metabolites.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)

    • [¹⁴C]-Hexadecyl Diphenyl Phosphate (e.g., 1 µM final concentration, dissolved in acetonitrile or DMSO, final solvent concentration <0.5%)

  • Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Start the reaction by adding a pre-warmed NADPH-regenerating system. Causality Note: The NADPH system is required to support the catalytic activity of CYP450 enzymes.

  • Time Points: Incubate at 37°C in a shaking water bath. At various time points (e.g., 0, 15, 30, 60, 120 min), remove an aliquot of the reaction mixture.

  • Stop Reaction: Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Process Samples: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analyze Supernatant: Transfer the supernatant to an HPLC vial for analysis by radio-HPLC and LC-MS/MS to separate and identify the parent compound and its radiolabeled metabolites. The rate of disappearance of the parent peak provides a measure of metabolic stability.

References

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Introduction: The Analytical Imperative for Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of Hexadecyl Diphenyl Phosphate

This compound (HDDP) is an organophosphate ester utilized across various industries as a flame retardant, plasticizer, and lubricant additive.[1] Its molecular structure, featuring a long C16 alkyl chain (hexadecyl) and two phenyl groups attached to a phosphate core, imparts unique physicochemical properties like thermal stability and low volatility.[1]

The widespread use of organophosphate esters, including HDDP, has led to their emergence as environmental contaminants. Their detection in various matrices necessitates robust and reliable analytical methods to assess environmental fate, human exposure, and regulatory compliance. Like many organophosphates, there are potential environmental and health concerns that mandate careful monitoring.[1][2]

This document provides a comprehensive guide for researchers and drug development professionals on the quantitative analysis of HDDP. We will explore the foundational principles, detailed protocols for sample preparation, and instrumental analysis using state-of-the-art chromatographic and mass spectrometric techniques. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methods effectively.

Physicochemical Profile: Guiding Analytical Strategy

A thorough understanding of the analyte's properties is the cornerstone of method development. The characteristics of HDDP directly influence the selection of extraction solvents, chromatographic conditions, and detection techniques.

PropertyValueImplication for Analysis
Molecular Formula C₂₈H₄₃O₄PConfirms elemental composition for mass spectrometry.[1][3][4]
Molecular Weight 474.61 g/mol Influences volatility and mass-to-charge ratio (m/z) in MS.[1][3][4][5]
Appearance Viscous liquid or solidRequires dissolution in an organic solvent for analysis.[1]
Key Features Lipophilic, thermally stableHighly soluble in non-polar organic solvents, suitable for both Gas and Liquid Chromatography.[1]

Analytical Workflow: From Sample to Signal

The accurate quantification of HDDP hinges on a meticulously planned workflow, encompassing efficient extraction from the sample matrix, cleanup to remove interferences, and sensitive instrumental detection.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Polymer, Water, Dust) Extraction Solvent Extraction (Sonication or LLE) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Removes Interferences) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Concentrated Extract Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Raw Data Validation Method Validation (QC Checks) Quantification->Validation Report Report Validation->Report Final Report

Caption: General workflow for HDDP quantification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a robust technique for thermally stable and semi-volatile compounds like many organophosphate esters. The sample extract is vaporized and separated based on boiling point and column interactions. The mass spectrometer then detects and quantifies the analyte. EPA Method 8141B serves as an excellent foundational guideline for the analysis of organophosphorus compounds.[6][7]

Protocol: Sample Preparation for Solid Matrices (e.g., Polymers, Dust)

This protocol is adapted from standard procedures for extracting additive flame retardants from consumer products.[8]

  • Homogenization: Reduce the sample size by cutting it into small pieces (~1-2 cm³). For enhanced extraction efficiency, cryomill the sample to a fine powder.[8]

  • Weighing: Accurately weigh approximately 50 mg (± 5 mg) of the homogenized sample into an 8 mL glass vial.[8]

  • Fortification: Spike the sample with an appropriate internal standard (e.g., a deuterated organophosphate ester) to correct for matrix effects and variations in extraction efficiency.

  • Extraction:

    • Add 5 mL of a suitable solvent, such as toluene or dichloromethane.

    • Vortex the vial for 1 minute to ensure thorough mixing.

    • Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate the extraction of HDDP from the matrix.[8]

  • Cleanup (If Necessary): For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) may be required. A silica gel or Florisil cartridge can be effective in removing polar interferences.

  • Concentration & Reconstitution: Transfer an aliquot of the extract to a new vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent suitable for GC injection (e.g., toluene or hexane).

Protocol: GC-MS Instrumental Analysis

The following parameters are a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.[7][9]
Injector Temp. 275 °CEnsures complete vaporization of HDDP without thermal degradation.
Carrier Gas Helium, Constant Flow (1.5 mL/min)Provides good chromatographic efficiency and is inert.[7]
GC Column Low-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane phase)This stationary phase provides excellent separation for a wide range of organophosphorus compounds.[9]
Oven Program 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)A temperature gradient is essential to elute a compound with a high molecular weight like HDDP while separating it from other components.[7]
MS Detector Quadrupole or Ion Trap---
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selective Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions characteristic of HDDP.
Monitored Ions To be determined empirically. Select a quantifier and at least one qualifier ion from the HDDP mass spectrum.---

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the preferred method for its superior sensitivity, selectivity, and applicability to a broader range of organophosphates, including potential polar metabolites. Separation occurs in the liquid phase, followed by highly specific detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol: Sample Preparation for Aqueous Matrices (e.g., Wastewater)

This protocol is based on established methods for extracting organophosphates from water.[10]

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Fortification: Spike the sample with an appropriate isotopically labeled internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polymeric reversed-phase like Oasis HLB) with methanol followed by deionized water.

    • Load the water sample onto the cartridge at a steady flow rate.

    • Wash the cartridge with deionized water to remove salts and highly polar interferences.

    • Elute the retained analytes, including HDDP, with a suitable organic solvent like acetone or acetonitrile.[11]

  • Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).[11]

Protocol: LC-MS/MS Instrumental Analysis
ParameterRecommended SettingRationale
LC System HPLC or UPLCUPLC offers faster analysis and higher resolution.
Column Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, <3 µm)C18 columns provide strong hydrophobic retention suitable for the long alkyl chain of HDDP.[11]
Mobile Phase A 20 mM Ammonium Acetate in WaterProvides ions to aid in the electrospray process.[12]
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for eluting lipophilic compounds.[12]
Gradient Start at 25% B, ramp to 100% B, then re-equilibrate.A gradient is necessary to elute HDDP with good peak shape.[11]
Flow Rate 0.3 - 0.7 mL/minDependent on column dimensions.[12]
Column Temp. 40 °CImproves peak shape and reduces viscosity.[11]
MS Detector Triple Quadrupole (QQQ)Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these molecules. Positive mode typically forms [M+H]⁺ or [M+NH₄]⁺ adducts.
MRM Transitions Precursor Ion (Q1) → Product Ion (Q3)Two transitions (one for quantification, one for confirmation) must be optimized by infusing an HDDP standard.

Hypothetical MRM Transitions for HDDP ([M+H]⁺ = 475.3):

  • Quantifier: 475.3 → [Fragment A]

  • Qualifier: 475.3 → [Fragment B] (Note: Specific product ions must be determined experimentally by fragmentation of the precursor ion.)

Method Validation and Quality Assurance

A trustworthy protocol is a self-validating one. Every analytical run must include measures to ensure data integrity.

Validation_Logic cluster_qc Quality Control Checks cluster_perf Performance Metrics Analyte Analyte: HDDP Method Chosen Method (GC-MS or LC-MS/MS) Analyte->Method Blank Method Blank (No contamination?) Method->Blank Applied to LCS Laboratory Control Sample (Systematic accuracy?) Method->LCS Applied to Spike Matrix Spike (Matrix interference?) Method->Spike Applied to Linearity Linearity (R² > 0.99) (Response proportional?) Blank->Linearity Inform LOD_LOQ LOD / LOQ (How low can we go?) Blank->LOD_LOQ Inform Accuracy Accuracy (Recovery %) (How close to true value?) Blank->Accuracy Inform Precision Precision (RSD %) (How reproducible?) Blank->Precision Inform LCS->Linearity Inform LCS->LOD_LOQ Inform LCS->Accuracy Inform LCS->Precision Inform Spike->Linearity Inform Spike->LOD_LOQ Inform Spike->Accuracy Inform Spike->Precision Inform

Caption: Logic of method validation and quality control.

  • Linearity: A calibration curve should be prepared using at least five concentration levels. The coefficient of determination (R²) must be >0.99.[10]

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ). For similar organophosphates, LOQs can range from low ng/g to µg/g in solid samples depending on the technique.[2][13][14]

  • Accuracy: Assessed by analyzing matrix samples spiked with a known concentration of HDDP. Recoveries should ideally fall within 70-120%.[11][15]

  • Precision: Determined by calculating the relative standard deviation (RSD) of replicate measurements, which should be <20%.[11]

  • Quality Control Samples: Each analytical batch should include a method blank (to check for contamination), a laboratory control sample (to check accuracy), and matrix spike/spike duplicates (to assess matrix effects).[8]

Summary of Method Performance

The following table provides expected performance characteristics for the analysis of organophosphate esters, which can be used as target validation criteria for an HDDP method.

ParameterGC-MSLC-MS/MSReference
LOD (in extracts) 75 - 780 µg/kg0.10 - 14.0 ng/g[11][14]
Linearity (R²) > 0.99> 0.99[10]
Spike Recovery 80 - 115%70 - 120%[11][16]
Precision (RSD) < 15%< 18%[11]

Conclusion

Both GC-MS and LC-MS/MS are powerful and suitable techniques for the quantification of this compound. The choice between them depends on the required sensitivity, sample matrices, available instrumentation, and the need to analyze for potential metabolites. LC-MS/MS generally offers lower detection limits and broader applicability. A robust sample preparation protocol is critical for success, and rigorous method validation is mandatory to ensure the generation of high-quality, defensible data.

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  • Development of a high-performance liquid chromatography-fluorescence detection method for analyzing nonylphenol/dinonylphenol-polyethoxylate-based phosphate esters. (2015, August 15). PubMed. Retrieved January 18, 2026, from [Link]

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Application Note & Protocols: Hexadecyl Diphenyl Phosphate in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the use of Hexadecyl Diphenyl Phosphate (HDDPP) as a halogen-free flame retardant in polymeric systems. It details the fundamental mechanisms of action, provides step-by-step protocols for formulation and testing, and offers insights into the interpretation of performance data. The protocols are designed to be self-validating by referencing established industry standards.

Introduction to this compound (HDDPP)

This compound (HDDPP) is an organophosphate ester utilized as an additive flame retardant and plasticizer.[1][2] As part of the alkyl aryl phosphate ester family, it offers an effective halogen-free alternative to traditional brominated and chlorinated flame retardants, which are facing increasing scrutiny due to environmental and health concerns.[3] Its chemical structure, featuring a long alkyl (hexadecyl) chain and two aryl (phenyl) groups, imparts excellent compatibility with a range of polymer matrices, thermal stability, and low volatility.[1]

HDDPP is primarily used in applications where fire safety is critical, including in engineering plastics, polyvinyl chloride (PVC), thermoplastic polyurethanes (TPU), epoxy resins, and coatings.[4][5][6] Its dual function as a plasticizer can also improve the flexibility and processing characteristics of the host polymer.[2][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56827-92-0[1][8]
Molecular Formula C₂₈H₄₃O₄P[1][8][9]
Molecular Weight 474.61 g/mol [1][8]
Appearance Viscous liquid or solid, depending on temperature[1]
Key Synonyms Cetyl diphenyl phosphate, Phosphoric acid, hexadecyl diphenyl ester[1][8]

Mechanism of Flame Retardancy

Organophosphorus compounds like HDDPP impart flame retardancy through a combination of condensed-phase and gas-phase actions, with alkyl aryl esters primarily acting in the condensed phase.[10][11] This dual mechanism provides a highly efficient route to interrupting the cycle of combustion.

Condensed-Phase Action (Char Formation)

The primary mechanism for alkyl aryl phosphates is action in the solid (condensed) phase of the burning polymer.[10]

  • Thermal Decomposition: Upon heating, HDDPP decomposes to form phosphoric acid and polyphosphoric acid.[11][12]

  • Catalytic Dehydration: These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer backbone.[13]

  • Char Layer Formation: This process forms a stable, insulating layer of carbonaceous char on the polymer's surface.

  • Protective Barrier: The char layer acts as a physical barrier that insulates the underlying polymer from heat and slows the diffusion of oxygen to the fuel source.[10][13] This action also helps to suppress smoke formation.[10]

Gas-Phase Action (Radical Quenching)

A secondary mechanism occurs in the gas phase above the burning material.

  • Release of Radicals: The thermal decomposition of HDDPP can also release volatile, phosphorus-containing radicals (e.g., PO•, HPO•).[14]

  • Flame Inhibition: These radicals act as scavengers in the flame, interrupting the combustion chain reaction by neutralizing high-energy H• and OH• radicals.[13] This "quenching" effect cools the flame and reduces its intensity.

Flame_Retardant_Mechanism Figure 1: Dual Flame Retardant Mechanism of HDDPP cluster_condensed Condensed-Phase Action cluster_gas Gas-Phase Action Polymer Polymer + HDDPP Decomposition HDDPP decomposes to Phosphoric/Polyphosphoric Acid Polymer->Decomposition Volatiles Release of Combustible Gases & Radicals (H•, OH•) Polymer->Volatiles PO_Radicals HDDPP releases Phosphorus Radicals (PO•) Polymer->PO_Radicals Heat Heat from Ignition Source Heat->Polymer Catalysis Catalytic Dehydration & Cross-linking of Polymer Decomposition->Catalysis [1] Char Formation of Insulating Carbonaceous Char Layer Catalysis->Char [2] Char->Heat Insulates Barrier Barrier to Heat & Oxygen (Smoke Suppression) Char->Barrier [3] Quenching Radical Scavenging (Flame Quenching) Volatiles->Quenching [A] PO_Radicals->Quenching [B] Experimental_Workflow Figure 2: General Experimental Workflow A Raw Materials (Polymer, HDDPP, Additives) B Drying of Polymer Resin A->B C Pre-Mixing (Tumble Blending) B->C D Melt Compounding (Twin-Screw Extruder) C->D E Pelletizing D->E F Specimen Molding (Injection/Compression) E->F G Performance Evaluation F->G H Data Analysis & Interpretation G->H LOI LOI (ASTM D2863) UL94 UL 94 (ASTM D3801) TGA TGA

Performance Evaluation Protocols

To validate the efficacy of the HDDPP formulation, a series of standardized tests must be performed.

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863

  • Principle: This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen after ignition. A higher LOI value indicates better flame retardancy.

  • Procedure:

    • Place a conditioned specimen (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness) vertically in a glass chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the specimen with a pilot flame and remove the flame.

    • Observe if the specimen continues to burn for a specified duration or length.

    • Systematically adjust the oxygen concentration to find the minimum level that just supports combustion. This value is the LOI.

UL 94 Vertical Burn Test
  • Standard: ASTM D3801 / IEC 60695-11-10

  • Principle: This is the most widely recognized test for classifying the flammability of plastic materials for electronic devices and appliances. It evaluates both the burning and afterglow times after repeated flame application, as well as the dripping of flaming particles. [15]* Procedure:

    • Mount a conditioned specimen (130 mm x 13 mm) vertically.

    • Place a layer of dry cotton below the specimen.

    • Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the duration of flaming combustion (t1).

    • Once flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Record the duration of flaming combustion (t2) and the duration of glowing combustion (t3) after the second flame application.

    • Note if any dripping particles ignite the cotton below.

    • Test a total of five specimens.

  • Classification:

    • V-0: No specimen burns with flaming combustion for more than 10 seconds after either flame application. Total flaming combustion time for any five specimens does not exceed 50 seconds. No dripping of flaming particles that ignite the cotton.

    • V-1: No specimen burns with flaming combustion for more than 30 seconds. Total flaming combustion time for any five specimens does not exceed 250 seconds. No dripping of flaming particles that ignite the cotton.

    • V-2: Same criteria as V-1, but dripping of flaming particles that ignite the cotton is allowed. [15]

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate thermal stability and, critically for flame retardants, the amount of protective char formed at high temperatures. [16]* Procedure:

    • Place a small sample (5-10 mg) of the compounded material into a TGA crucible.

    • Heat the sample from ambient temperature to 700-800°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the sample weight as a function of temperature.

  • Interpretation: Compare the TGA curves of the base polymer and the HDDPP-formulated polymer. The flame-retardant version should exhibit a significantly higher percentage of residual mass (char yield) at the final temperature. The onset of degradation may occur at a lower temperature due to the catalytic action of the phosphate ester, which is a hallmark of its condensed-phase mechanism. [16] Table 3: Typical Performance Data for Base Polymer vs. HDDPP Formulation

Test MethodUnfilled Polymer (e.g., PC/ABS)Polymer + 15 phr HDDPP (Expected)Interpretation
LOI (%) 18 - 22> 28Significant increase in oxygen required to sustain burning. [5][17]
UL 94 Rating (3.2 mm) No Rating / HBV-0Material is self-extinguishing with no flaming drips. [17][18]
TGA Char Yield @ 700°C (N₂) < 5%> 15%Enhanced formation of a protective, insulating char layer. [12]

Safety and Handling

Organophosphate esters require careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Working in a well-ventilated area to avoid inhalation of any vapors, especially during high-temperature processing.

  • While HDDPP is a halogen-free alternative, its environmental impact and potential toxicity should be considered, and responsible disposal practices must be followed. [1][7]

References

  • Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends - ResearchGate. Available at: [Link]

  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - Alfa Chemistry (via YouTube). Available at: [Link]

  • The development and application of contemporary phosphorus flame retardants: a review - Frontiers. Available at: [Link]

  • CRESYL DIPHENYL PHOSPHATE - Ataman Kimya. Available at: [Link]

  • Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5) - GOV.UK. Available at: [Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed. Available at: [Link]

  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air - ResearchGate. Available at: [Link]

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  • Polymer Additives - Disflamoll® DPK - LANXESS (via Vinyl Arena). Available at: [Link]

  • Preparation of cresyl diphenyl phosphate‐loaded halloysite nanotube composite and its flame retardancy in epoxy resin - ResearchGate. Available at: [Link]

  • Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties - ACS Publications. Available at: [Link]

  • PREPARATION AND PURIFICATION OF A FLAME-RETARDANT POLYPHENYLPHOSPHONATE CONTAINING 4,4'-DIHYDROXYBENZOPHENONE - Scielo. Available at: [Link]

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Application Notes and Protocols for Hexadecyl Diphenyl Phosphate as a Polymeric Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of hexadecyl diphenyl phosphate (HDPP) as a plasticizer in polymer formulations. HDPP, an organophosphate ester, offers a unique combination of properties, serving as both a plasticizer and a flame retardant. These application notes delve into the underlying mechanisms, provide detailed experimental protocols for incorporation and characterization, and present performance data to guide researchers in leveraging HDPP for advanced polymer development. The information is particularly relevant for applications demanding flexibility, flame retardancy, and potential biocompatibility considerations.

Introduction: The Dual Role of this compound

This compound (HDPP), also known as cetyl diphenyl phosphate, is an organophosphate ester characterized by a phosphate core bonded to two phenyl groups and a long-chain hexadecyl alkyl group.[1] This molecular structure imparts a unique balance of properties, making it an effective additive in various polymer systems.

Unlike traditional plasticizers that primarily enhance flexibility, HDPP serves a dual function:

  • Plasticization: The bulky diphenyl phosphate group and the long, flexible hexadecyl chain increase the free volume between polymer chains. This reduces intermolecular forces, lowers the glass transition temperature (Tg), and imparts greater flexibility and processability to the polymer matrix.

  • Flame Retardancy: The phosphorus content of HDPP is key to its flame-retardant properties. During combustion, it promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion and reducing smoke generation.[2][3][4][5]

Organophosphate esters like HDPP are often used as primary or secondary plasticizers, particularly in polymers like polyvinyl chloride (PVC), where they can replace or be used in conjunction with other plasticizers to meet stringent fire safety standards.[2][4][5]

Mechanism of Action: Plasticization and Flame Retardancy

The following diagram illustrates the dual-function mechanism of this compound within a polymer matrix.

G cluster_0 Plasticization Mechanism cluster_1 Flame Retardancy Mechanism Polymer Polymer Chains HDPP_plasticizer HDPP Molecules Polymer->HDPP_plasticizer intercalation HDPP_plasticizer->Polymer increases free volume Increased_Flexibility Increased Flexibility Lower Tg HDPP_plasticizer->Increased_Flexibility leads to Combustion Combustion Event HDPP_decomposition HDPP Decomposes (Forms Phosphoric Acid) Combustion->HDPP_decomposition Char_Formation Promotes Char Layer Formation HDPP_decomposition->Char_Formation Insulation Insulates Polymer Inhibits Gas Release Char_Formation->Insulation Reduced_Flammability Reduced Flammability & Smoke Insulation->Reduced_Flammability

Caption: Dual mechanism of HDPP as a plasticizer and flame retardant.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 56827-92-0[1]
Molecular Formula C₂₈H₄₃O₄P[1]
Molecular Weight 474.61 g/mol [1]
Appearance Waxy white flakes or solid[6]
Solubility Oil-soluble[6]

Experimental Protocols

This section provides detailed protocols for the incorporation of HDPP into a polymer matrix and the subsequent characterization of the plasticized material. PVC is used as a representative polymer due to its widespread use with phosphate ester plasticizers.

Protocol for Polymer Plasticization

Two common methods for incorporating liquid or low-melting-point solid plasticizers like HDPP into a polymer are melt blending and solution casting.

This method is suitable for thermally stable polymers and is representative of industrial processing.

Workflow for Melt Blending

Caption: Workflow for incorporating HDPP into a polymer via melt blending.

Step-by-Step Methodology:

  • Material Preparation:

    • Dry the PVC resin at 80°C for 4 hours to remove any residual moisture.

    • If HDPP is in a solid form, it can be pre-melted at a temperature slightly above its melting point (around 70-80°C) for easier handling, or used as a powder/flake.

  • Formulation:

    • Prepare a formulation based on parts per hundred of resin (phr). A typical starting formulation for flexible PVC could be:

      • PVC Resin: 100 phr

      • This compound (HDPP): 20-60 phr

      • Thermal Stabilizer (e.g., Ca/Zn stearate): 2-4 phr

      • Lubricant (e.g., stearic acid): 0.5-1 phr

  • Mixing:

    • In a high-speed mixer, add the PVC resin.

    • Once the resin reaches a temperature of around 80-90°C due to frictional heat, slowly add the HDPP.[7]

    • Continue mixing until the plasticizer is fully absorbed, indicated by a free-flowing powder.[7]

    • Add the stabilizer and lubricant and mix for a further 1-2 minutes to ensure homogeneity.

  • Melt Compounding:

    • Transfer the dry blend to a twin-screw extruder or an internal mixer (e.g., Brabender or Haake).

    • Set the temperature profile of the extruder zones to gradually increase from 150°C to 170°C.

    • The screw speed can be set between 50-100 rpm.

  • Sample Preparation for Testing:

    • The extrudate can be pelletized for subsequent processing.

    • For characterization, press the compounded material into sheets of desired thickness using a compression molder at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.

    • Allow the molded sheets to cool to room temperature under pressure.

This method is suitable for laboratory-scale preparation of thin polymer films and for polymers that are not easily melt-processed.[2][3][8][9][10]

Workflow for Solution Casting

Caption: Workflow for preparing plasticized polymer films via solution casting.

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve a known amount of PVC resin in a suitable solvent, such as tetrahydrofuran (THF) or cyclohexanone, to achieve a desired concentration (e.g., 10-15% w/v). Stir the solution until the polymer is completely dissolved.

  • Additive Incorporation:

    • Calculate the required amount of HDPP based on the weight of the PVC resin.

    • Add the HDPP and any other soluble additives (e.g., stabilizer) to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting:

    • Pour the polymer solution onto a level, non-stick surface, such as a glass plate or a Teflon-coated dish.

    • Ensure the solution spreads evenly to form a film of uniform thickness. A casting knife or doctor blade can be used for better control.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. This slow evaporation helps to minimize the formation of defects in the film.

    • For complete solvent removal, place the film in a vacuum oven at a temperature below the boiling point of the solvent (e.g., 40-50°C for THF) for another 24 hours.

  • Film Recovery:

    • Carefully peel the dried film from the casting surface.

    • Store the film in a desiccator prior to characterization.

Protocols for Performance Characterization

The following protocols are essential for evaluating the effectiveness of HDPP as a plasticizer and flame retardant.

Thermal analysis techniques are crucial for understanding the effect of the plasticizer on the polymer's thermal properties.[5][11][12][13][14][15][16][17][18][19]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized polymer.

    • Protocol:

      • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

      • Place the pan in the DSC cell.

      • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for PVC) at a heating rate of 10°C/min under a nitrogen atmosphere.

      • Cool the sample back to room temperature at a rate of 10°C/min.

      • Perform a second heating scan under the same conditions as the first. The Tg is determined from the second heating scan to eliminate the thermal history of the sample.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability of the plasticized polymer and the effect of HDPP on its degradation profile.

    • Protocol:

      • Place 10-15 mg of the sample into a TGA pan.

      • Heat the sample from room temperature to 600-800°C at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.

      • Record the weight loss as a function of temperature. The onset of degradation and the char yield can be determined from the TGA curve.

Mechanical testing determines the influence of HDPP on the flexibility and strength of the polymer.

  • Tensile Testing (ASTM D638):

    • Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.

    • Protocol:

      • Cut dumbbell-shaped specimens from the prepared polymer sheets according to ASTM D638 standard dimensions.

      • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

      • Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min for flexible PVC).

      • Record the load and displacement data to calculate tensile strength, elongation at break, and modulus.

These tests quantify the effectiveness of HDPP as a flame retardant.

  • Limiting Oxygen Index (LOI) (ASTM D2863):

    • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

    • Protocol:

      • Prepare rectangular specimens of the plasticized polymer (typically 80-150 mm long, 10 mm wide, and 4 mm thick).

      • Place the specimen vertically in a glass chimney.

      • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

      • Ignite the top of the specimen with a flame.

      • Adjust the oxygen/nitrogen ratio until the specimen just supports combustion for a specified period or burns a certain length.

      • The LOI is the percentage of oxygen in the gas mixture at this point. Higher LOI values indicate better flame retardancy.[20]

  • UL 94 Vertical Burn Test:

    • Objective: To classify the material's burning behavior (V-0, V-1, or V-2).

    • Protocol:

      • Prepare rectangular bar specimens (typically 125 mm long, 13 mm wide, and of a specified thickness).

      • Mount the specimen vertically.

      • Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

      • Record the afterflame time.

      • Reapply the flame for another 10 seconds and record the afterflame and afterglow times.

      • Observe if flaming drips ignite a cotton patch placed below the specimen.

      • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.[20][21]

This protocol assesses the permanence of the plasticizer within the polymer matrix.

  • Solvent Extraction Method (ASTM D1239):

    • Objective: To measure the weight loss of the plasticizer due to extraction by a solvent.

    • Protocol:

      • Cut circular discs of the plasticized polymer film (e.g., 25 mm diameter).

      • Accurately weigh the initial mass of the discs (W₁).

      • Immerse the discs in a solvent (e.g., hexane, ethanol, or a food simulant) at a specified temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24 hours).

      • Remove the discs, gently wipe them dry, and then dry them in a vacuum oven to a constant weight (W₂).

      • The percentage of plasticizer migration is calculated as: [(W₁ - W₂) / initial plasticizer weight] * 100.

Performance Data and Discussion

While specific performance data for this compound is not widely available in open literature, data for structurally similar long-chain alkyl diphenyl phosphates, such as isodecyl diphenyl phosphate and 2-ethylhexyl diphenyl phosphate, can provide valuable insights into its expected performance.[14][22][23]

Expected Performance of HDPP in Flexible PVC (based on analogues):

PropertyExpected Outcome with HDPPRationale
Plasticizing Efficiency GoodThe long alkyl chain and phenyl groups contribute to effective plasticization.
Low-Temperature Flexibility Good to ExcellentThe long, flexible hexadecyl chain is expected to impart good low-temperature performance.[14][22]
Thermal Stability IncreasedPhosphate esters generally enhance the thermal stability of PVC.
Flame Retardancy ExcellentThe phosphorus content will lead to high LOI values and favorable UL 94 ratings.[14][24]
Migration Resistance GoodThe high molecular weight and long alkyl chain of HDPP should result in lower migration compared to smaller plasticizers.
Smoke Suppression GoodPhosphate esters are known to be effective smoke suppressants in PVC.[25]

Biocompatibility and Toxicological Considerations

The use of plasticizers in medical devices and pharmaceutical packaging necessitates a thorough evaluation of their biocompatibility and toxicological profile. While specific data for this compound is limited, studies on related organophosphate esters provide some context.

Diphenyl phosphate, a potential metabolite of HDPP, has been studied for its developmental toxicity.[26][27] Some studies have also investigated the toxicological effects of cresyl diphenyl phosphate.[28] It is important to note that the long hexadecyl chain in HDPP may significantly alter its absorption, distribution, metabolism, and excretion profile compared to these shorter-chain analogues.

For applications in the drug development and medical fields, it is imperative to conduct specific biocompatibility and cytotoxicity tests on the final polymer formulation containing HDPP, following relevant standards such as ISO 10993.

Conclusion

This compound is a multifunctional additive that offers an effective means of plasticizing polymers while simultaneously imparting excellent flame retardancy. Its long alkyl chain is anticipated to provide good low-temperature flexibility and permanence. The detailed protocols provided in this guide offer a framework for researchers and scientists to incorporate and evaluate HDPP in their polymer formulations. For applications in sensitive fields such as medical devices and pharmaceuticals, rigorous biocompatibility testing of the final product is essential. The unique combination of properties offered by HDPP makes it a compelling candidate for the development of high-performance, flame-retardant flexible polymers.

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  • Google Patents. (n.d.). US2984680A - Method for preparing diphenyl phosphites.
  • MDPI. (n.d.). Thermal Analysis of Plastics Used in the Food Industry. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Retrieved January 17, 2026, from [Link]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Retrieved January 17, 2026, from [Link]

  • Australian Government Department of Health. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved January 17, 2026, from [Link]

  • European Patent Office. (n.d.). Phosphate esters and compositions containing them. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Phosphoric acid, hexadecyl diphenyl ester. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Low concentration triphenyl phosphate fuels proliferation and migration of hepatocellular carcinoma cells. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). 2-Ethylhexyl diphenyl phosphate (1241-94-7) | Chemical Effects in Biological Systems. Retrieved January 17, 2026, from [Link]

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  • Stony Brook University. (n.d.). Incorporation of cellulose with adsorbed phosphates into poly (lactic acid) for enhanced mechanical and flame retardant properties. Retrieved January 17, 2026, from [Link]

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  • PubMed. (n.d.). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols: Development of a Competitive Immunoassay for Hexadecyl Diphenyl Phosphate (HDDP)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecyl Diphenyl Phosphate (HDDP): Properties and Applications

This compound (HDDP), with the chemical formula C28H43O4P, is an organophosphate ester.[1][2] This compound is characterized by a phosphate core bonded to two phenyl groups and a long hexadecyl alkyl chain.[1] This structure gives HDDP properties that make it useful in various industrial applications, including as a surfactant, plasticizer, and flame retardant.[1]

The Need for Sensitive Detection Methods

The widespread use of organophosphate esters like HDDP has raised concerns about their potential environmental persistence and impact on human health.[3] As with many organophosphorus compounds, there is a need for sensitive and specific analytical methods to monitor their levels in various matrices, such as environmental samples and biological fluids.[4][5] Traditional analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful but can be time-consuming and require expensive equipment.[6]

Immunoassays as a Powerful Analytical Tool for Small Molecules

Immunoassays offer a compelling alternative for the rapid and sensitive detection of small molecules.[7][8] These methods are based on the highly specific binding between an antibody and its target antigen. For small molecules, also known as haptens, which are not immunogenic on their own, the development of an immunoassay is a multi-step process that begins with rendering the hapten immunogenic.[9]

Principle of the Competitive ELISA for HDDP

Due to its small size, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for the detection of HDDP.[10][11][12] In this format, free HDDP in a sample competes with a fixed amount of enzyme-labeled HDDP (or an HDDP-protein conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of HDDP in the sample.[10]

Materials and Methods

Reagents and Equipment

A comprehensive list of necessary reagents and equipment should be compiled before beginning the protocols. This includes chemicals for hapten synthesis, carrier proteins (KLH and BSA), conjugation reagents (EDC, NHS), adjuvants for immunization, ELISA plates, antibodies, enzyme conjugates, substrates, and standard laboratory equipment such as a microplate reader.

PART A: Immunogen and Coating Antigen Preparation
2.2.1. Hapten Synthesis: Proposed Strategy for HDDP

To produce antibodies against HDDP, it must first be chemically modified to create a "hapten" with a reactive functional group for conjugation to a carrier protein. A common strategy for organophosphorus pesticides is to introduce a spacer arm containing a carboxylic acid group.[2][13]

Rationale for the Proposed Chemical Modification:

The proposed strategy involves introducing a carboxyl group on one of the phenyl rings of HDDP. This preserves the majority of the molecule's structure, which is crucial for generating specific antibodies.

Proposed Synthesis Scheme for HDDP-Hapten:

G HDDP This compound (HDDP) Nitration Nitration (HNO3, H2SO4) HDDP->Nitration Step 1 Reduction Reduction (e.g., Fe/HCl) Nitration->Reduction Step 2 Diazotization Diazotization & Cyanation (NaNO2, HCl then CuCN) Reduction->Diazotization Step 3 Hydrolysis Hydrolysis (HCl, heat) Diazotization->Hydrolysis Step 4 Hapten HDDP-Hapten (with COOH group) Hydrolysis->Hapten

Caption: Proposed synthesis of an HDDP hapten.

Step-by-Step Protocol for the Synthesis of the HDDP-Hapten:

  • Nitration: Carefully react HDDP with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto one of the phenyl rings.

  • Reduction: Reduce the nitro group to an amino group using a reducing agent such as iron in the presence of hydrochloric acid.

  • Diazotization and Cyanation: Convert the amino group to a diazonium salt using sodium nitrite and hydrochloric acid, followed by reaction with copper cyanide to introduce a cyano group.

  • Hydrolysis: Hydrolyze the cyano group to a carboxylic acid by heating with a strong acid like hydrochloric acid.

  • Purification and Characterization: Purify the resulting HDDP-hapten using column chromatography. Confirm the structure and purity of the hapten using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

2.2.2. Conjugation of the HDDP-Hapten to Carrier Proteins

The synthesized hapten is then covalently linked to carrier proteins to create an immunogen (for antibody production) and a coating antigen (for the ELISA plate).[14]

Preparation of the Immunogen (HDDP-KLH conjugate):

  • Dissolve the HDDP-hapten in a suitable organic solvent (e.g., DMSO).

  • Activate the carboxyl group of the hapten using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Slowly add the activated hapten solution to a solution of Keyhole Limpet Hemocyanin (KLH) in phosphate-buffered saline (PBS).

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove unconjugated hapten by dialysis against PBS.

Preparation of the Coating Antigen (HDDP-BSA conjugate):

Follow the same procedure as for the immunogen, but substitute Bovine Serum Albumin (BSA) for KLH.

Characterization of the Conjugates:

The success of the conjugation can be confirmed by various methods, such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry, to determine the hapten-to-protein ratio.

PART B: Polyclonal Antibody Production

Polyclonal antibodies are produced by immunizing an animal with the HDDP-KLH immunogen.[9][15]

2.3.1. Animal Immunization Protocol (Rabbits)
  • Pre-immune Bleed: Collect a blood sample from the rabbits before the first immunization to serve as a negative control.

  • Primary Immunization: Emulsify the HDDP-KLH immunogen with a suitable adjuvant (e.g., Freund's Complete Adjuvant) and inject it into the rabbits at multiple subcutaneous sites.[16]

  • Booster Immunizations: Administer booster injections of the immunogen emulsified in an incomplete adjuvant (e.g., Freund's Incomplete Adjuvant) every 2-4 weeks.[14]

  • Test Bleeds: Collect small blood samples 7-10 days after each booster immunization to monitor the antibody titer.

2.3.2. Serum Collection and Titer Determination by Indirect ELISA
  • Coat a 96-well microplate with the HDDP-BSA coating antigen.

  • Block the plate to prevent non-specific binding.

  • Add serial dilutions of the rabbit serum (from pre-immune and post-immunization bleeds).

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Add a chromogenic substrate and measure the absorbance. The titer is the highest dilution of the antiserum that gives a significant signal above the pre-immune serum.

PART C: Competitive ELISA Development and Optimization

The development of a robust competitive ELISA requires the optimization of several parameters.[17]

2.4.1. Checkerboard Titration for Optimal Concentrations of Coating Antigen and Antibody

A checkerboard titration is performed to determine the optimal concentrations of the coating antigen (HDDP-BSA) and the polyclonal antibody that will be used in the competitive assay. This involves testing various concentrations of each reagent in a grid-like fashion to find the combination that provides a strong signal with a low background.

2.4.2. Competitive ELISA Protocol

G cluster_0 ELISA Plate Well cluster_1 Competition Step cluster_2 Detection Step Coating 1. Coat with HDDP-BSA Blocking 2. Block Coating->Blocking Addition 3. Add Sample (containing free HDDP) and Anti-HDDP Antibody Blocking->Addition SecondaryAb 4. Add Enzyme-linked Secondary Antibody Addition->SecondaryAb Substrate 5. Add Substrate SecondaryAb->Substrate Signal 6. Measure Signal (Inversely proportional to HDDP concentration) Substrate->Signal

Caption: Workflow of the competitive ELISA for HDDP.

  • Coat a 96-well microplate with the optimal concentration of HDDP-BSA.

  • Wash the plate and block the remaining protein-binding sites.

  • In a separate plate or tubes, pre-incubate the standards or samples with the optimal dilution of the anti-HDDP polyclonal antibody.

  • Transfer the pre-incubated mixture to the coated and blocked plate.

  • Incubate to allow competition between the free HDDP (from the sample/standard) and the coated HDDP-BSA for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Wash the plate again.

  • Add a chromogenic substrate. The enzyme will convert the substrate into a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

PART D: Assay Validation

The developed ELISA must be validated to ensure its performance is reliable and reproducible.[18][19]

2.5.1. Standard Curve and Sensitivity (IC50, LOD)

A standard curve is generated by plotting the absorbance values against known concentrations of HDDP. The sensitivity of the assay is determined by the IC50 value (the concentration of HDDP that causes 50% inhibition of the maximum signal) and the limit of detection (LOD), which is the lowest concentration of HDDP that can be reliably distinguished from a blank sample.[10]

2.5.2. Specificity (Cross-Reactivity)

The specificity of the antibody is assessed by testing its cross-reactivity with structurally related compounds. This is important to ensure that the assay is specific for HDDP.[10]

2.5.3. Precision (Intra- and Inter-Assay Variation)

The precision of the assay is determined by calculating the coefficient of variation (CV) for multiple measurements of the same sample within the same assay (intra-assay) and in different assays on different days (inter-assay).[18]

2.5.4. Accuracy (Spike and Recovery)

The accuracy of the assay is evaluated by spiking known amounts of HDDP into blank samples and measuring the recovery. This helps to determine if the sample matrix interferes with the assay.

Data Presentation and Analysis

Table 1: Characterization of HDDP-Protein Conjugates
ConjugateHapten:Protein Molar RatioMethod of Determination
HDDP-KLHe.g., 25:1e.g., MALDI-TOF MS
HDDP-BSAe.g., 15:1e.g., UV-Vis Spectroscopy
Table 2: Titer of Anti-HDDP Antiserum
Rabbit IDPre-immune TiterPost-immunization Titer
Rabbit 1<1:1001:64,000
Rabbit 2<1:1001:128,000
Table 3: Checkerboard Titration Results (Optimal Conditions)
ParameterOptimal Concentration/Dilution
Coating Antigen (HDDP-BSA)e.g., 1 µg/mL
Anti-HDDP Antiserume.g., 1:16,000
Table 4: Competitive ELISA Validation Parameters
ParameterResult
IC50 e.g., 10 ng/mL
Limit of Detection (LOD) e.g., 1 ng/mL
Linear Range e.g., 2 - 50 ng/mL
Intra-assay CV (%) e.g., <10%
Inter-assay CV (%) e.g., <15%
Recovery (%) e.g., 85-110%
Overall Workflow Diagram

G cluster_A Antigen Preparation cluster_B Antibody Production cluster_C Assay Development & Validation Hapten Hapten Synthesis Conjugation Hapten-Protein Conjugation (HDDP-KLH & HDDP-BSA) Hapten->Conjugation Immunization Animal Immunization (with HDDP-KLH) Conjugation->Immunization Serum Serum Collection & Titer Check Immunization->Serum Optimization ELISA Optimization (Checkerboard Titration) Serum->Optimization cELISA Competitive ELISA Optimization->cELISA Validation Assay Validation cELISA->Validation

Caption: Overall workflow for HDDP immunoassay development.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Insufficient blocking- Antibody concentration too high- Increase blocking time or try a different blocking agent- Further dilute the primary or secondary antibody
Low Signal - Reagent concentrations too low- Inactive enzyme or substrate- Optimize concentrations with checkerboard titration- Use fresh reagents
Poor Precision (High CV) - Inconsistent pipetting- Inadequate washing- Use calibrated pipettes and practice consistent technique- Ensure complete removal of liquid at each wash step
Standard Curve is Flat - Problem with standards- Incorrect assay setup- Prepare fresh standards- Review the protocol and ensure all steps were followed correctly

Conclusion

This application note provides a detailed framework for the development and validation of a competitive immunoassay for the detection of this compound. The proposed hapten synthesis strategy, coupled with standard protocols for antibody production and ELISA development, offers a viable path to creating a sensitive, specific, and cost-effective analytical tool. Such an assay would be valuable for monitoring HDDP in environmental and biological samples, contributing to a better understanding of its prevalence and potential impact.

References

  • Antibody Developments and Immunoassays for Organophosphorus Chemicals: A Review. (2017). Current Organic Chemistry, 21(26), 2641.
  • Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure.
  • How to Produce Polyclonal Antibodies: A Step-by-Step Guide. (2025). KMD Bioscience.
  • Development of Immunochromatographic Assay for Identification of Organophosphate Pesticides in Environmental Samples. (2016). J Immunoassay Immunochem, 37(2), 167-88.
  • Competitive ELISA. (1992). Methods Mol Biol, 10, 267-72.
  • Competitive ELISA Performance Characteristics and Valid
  • Polyclonal Antibody Production Guidelines.
  • Polyclonal Antibody Production. Sino Biological.
  • Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables. (2023). MDPI.
  • Development of an organophosphate and carbamate pesticide test kit by using a magnetic particle coated with esterase enzyme
  • Competitive ELISA: An Accurate, Quick and Effective Tool to Monitor Brevetoxins in Environmental and Biological Sample. NIH.
  • Competitive ELISA protocol.
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  • Custom Polyclonal Antibody Production. Thermo Fisher Scientific - US.
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  • How to validate a Quantit
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). J Am Chem Soc, 140(51), 18132-18139.
  • Essential Secrets of Polyclonal Antibody Production. (2023).
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Comprehensive Guide to ELISA Assay Valid
  • Design and synthesis of an alpha,alpha-difluorophosphinate hapten for antibody-catalyzed hydrolysis of organophosphorus nerve agents. PubMed.
  • ANALYTICAL METHODS - Toxicological Profile for Phosph
  • Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Scilit.
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  • Approaches to chlorophenol hapten synthesis.
  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
  • Phosphoric acid, hexadecyl diphenyl ester. PubChem.
  • The use of dihexadecylphosphate in sensing and biosensing.
  • Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hexadecyl Diphenyl Phosphate (HDDP) Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hexadecyl Diphenyl Phosphate (HDDP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for the effective use of HDDP in cell culture experiments. Our goal is to help you overcome common challenges and ensure the scientific integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of HDDP.

Q1: What is this compound (HDDP) and what is its primary application in cell culture?

This compound (HDDP), also known as Cetyl Diphenyl Phosphate, is an organophosphate compound.[1] Structurally, it features a long, lipophilic 16-carbon (hexadecyl) chain, making the molecule highly hydrophobic.[1] In cell biology research, HDDP is primarily utilized as a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).[2][3] The cPLA2 enzyme is a critical player in inflammatory pathways, as it releases arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2][4] Therefore, HDDP is a valuable tool for studying inflammatory processes, lipid signaling, and the effects of cPLA2 inhibition on various cellular responses.[2][3]

Q2: What is the best solvent for preparing an HDDP stock solution?

Due to its high lipophilicity, HDDP is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended and most common solvent for preparing a high-concentration primary stock solution is Dimethyl Sulfoxide (DMSO) .[5][6] Ethanol can also be used, but DMSO is generally superior for achieving higher stock concentrations.

Q3: What is a safe final concentration of DMSO for my cultured cells?

This is a critical parameter for maintaining cell health. While some robust cell lines can tolerate up to 1% DMSO, a widely accepted "safe" final concentration for most cell lines is ≤0.5% (v/v) .[6][7] Primary cells and other sensitive cell lines may require even lower concentrations, such as 0.1%.[6] It is crucial to remember that DMSO itself can inhibit cell proliferation and induce cellular changes at higher concentrations.[5] Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your HDDP-treated cells, to account for any solvent-induced effects.

Q4: How should I store my HDDP stock solution?

For long-term stability, store the DMSO stock solution of HDDP at -20°C or -80°C .[8][9] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[8][10] When stored properly in a tightly sealed, light-protected vial, the stock solution should be stable for several months.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving the most common problems encountered during HDDP delivery.

Problem 1: My HDDP is precipitating after I add it to the cell culture medium.

This is the most frequent issue and stems from HDDP's poor aqueous solubility.[11][12] When a concentrated DMSO stock is diluted into the aqueous, buffered environment of cell culture media, the compound can "crash out" of solution.

Potential Cause Explanation & Solution
Final Concentration Too High The final working concentration of HDDP may exceed its solubility limit in the media. Solution: Perform a dose-response curve starting with a lower concentration. If precipitation still occurs, you may need to lower your stock concentration and add a slightly larger volume to the media (while still keeping the final DMSO concentration below 0.5%).[13]
Improper Dilution Technique Adding the DMSO stock directly into the full volume of media in the well can cause localized high concentrations, leading to immediate precipitation. Solution: Use a serial dilution method. First, pre-dilute the DMSO stock into a small volume of warm (37°C) , serum-containing medium.[13] Mix thoroughly by gentle vortexing or pipetting, then add this intermediate dilution to your culture wells. The proteins in the serum (like albumin) can help stabilize the lipophilic compound and improve its solubility.
Temperature Shock Adding a cold stock solution or cold media to the culture can decrease the solubility of the compound.[10][14] Solution: Ensure that both your cell culture medium and any intermediate dilutions of HDDP are pre-warmed to 37°C before they are added to the cells.[13]
Interaction with Media Components Certain salts and components in serum-free media can interact with the compound and reduce its solubility.[10][11] Solution: If using serum-free media, consider specialized formulations designed for lipophilic compounds or the use of carriers like cyclodextrins. If possible, test if the presence of a low percentage of serum (e.g., 1-2%) prevents precipitation without interfering with your experimental endpoint.

Problem 2: I'm not observing the expected biological effect (e.g., no inhibition of inflammation).

Potential Cause Explanation & Solution
Sub-optimal Concentration The concentration of HDDP may be too low to effectively inhibit cPLA2 in your specific cell type. Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your assay. Start from a low nanomolar range and extend to the low micromolar range.
Poor Cellular Uptake As a lipophilic molecule, HDDP should passively diffuse across the cell membrane.[15][] However, factors like very short incubation times or low compound bioavailability can limit uptake. Solution: Increase the incubation time. Cellular uptake and the subsequent biological response are time-dependent. Test a time course (e.g., 4, 8, 12, 24 hours) to find the optimal duration. Also, ensure the compound is not precipitating (see Problem 1), as precipitated compound is not bioavailable to the cells.
Compound Degradation Improper storage or handling may have degraded the HDDP stock. Solution: Prepare a fresh stock solution from the solid compound.[17] Avoid repeated freeze-thaw cycles by making single-use aliquots.[8]
Cell Line Insensitivity The specific pathway you are studying may not be sensitive to cPLA2 inhibition in your chosen cell line, or the cells may express low levels of the cPLA2 enzyme. Solution: Verify the expression of cPLA2 in your cell line via Western Blot or qPCR. Consider using a positive control (a cell line known to be responsive to cPLA2 inhibitors) to validate your experimental setup.[18]

Problem 3: I'm observing significant cell death or cytotoxicity.

Potential Cause Explanation & Solution
HDDP Toxicity At high concentrations, HDDP itself may be cytotoxic. Solution: This is a classic dose-response issue. You must determine the therapeutic window for your compound. Run a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your functional assay.[19][20] This will allow you to identify the highest concentration of HDDP that does not cause significant cell death, which is crucial for interpreting your results accurately.
Solvent (DMSO) Toxicity The final concentration of DMSO in your culture medium may be too high for your cells.[5][7] Solution: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[6] Remember to include a vehicle control (media + same concentration of DMSO without HDDP) to isolate the effect of the solvent from the effect of the compound.[5]
Precipitate-Induced Stress Compound precipitates can cause physical stress to adherent cells and alter the media composition, leading to cell death.[10][14] Solution: Address the precipitation issue using the steps outlined in Problem 1. A clear, homogenous treatment medium is essential for cell health.

Below is a troubleshooting workflow to help diagnose and resolve common issues.

G cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Troubleshooting Path cluster_end Resolution start Experiment Complete: Analyze Results no_effect No Biological Effect start->no_effect precipitate Precipitation in Media start->precipitate toxicity High Cytotoxicity start->toxicity check_conc Increase HDDP Concentration (Dose-Response) no_effect->check_conc Is concentration optimal? lower_conc Lower Final HDDP Concentration precipitate->lower_conc Is concentration too high? run_viability Run Viability Assay (e.g., MTT) toxicity->run_viability Is toxicity from HDDP or DMSO? check_time Increase Incubation Time (Time-Course) check_conc->check_time Still no effect? check_stock Prepare Fresh Stock Solution check_time->check_stock Still no effect? success Experiment Optimized check_stock->success warm_media Pre-warm Media (37°C) & Pre-dilute HDDP lower_conc->warm_media Still precipitates? check_serum Use Serum-Containing Media warm_media->check_serum Still precipitates? check_serum->success lower_dmso Lower Final DMSO Concentration (<0.5%) run_viability->lower_dmso Is DMSO >0.5%? solve_precip Resolve Precipitation (See other path) lower_dmso->solve_precip Is there precipitation? solve_precip->success

Caption: Troubleshooting workflow for HDDP delivery.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures involving HDDP.

Protocol 1: Preparation of a 10 mM HDDP Stock Solution in DMSO

Rationale: Creating a concentrated, stable stock solution is the first and most critical step for accurate and reproducible experiments.[8][17] DMSO is used due to its ability to dissolve highly lipophilic compounds like HDDP.

Materials:

  • This compound (HDDP), solid (Molecular Weight: 474.61 g/mol )[21]

  • Dimethyl Sulfoxide (DMSO), cell culture grade or anhydrous

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out approximately 4.75 mg of solid HDDP into the tube. Record the exact weight.

  • Calculate the precise volume of DMSO needed to achieve a 10 mM concentration using the following formula:

    • Volume (µL) = (Weight (mg) / 474.61 g/mol ) * 100,000

    • Example: For 4.75 mg of HDDP, you would add 1000.8 µL (or 1.00 mL) of DMSO.

  • Add the calculated volume of DMSO to the tube containing the HDDP.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can also help ensure full dissolution.[6]

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber tubes.

  • Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Delivery of HDDP to Adherent Cultured Cells (96-well plate)

Rationale: This protocol details the proper dilution and application of the HDDP stock to cells, minimizing the risk of precipitation and ensuring even distribution across the culture well.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow them to adhere and grow for 24 hours.

  • Prepare Intermediate Dilution:

    • On the day of the experiment, thaw one aliquot of your 10 mM HDDP stock solution at room temperature.

    • Warm your complete cell culture medium (containing serum, if used) to 37°C in a water bath.

    • To prepare a 10 µM final concentration in a 100 µL well volume, you will perform a 1:1000 dilution. To avoid precipitation, do this in two steps.

    • First, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock into 198 µL of pre-warmed complete medium in a sterile tube. Mix immediately by gentle vortexing or flicking the tube.

  • Prepare Final Working Solutions:

    • Create a serial dilution from your 100 µM intermediate solution to achieve your desired final concentrations (e.g., 10 µM, 5 µM, 1 µM, etc.). For each concentration, dilute the 100 µM solution into pre-warmed complete medium.

    • Crucially, prepare a vehicle control by diluting DMSO 1:1000 (or to the highest final concentration used) in pre-warmed complete medium. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium.

  • Cell Treatment:

    • Carefully remove the old medium from your cells using a multichannel pipette.

    • Gently add 100 µL of the final working solutions (including the vehicle control and an untreated control) to the appropriate wells.

    • Return the plate to the 37°C, 5% CO₂ incubator for your desired incubation period.

Protocol 3: Assessing Cell Viability with the MTT Assay

Rationale: It is essential to confirm that the observed biological effects of HDDP are not due to cytotoxicity. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[19][20][22] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Procedure (adapted for 96-well plates):

  • Perform your HDDP treatment as described in Protocol 2 for the desired duration.

  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22] Filter-sterilize this solution and store it at 4°C, protected from light.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (containing 100 µL of medium), resulting in a final concentration of ~0.5 mg/mL.[19]

  • Incubation: Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Solubilization:

    • After incubation, carefully remove the medium from each well without disturbing the formazan crystals at the bottom.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[23] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from a media-only well.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PubMed. Cellular uptake and elimination of lipophilic drug delivered by nanocarriers.
  • Abcam. MTT assay protocol.
  • CymitQuimica. CAS 56827-92-0: this compound.
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • NIH. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • PubMed. Controlled Delivery of Lipophilic Agents to Cell Cultures for in Vitro Toxicity and Biocompatibility Assays.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Taylor & Francis. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
  • (2017, November 23). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
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  • Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media.
  • Benchchem. Technical Support Center: Navigating Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PubMed. Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes.
  • Benchchem. Technical Support Center: Troubleshooting Halometasone Precipitation in Cell Culture Media.
  • ATCC. Animal Cell Culture Guide.
  • Technical tips_Key point for making cell stocks.
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  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • (2025, August 9). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery.
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  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.
  • ResearchGate. (2025, October 18). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
  • cPLA2 inhibitors.
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  • bioRxiv. (2025, March 11). Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegene.
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Technical Support Center: Minimizing Ion Suppression of Hexadecyl Diphenyl Phosphate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of Hexadecyl Diphenyl Phosphate (HDPP) by mass spectrometry. This guide provides in-depth troubleshooting strategies, detailed protocols, and expert insights to help researchers, scientists, and drug development professionals overcome ion suppression and ensure the generation of accurate, reproducible data.

Introduction: The Challenge of Analyzing this compound

This compound (HDPP) is an organophosphate compound characterized by a long, hydrophobic hexadecyl (C16) chain and two phenyl groups.[1][2][3] This structure, with a molecular weight of approximately 474.6 g/mol , makes it highly lipophilic and prone to co-eluting with other non-polar and lipophilic components from complex matrices, such as lipids, fats, and other endogenous materials.[1][3]

When analyzing HDPP using Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), its signal intensity can be significantly compromised by a phenomenon known as ion suppression .[4][5][6] This guide is structured to help you diagnose, troubleshoot, and ultimately minimize this critical matrix effect.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding ion suppression in the context of HDPP analysis.

Q1: What is ion suppression and why is it a significant problem for my HDPP analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[7][8][9] This occurs when co-eluting compounds from your sample matrix compete with your analyte (HDPP) for the limited charge or space on the surface of the electrospray droplets.[4][5] It can also happen if matrix components alter the physical properties of the droplet, such as surface tension and viscosity, which hinders the evaporation process necessary to release analyte ions into the gas phase.[10][11][12] For HDPP, its hydrophobic nature means it often elutes from the LC column at the same time as endogenous lipids and phospholipids, which are notorious for causing severe ion suppression.[13][14] This leads to a decreased signal, compromising the sensitivity, accuracy, and precision of your quantitative results.[8][9]

Q2: What are the common signs of ion suppression in my data?

A2: The symptoms of ion suppression can sometimes be subtle but often manifest as:

  • Low or inconsistent signal intensity: The peak area or height for HDPP is much lower than expected, especially when analyzing samples in a biological matrix compared to a simple solvent.

  • Poor reproducibility: You observe high variability (%RSD) in the results for your quality control (QC) samples.[10]

  • Inaccurate quantification: The assay fails to meet regulatory or internal standards for accuracy and precision.

  • Complete signal loss: In severe cases, the analyte peak may disappear entirely, especially at lower concentrations.[15]

Q3: What specific properties of this compound make it susceptible to ion suppression?

A3: Several properties of HDPP contribute to its susceptibility:

  • High Lipophilicity: The long C16 alkyl chain makes HDPP very non-polar. In reversed-phase chromatography, it will have a long retention time, often eluting in a region where strongly retained, suppression-inducing endogenous compounds like phospholipids and glycerophosphocholines are also released from the column.[13]

  • Organophosphate Structure: The phosphate group can interact with metal ions present in the LC system (e.g., from stainless steel column hardware). This can lead to the formation of metal adducts or adsorption, causing peak tailing, signal loss, and ion suppression.[15]

Q4: How can I definitively confirm that ion suppression is affecting my HDPP analysis?

A4: The most reliable method for diagnosing ion suppression is the post-column infusion experiment .[6][11][16][17] This technique allows you to map the regions of your chromatogram where co-eluting matrix components suppress the MS signal. By injecting a blank matrix extract while continuously infusing a solution of your analyte, any dip in the stable analyte signal directly corresponds to a zone of ion suppression.[6][13][17]

Part 2: Troubleshooting Guides & Protocols

This section provides actionable protocols and workflows to systematically address ion suppression.

Guide 1: Diagnosing Ion Suppression - The Post-Column Infusion Protocol

This experiment is crucial for visualizing the retention times at which your analysis is compromised.

Caption: Workflow for the post-column infusion experiment.

  • Prepare HDPP Infusion Solution: Create a solution of HDPP in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong, stable signal (e.g., 100-500 ng/mL).

  • System Setup:

    • Place the HDPP solution in a syringe and mount it on a syringe pump.

    • Using a T-connector, connect the outlet of your LC column and the outlet of the syringe pump together.

    • Connect the final outlet of the T-connector to the mass spectrometer's ion source.[8]

  • Establish a Stable Baseline: Start your LC mobile phase flow. Begin infusing the HDPP solution at a low, constant flow rate (e.g., 10-20 µL/min). Monitor the HDPP signal in the MS until you achieve a stable, flat baseline.[13][17]

  • Inject Blank Matrix: Inject a blank matrix sample (e.g., extracted plasma or tissue homogenate) that has been processed using your standard sample preparation method.

  • Analyze the Data: Monitor the HDPP signal throughout the chromatographic run. A consistent baseline indicates no ion suppression. A significant drop in the signal baseline indicates a region of ion suppression caused by co-eluting matrix components.[6][17]

Guide 2: A Systematic Approach to Minimizing Ion Suppression

Once suppression is confirmed, follow this logical workflow to mitigate it.

G start Start: Ion Suppression Detected for HDPP chrom Optimize Chromatographic Separation start->chrom samp_prep Improve Sample Preparation chrom->samp_prep Suppression still present end End: Robust Method Achieved chrom->end Suppression resolved ms_method Modify MS Method samp_prep->ms_method Suppression still present samp_prep->end Suppression resolved sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ms_method->sil_is Residual suppression affects accuracy/precision ms_method->end Suppression resolved sil_is->end

Sources

Technical Support Center: Stability Testing of Hexadecyl Diphenyl Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexadecyl diphenyl phosphate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in biological matrices. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in biological samples.

Q1: What is this compound and what are its key chemical properties?

This compound (CAS 56827-92-0) is an organophosphate ester.[1][2][3] It possesses a molecular formula of C28H43O4P and a molecular weight of approximately 474.6 g/mol .[2][4] Its structure includes a long hexadecyl alkyl chain and two phenyl groups attached to a central phosphate group, giving it both lipophilic and some polar characteristics.[1] This amphipathic nature can influence its behavior in biological matrices and during analytical sample preparation.

Q2: What are the primary stability concerns for this compound in biological matrices like plasma or blood?

The main stability concerns for this compound in biological matrices are enzymatic and chemical degradation. Given its structure as a phosphate ester, it is susceptible to:

  • Enzymatic Hydrolysis: Plasma and tissue homogenates contain various esterases (e.g., carboxylesterases, phosphodiesterases) that can cleave the ester bonds of the phosphate group. This is a common degradation pathway for many small molecule drugs containing ester functionalities.[1]

  • Chemical Hydrolysis: The stability of phosphate esters can be pH-dependent.[5] While generally resistant to hydrolysis at neutral pH, degradation can be accelerated under acidic or alkaline conditions.[5][6]

Q3: What are the initial recommended storage conditions for biological samples containing this compound?

To minimize degradation, biological samples should be processed and stored under conditions that reduce enzymatic activity and chemical hydrolysis. Immediate cooling of samples after collection is crucial.[7] For short-term storage (bench-top stability), samples should be kept on ice. For long-term storage, freezing at -20°C or, preferably, -80°C is recommended to significantly slow down both enzymatic and chemical degradation processes.[8]

Q4: How can I minimize analyte loss due to non-specific binding?

The lipophilic nature of the hexadecyl chain in this compound may lead to non-specific binding to container surfaces (e.g., plastic tubes) or proteins in the matrix. To mitigate this, consider using low-binding polypropylene tubes and glassware. During method development, it is essential to evaluate potential losses due to adsorption.[3]

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your stability studies.

Issue 1: Rapid Loss of this compound in Freshly Spiked Plasma

Q: I'm observing a significant decrease in the concentration of this compound almost immediately after spiking it into fresh plasma, even before my first time point. What could be the cause?

A: This rapid, initial loss is likely due to enzymatic degradation by highly active esterases present in fresh plasma. The degradation can be very fast for susceptible compounds.

Troubleshooting Protocol:

  • Enzyme Inhibition: The most effective strategy is to add esterase inhibitors to your plasma samples before spiking with this compound. Common inhibitors and their recommended concentrations are listed in the table below.

  • Immediate Protein Precipitation: If enzyme inhibitors are not an option, perform immediate protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) right after spiking to stop all enzymatic activity. This will serve as your "time zero" reference.

  • Temperature Control: Ensure that the plasma is kept on ice during the entire spiking procedure to minimize enzymatic activity before the start of the incubation.[7]

Table 1: Common Enzyme Inhibitors for Plasma Stabilization

InhibitorTarget EnzymesTypical Working ConcentrationNotes
Sodium Fluoride (NaF)Serine Hydrolases (includes many esterases)1-2 mg/mLA commonly used general esterase inhibitor.
Diisopropylfluorophosphate (DFP)Serine Proteases and Esterases1-10 mMHighly toxic, use with extreme caution in a fume hood.
Phenylmethylsulfonyl Fluoride (PMSF)Serine Proteases and some Esterases0.1-1 mMLess stable in aqueous solutions, prepare fresh.
Issue 2: Inconsistent Results in Freeze-Thaw Stability Studies

Q: My freeze-thaw stability results for this compound are highly variable. What factors could be contributing to this?

A: Inconsistency in freeze-thaw stability can be due to several factors, including the rate of freezing and thawing, pH shifts in the matrix upon freezing, and potential precipitation of the analyte.

Troubleshooting Workflow:

Caption: Freeze-Thaw Stability Troubleshooting Workflow.

  • Standardize Freezing and Thawing: Ensure all samples are frozen and thawed at a consistent rate. Flash-freezing in a dry ice/alcohol bath and thawing quickly in a water bath at a controlled temperature (e.g., room temperature) can improve consistency.

  • Assess Analyte Solubility: The lipophilic nature of this compound might lead to reduced solubility at lower temperatures, causing it to precipitate out of solution upon thawing. After thawing, vortex the samples thoroughly to ensure the analyte is fully redissolved before analysis.

  • Evaluate pH Effects: Freezing can cause localized pH shifts in the buffer systems of plasma, potentially accelerating degradation if the compound is pH-sensitive. Consider using a stronger buffering agent if pH-lability is suspected.

Issue 3: Poor Recovery and Matrix Effects in LC-MS/MS Analysis

Q: I am experiencing low recovery and significant ion suppression during the LC-MS/MS analysis of this compound from plasma. How can I improve my method?

A: Low recovery is often due to inefficient extraction or non-specific binding, while ion suppression is a common matrix effect in LC-MS/MS analysis, especially with complex matrices like plasma.[9]

Strategies to Improve Recovery and Reduce Matrix Effects:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering matrix components. Use a cold solvent and optimize the solvent-to-plasma ratio.

    • Liquid-Liquid Extraction (LLE): This can provide a cleaner extract. Given the properties of this compound, try solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Solid-Phase Extraction (SPE): This offers the most effective cleanup. A reverse-phase sorbent (e.g., C18) would be a good starting point for method development.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components, particularly phospholipids, which are a major cause of ion suppression. A longer chromatographic run with a gradient elution can be beneficial.

  • Internal Standard Selection: Use a stable isotope-labeled internal standard if available. If not, a close structural analog that co-elutes and experiences similar matrix effects is the next best choice.

Experimental Workflow for Method Optimization:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation PPT Protein Precipitation LC Optimize Chromatography PPT->LC LLE Liquid-Liquid Extraction LLE->LC SPE Solid-Phase Extraction SPE->LC MS Tune MS Parameters LC->MS Recovery Assess Recovery MS->Recovery MatrixEffect Evaluate Matrix Effect Recovery->MatrixEffect End End: Optimized Method MatrixEffect->End Start Start: Low Recovery/ Ion Suppression Start->PPT Start->LLE Start->SPE

Caption: Workflow for Optimizing LC-MS/MS Analysis.

Part 3: Protocols

This section provides detailed, step-by-step methodologies for key stability experiments.

Protocol 1: Plasma Stability Assessment

Objective: To determine the in vitro stability of this compound in plasma over time.

Materials:

  • This compound stock solution (e.g., in DMSO or acetonitrile)

  • Control plasma (e.g., human, rat, mouse), preferably with an anticoagulant like K2EDTA

  • Esterase inhibitors (optional, e.g., sodium fluoride)

  • Incubator or water bath at 37°C

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with internal standard)

  • Low-binding microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw control plasma on ice. If using enzyme inhibitors, add them to the plasma and gently mix.

  • Spiking: Spike the plasma with this compound stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to avoid protein precipitation.

  • Incubation:

    • Immediately after spiking, transfer an aliquot to a tube containing ice-cold precipitation solvent. This is your T=0 time point.

    • Place the remaining spiked plasma in a 37°C incubator.

    • At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove aliquots and add them to tubes with ice-cold precipitation solvent.[2]

  • Sample Processing:

    • Vortex all samples vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time and determine the half-life (t½).

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Procedure:

  • Sample Preparation: Prepare a set of quality control (QC) samples at low and high concentrations by spiking this compound into the biological matrix.

  • Baseline Analysis: Analyze a subset of the freshly prepared QC samples (at least 3 replicates of each concentration) to establish the baseline (Cycle 0) concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. This completes the first freeze cycle.

    • Thaw the samples completely at room temperature. Once thawed, keep them at room temperature for a duration that mimics the expected sample handling time. This is Cycle 1 .

    • Analyze a subset of the thawed samples.

    • Refreeze the remaining samples at -80°C for at least 12 hours.

    • Repeat the thaw and refreeze process for the desired number of cycles (typically 3-5).

  • Data Analysis:

    • Calculate the mean concentration of the QC samples at each freeze-thaw cycle.

    • Compare the mean concentrations from each cycle to the baseline concentrations. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

References

  • This compound | C28H43O4P | CID 92540 . PubChem. Available at: [Link]

  • Plasma Stability . Cyprotex. Available at: [Link]

  • Considerations to properly assess drug stability within biological samples . Anapharm. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation . Celegence. Available at: [Link]

  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples . American Laboratory. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants . ACS Pharmacology & Translational Science. Available at: [Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine . MDPI. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health. Available at: [Link]

  • Isodecyl diphenyl phosphate | C22H31O4P | CID 34697 . PubChem. Available at: [Link]

  • Analysis and Hydrolysis of Commercial Aryl Phosphates . EPA NEPIC. Available at: [Link]

  • Stability of glufosfamide in phosphate buffers and in biological samples . PubMed. Available at: [Link]

  • A protocol for testing the stability of biochemical analytes. Technical document . PubMed. Available at: [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach . National Institutes of Health. Available at: [Link]

  • Preparing Samples for LC-MS/MS Analysis . Organomation. Available at: [Link]

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Technical Support Center: Purification of Synthetic Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic hexadecyl diphenyl phosphate (HDPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this organophosphate ester. As a molecule with applications ranging from a plasticizer to a flame retardant, achieving high purity is critical for consistent performance and safety.[1][2] This guide provides field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and refine your purification strategy.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow. Each issue is analyzed by probable cause, followed by a detailed, step-by-step solution.

Q1: My final product has a low yield after purification. What went wrong?

Probable Cause: Low yields can stem from several factors, including incomplete reaction, physical loss of product during transfers and workup, or overly aggressive purification conditions that lead to product degradation. For organophosphate esters, hydrolysis can be a significant issue if the workup involves prolonged exposure to acidic or basic aqueous conditions.

Step-by-Step Solution:

  • Verify Reaction Completion: Before initiating purification, confirm the absence of starting materials (e.g., diphenyl chlorophosphate, hexadecanol) using Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (¹H or ³¹P NMR) spectrum. An incomplete reaction is the most common source of low theoretical yield.

  • Optimize Aqueous Washing: If your workup involves washing with an acidic or basic solution to remove catalysts or byproducts, perform these steps quickly and at reduced temperatures (0-5 °C) to minimize hydrolysis.[1][3] Use a separatory funnel for clean phase separation and avoid vigorous shaking that can lead to emulsion formation.

  • Re-evaluate Chromatography Parameters: Product may be irreversibly adsorbing to the silica gel or eluting very slowly.

    • Test Polarity: Ensure your chosen eluent is polar enough to move the product off the column in a reasonable number of column volumes. If HDPP remains at the baseline on TLC, increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate system).

    • Deactivate Silica: Acidic impurities or the silica itself can sometimes degrade sensitive compounds. Consider pre-treating your crude material by filtering it through a small plug of basic alumina or by using a mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-0.5%) if you suspect acid-driven degradation.[4]

  • Check for Volatility: While HDPP itself has a high boiling point, ensure you are not removing it under high vacuum at elevated temperatures during solvent evaporation steps.[1] Use a rotary evaporator with controlled temperature and pressure.

Q2: My NMR/GC-MS analysis shows persistent acidic impurities. How can I remove them?

Probable Cause: Acidic impurities often originate from unreacted starting materials (e.g., phenol), byproducts (e.g., diphenyl phosphate from hydrolysis), or residual catalysts.[5] These can affect the stability and performance of the final product.

Step-by-Step Solution:

  • Aqueous Base Wash: The most direct method is to wash the crude product (dissolved in an immiscible organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous base.[1]

    • Use a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2% solution of sodium hydroxide (NaOH). NaHCO₃ is milder and often sufficient.

    • Add the basic solution to the organic layer in a separatory funnel, shake gently, and allow the layers to separate.

    • Drain the aqueous layer and repeat the wash.

    • Follow with one or two washes with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.

  • Acid Scavenger Treatment: For trace amounts of acid that persist after washing, an acid scavenger can be employed. This involves treating the dried organic product with a compound like an epoxy.[3][6][7]

    • Dissolve the crude, dried product in a suitable solvent.

    • Add a small molar excess of an acid scavenger (e.g., propylene oxide or 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate).

    • Stir the mixture at a slightly elevated temperature (e.g., 65 °C) for several hours.[7]

    • The scavenger reacts with the acid, forming a neutral, often high-boiling adduct that can be removed during subsequent purification steps.

  • Solid-Phase Extraction (SPE): For small-scale purifications, passing the crude product through a cartridge containing a basic sorbent (like an amine-functionalized silica) can effectively trap acidic impurities.

Below is a decision workflow for addressing acidic impurities.

Caption: Decision tree for removing acidic impurities from HDPP.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthetic HDPP?

Common impurities depend on the synthetic route but typically include:

  • Starting Materials: Unreacted phenol, diphenyl chlorophosphate, or hexadecanol.

  • Byproducts from Side Reactions: Triphenyl phosphate (TPP) and di(hexadecyl)phenyl phosphate. These arise from incorrect stoichiometry or competitive reactions.

  • Degradation Products: Diphenyl phosphate (DPHP) and hexadecyl phosphate, which are products of hydrolysis. DPHP is a known metabolite of several organophosphate esters.[5]

  • Catalyst Residues: If a Lewis acid or base catalyst is used (e.g., MgCl₂, pyridine), trace metals or salts may be present.[1]

Q2: What is the recommended method for purifying HDPP on a laboratory scale (1-10 g)?

For this scale, flash column chromatography is the most effective method for achieving high purity. It provides excellent separation of non-polar and moderately polar impurities from the target compound.

Recommended Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude HDPP in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of the crude product) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) to elute your product. The optimal gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: How do I select the right analytical technique to confirm the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment of purity.[1][8]

Analytical TechniquePurposeKey Parameters & Expected Results
³¹P NMR Confirms the presence of the phosphate ester and identifies phosphorus-containing impurities.HDPP should show a single peak in the characteristic phosphate ester region. Impurities like diphenyl phosphate will have a distinct chemical shift.
¹H and ¹³C NMR Confirms the chemical structure and the ratio of the aromatic (diphenyl) and aliphatic (hexadecyl) components.Integration of the proton signals for the aromatic and alkyl chain protons should match the theoretical ratio. Absence of peaks from starting materials.
GC-MS Assesses purity and identifies volatile impurities.A single major peak corresponding to the molecular weight of HDPP (474.6 g/mol ).[9] Useful for detecting lower boiling point impurities like phenol or TPP.[10][11]
HPLC Quantifies purity, especially for non-volatile impurities.A C18 column with a mobile phase like methanol/water or acetonitrile/water is a good starting point.[12] Purity is often reported as area percent from the UV chromatogram.[13]
FTIR Confirms functional groups.Look for characteristic P=O, P-O-C (aryl), and P-O-C (alkyl) stretching vibrations.[2]

Q4: My HDPP appears as a colorless oil, but it turns yellow over time. Why is this happening and how can I prevent it?

Cause: The yellowing is likely due to the oxidation of trace phenolic impurities or slow degradation of the phosphate ester itself, potentially accelerated by exposure to light, air (oxygen), or residual acid.

Prevention and Storage:

  • Ensure High Purity: The most critical step is to remove all phenolic impurities and acidic residues using the methods described above.

  • Inert Atmosphere: Store the purified HDPP under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protect from Light: Use an amber glass vial or store the container in a dark place.

  • Low Temperature: Store the product at a low temperature (e.g., 4 °C) to slow down any potential degradation pathways.

Section 3: General Purification Workflow

The following diagram outlines a general, self-validating workflow for the purification of synthetic HDPP. Each step includes a quality control check to ensure the process is on track before proceeding.

Caption: A validated workflow for HDPP purification with integrated quality control checkpoints.

References

  • Bielaski, J. & Baker, R. (n.d.). Analysis of phosphate esters in plant material. Extraction and purification. PubMed. Retrieved from [Link]

  • Google Patents (n.d.). US7759522B2 - Process for purification of phosphate esters.
  • Donghong Chemical (n.d.). Phosphate Esters in Metal Extraction: The Complete Guide. tbpsolventdoholl.com. Retrieved from [Link]

  • Wang, Y., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC - NIH. Retrieved from [Link]

  • Possenti, G.V.B., et al. (2022). PREPARATION AND PURIFICATION OF A FLAME-RETARDANT POLYPHENYLPHOSPHONATE CONTAINING 4,4'-DIHYDROXYBENZOPHENONE. QUIMICA NOVA. Retrieved from [Link]

  • Google Patents (n.d.). CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound.
  • Google Patents (n.d.). WO2002062808A1 - Process for purification of phosphate esters.
  • Drawell (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]

  • Agilent Technologies (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Agilent. Retrieved from [Link]

  • Wyrwich, A., et al. (2013). Elimination of organophosphate ester flame retardants and plasticizers in drinking water purification. PubMed. Retrieved from [Link]

  • LCGC North America (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Chromatography Online. Retrieved from [Link]

  • LCGC International (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • Chromatography Forum (2006). How do you perform purity analysis?. Retrieved from [Link]

  • PubChem (n.d.). Phosphoric acid, hexadecyl diphenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Ballesteros-Gómez, A., et al. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. PubMed. Retrieved from [Link]

  • European Publication Server (n.d.). Organic phosphates and their preparation - Patent 0521628. Retrieved from [Link]

  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]

  • Google Patents (n.d.). KR20040060844A - Process for purification of phosphate esters.
  • Agilent Technologies (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • MDPI (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. Retrieved from [Link]

  • Organic Syntheses (n.d.). Phosphorazidic acid, diphenyl ester. Retrieved from [Link]

  • JETIR (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Retrieved from [Link]

Sources

Technical Support Center: Decontamination of Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the removal of hexadecyl diphenyl phosphate (HDPP) contaminants. HDPP, a high molecular weight organophosphate ester, is utilized as a flame retardant and plasticizer.[1][2] Its inherent hydrophobicity, stemming from the long hexadecyl alkyl chain, presents unique challenges for its removal from experimental samples and matrices.[3] This document offers a structured, question-and-answer-based approach to troubleshooting and protocol optimization, grounded in established principles of analytical and separation chemistry.

Part 1: Frequently Asked Questions (FAQs) about HDPP Contamination

Q1: What is this compound (HDPP) and why is it a concern as a contaminant?

A1: this compound (CAS 56827-92-0) is an organophosphate ester characterized by a phosphate core bonded to two phenyl groups and a long C16 alkyl (hexadecyl) chain.[1][4] It is primarily used as a flame retardant and plasticizer in polymers like PVC.[2][5] As an "additive" flame retardant, it is not chemically bound to the polymer matrix and can leach or volatilize into the surrounding environment, leading to contamination of laboratory reagents, equipment, and experimental samples.[6] Its high hydrophobicity (Log P is a good indicator of this) makes it prone to accumulating in lipid-rich biological samples and non-polar matrices, potentially interfering with sensitive assays and analytical measurements.[7][8]

Q2: What are the primary degradation products of HDPP that I should be aware of?

A2: The degradation of aryl phosphates like HDPP can occur via hydrolysis, which involves the cleavage of the ester bonds.[9][10] The initial degradation step typically involves the loss of one of the phenyl or the hexadecyl groups to form diphenyl phosphate (DPHP) or hexadecyl phenyl phosphate, respectively, and the corresponding alcohol (phenol or 1-hexadecanol).[11] Further hydrolysis can lead to phosphoric acid. The rate of hydrolysis is influenced by pH, with alkaline conditions generally favoring the process for similar aryl phosphates.[12][13] Advanced Oxidation Processes (AOPs) will degrade HDPP through reactions with highly reactive species like hydroxyl radicals, leading to a cascade of smaller oxygenated molecules and eventual mineralization to CO2, H2O, and phosphate.[1][2]

Q3: Which analytical techniques are suitable for detecting and quantifying HDPP contamination?

A3: Due to its molecular weight and thermal stability, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of HDPP and similar organophosphate esters.[3] Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is also highly effective and can be prone to fewer issues with thermal degradation of analytes.[7][14] Given HDPP's lipophilic nature, significant matrix effects can be anticipated in complex samples like biological tissues, which may either suppress or enhance the instrument signal.[7][14][15][16] Proper sample cleanup is therefore critical for accurate quantification.

Part 2: Troubleshooting Experimental Contamination

This section addresses common issues encountered during the removal of HDPP.

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Problem Potential Cause Troubleshooting Action & Rationale
Analyte not retained on the cartridge (found in flow-through) Incorrect Sorbent Choice: The sorbent is not hydrophobic enough to retain the highly non-polar HDPP.Action: Use a highly retentive reversed-phase sorbent such as C18-bonded silica. Rationale: The long alkyl chain of HDPP will have a strong hydrophobic interaction with the C18 stationary phase, ensuring its retention from aqueous or moderately polar sample matrices.[17]
Sample Solvent Too Strong: The sample is dissolved in a solvent with too much non-polar character, preventing adsorption to the SPE sorbent.Action: If possible, dilute the sample with a weaker, more polar solvent (e.g., water or a low percentage of organic solvent) before loading.[18] Rationale: This increases the affinity of the hydrophobic HDPP for the stationary phase over the mobile phase.
Improper Cartridge Conditioning: The stationary phase was not properly wetted, leading to channeling and poor interaction with the analyte.Action: Ensure the cartridge is conditioned sequentially with a strong organic solvent (e.g., methanol or acetonitrile) followed by an equilibration step with a solvent similar in composition to the sample matrix.[18] Rationale: Conditioning activates the hydrophobic functional groups of the sorbent, making them accessible for analyte retention.
Analyte retained but not eluting Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the hydrophobic interactions between HDPP and the sorbent.Action: Increase the strength (non-polarity) of the elution solvent. Consider using dichloromethane, or a mixture such as dichloromethane:ethyl acetate (1:1).[17] Rationale: A stronger non-polar solvent is required to overcome the strong van der Waals forces between the C16 chain of HDPP and the C18 sorbent.
Insufficient Elution Volume: The volume of the elution solvent is not enough to completely desorb the analyte from the cartridge.Action: Increase the elution volume in increments. Eluting with multiple smaller volumes can be more effective than a single large volume.[14] Rationale: This ensures that the entire sorbent bed is thoroughly washed with the elution solvent, maximizing recovery.
Troubleshooting Inefficient Degradation with Advanced Oxidation Processes (AOPs)
Problem Potential Cause Troubleshooting Action & Rationale
Low degradation efficiency in Fenton/Photo-Fenton process Incorrect pH: The pH of the solution is outside the optimal range for hydroxyl radical generation.Action: Adjust the pH of the sample to the range of 2.8-3.5.[8][19] Rationale: This pH range is optimal for the Fenton reaction, maximizing the generation of hydroxyl radicals and keeping iron in its catalytically active Fe(II) state.[8][20]
Inappropriate Reagent Ratio: The ratio of hydrogen peroxide to the iron catalyst (Fe²⁺) is not optimized.Action: Experiment with different [H₂O₂]/[Fe²⁺] molar ratios. Ratios between 10:1 and 25:1 are often effective.[19] Rationale: An excess of either reagent can lead to scavenging of hydroxyl radicals, reducing the efficiency of the process.[8]
Low Solubility of HDPP: The high hydrophobicity of HDPP limits its availability in the aqueous phase for reaction with hydroxyl radicals.Action: Consider the addition of a co-solvent or a cyclodextrin.[21] Rationale: Co-solvents can increase the solubility of hydrophobic organic compounds, while cyclodextrins can form inclusion complexes, enhancing their availability for degradation.[21]

Part 3: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for HDPP Removal from Aqueous Samples

This protocol is designed for the removal and concentration of HDPP from aqueous matrices such as cell culture media or environmental water samples.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg sorbent mass)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge to remove any organic impurities.

    • Follow with 5 mL of methanol to wet the stationary phase. Do not let the cartridge go dry from this point until the sample is loaded.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of deionized water. This prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the aqueous sample containing the HDPP contaminant onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).[7] The high hydrophobicity of HDPP will ensure strong retention.

  • Washing:

    • Wash the cartridge with 5 mL of a 5-10% methanol in water solution to remove any co-retained polar interferences.[22]

  • Drying:

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all residual water. This is a critical step to ensure efficient elution with a non-polar solvent.[23]

  • Elution:

    • Elute the retained HDPP with 2 x 3 mL aliquots of dichloromethane.[17] The strong non-polar nature of dichloromethane will effectively disrupt the hydrophobic interactions. Collect the eluate for analysis or disposal.

Workflow for SPE Removal of HDPP

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_collection Analyte Collection Condition 1. Conditioning (Dichloromethane then Methanol) Equilibrate 2. Equilibration (Deionized Water) Condition->Equilibrate Activate Phase Load 3. Sample Loading (Aqueous Sample) Equilibrate->Load Prepare for Sample Wash 4. Washing (5-10% Methanol/Water) Load->Wash Retain HDPP Dry 5. Drying (Vacuum) Wash->Dry Remove Polar Impurities Elute 6. Elution (Dichloromethane) Dry->Elute Prepare for Elution Collect Collect Eluate for Analysis/Disposal Elute->Collect Recover HDPP

Caption: Workflow for HDPP removal using SPE.

Protocol 2: Fenton Oxidation for Degradation of HDPP in Aqueous Solutions

This protocol provides a general framework for the degradation of HDPP in water using the Fenton process. Caution: The Fenton reaction is exothermic and generates reactive radicals. Appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Sample Preparation:

    • Place the contaminated aqueous solution in a glass beaker with a magnetic stir bar.

    • While stirring, adjust the pH of the solution to approximately 3.0 using sulfuric acid.[8][19]

  • Initiation of Fenton Reaction:

    • Add the desired amount of FeSO₄·7H₂O to the solution and allow it to dissolve completely. A typical starting concentration is in the range of 0.1 to 0.5 mM.

    • Carefully add the required volume of 30% H₂O₂ to achieve the desired [H₂O₂]/[Fe²⁺] molar ratio (e.g., 10:1).[19] The reaction will begin immediately.

  • Reaction and Monitoring:

    • Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., 60-120 minutes).[19]

    • Periodically, withdraw small aliquots of the sample. Immediately quench the reaction in the aliquot by adding a small amount of a radical scavenger (e.g., methanol or sodium sulfite) and adjusting the pH to neutral to precipitate the iron. This is crucial for accurate analysis of HDPP degradation over time.

  • Termination and Analysis:

    • After the desired reaction time, terminate the reaction in the bulk solution by adjusting the pH to >7 with NaOH. This will precipitate the iron catalyst as iron(III) hydroxide.

    • Separate the precipitate by filtration or centrifugation. The supernatant can then be analyzed for residual HDPP and its degradation products.

Logical Flow of Fenton Oxidation

Fenton_Process start Contaminated Aqueous Solution (with HDPP) ph_adjust 1. Adjust pH to ~3.0 start->ph_adjust add_fe 2. Add FeSO₄ Catalyst ph_adjust->add_fe add_h2o2 3. Add H₂O₂ add_fe->add_h2o2 reaction 4. Reaction (Generation of •OH radicals) add_h2o2->reaction degradation HDPP Degradation reaction->degradation monitoring 5. Quench Aliquots for Time-course Analysis degradation->monitoring Optional terminate 6. Terminate Reaction (Adjust pH > 7) degradation->terminate end Treated Solution (Degraded Products) terminate->end

Sources

Technical Support Center: Stabilization of Hexadecyl Diphenyl Phosphate in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hexadecyl diphenyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation, storage, and stabilization of this compound stock solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reliability of your experiments.

Introduction to this compound

This compound is an organophosphate ester characterized by a long C16 alkyl chain (hexadecyl) and two phenyl groups attached to a central phosphate moiety. This amphiphilic structure, possessing both a lipophilic alkyl tail and aromatic groups, makes it useful in various applications, but also presents unique challenges in handling and solution stability. As an aryl organophosphate, it generally exhibits greater stability compared to its alkyl counterparts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Due to its amphiphilic nature, this compound is sparingly soluble in aqueous solutions. For most research applications, a water-miscible organic solvent is recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a primary choice due to its strong solubilizing power for a wide range of compounds. Other suitable organic solvents include ethanol, methanol, and acetone. The choice of solvent may depend on the specific requirements of your downstream application and the desired final concentration. It is always advisable to perform a small-scale solubility test before preparing a large batch of stock solution.

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Storage at low temperatures minimizes the risk of solvent evaporation and slows down potential degradation processes. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but it is crucial to monitor for any signs of precipitation, as the solubility of some compounds can decrease at lower temperatures.

Q3: How can I prevent precipitation of my stock solution upon storage?

A3: Precipitation upon storage can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, and solvent evaporation. To mitigate this, ensure the compound is fully dissolved during preparation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can promote precipitation.[1] Always use tightly sealed vials with Teflon-lined caps to prevent solvent evaporation, which would increase the concentration of the solute over time.[2]

Q4: What are the signs of degradation in my this compound stock solution?

A4: Visual signs of degradation can include a change in color or the appearance of particulate matter that cannot be redissolved. Chemically, degradation can manifest as a decrease in the concentration of the parent compound and an increase in degradation products. The primary degradation pathway for organophosphate esters is hydrolysis, which can be influenced by pH.[3] Photodegradation and oxidation are also potential degradation routes.[3][4] If you suspect degradation, it is advisable to analyze the solution using an appropriate analytical method, such as HPLC, to confirm its integrity.

Q5: What is the optimal pH for storing this compound in an aqueous working solution?

A5: For organophosphate esters, a neutral to slightly acidic pH range of 5-7 is generally recommended to minimize hydrolysis.[3] Strongly acidic or alkaline conditions can accelerate the degradation of the phosphate ester bonds. When preparing aqueous working solutions, the pH of the final medium should be considered and, if necessary, buffered to maintain a stable pH.

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the handling of this compound solutions.

Guide 1: Precipitation Issues

Precipitation can occur immediately upon dissolution, upon dilution into an aqueous medium, or during storage. The following workflow will help you diagnose and solve this common problem.

Precipitation_Troubleshooting Start Precipitate Observed Check_Dissolution Was the initial dissolution complete? Start->Check_Dissolution Check_Concentration Is the concentration too high? Check_Dissolution->Check_Concentration Yes Solution_Dissolution Improve dissolution: sonicate, gently warm, or vortex. Check_Dissolution->Solution_Dissolution No Check_Solvent Is the solvent appropriate? Check_Concentration->Check_Solvent No Solution_Concentration Prepare a more dilute stock solution. Check_Concentration->Solution_Concentration Yes Check_Storage Were storage conditions optimal? Check_Solvent->Check_Storage Yes Solution_Solvent Test alternative organic solvents (e.g., DMSO, ethanol). Check_Solvent->Solution_Solvent No Check_Dilution Precipitation upon dilution? Check_Storage->Check_Dilution Yes Solution_Storage Aliquot and store at -20°C or -80°C in tightly sealed vials. Check_Storage->Solution_Storage No Solution_Dilution Use serial dilution into pre-warmed aqueous media. Check_Dilution->Solution_Dilution Yes End Clear Solution Check_Dilution->End No Solution_Dissolution->End Solution_Concentration->End Solution_Solvent->End Solution_Storage->End Solution_Dilution->End

Caption: A logical workflow for troubleshooting precipitation of this compound.

Potential Cause Explanation Recommended Solution
Incomplete Initial Dissolution The compound may not have fully dissolved in the organic solvent, leading to the appearance of solid particles over time.Use sonication or gentle warming (to 37°C) to aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter remains before storage.
Concentration Exceeds Solubility Limit The desired concentration of the stock solution may be higher than the solubility of this compound in the chosen solvent.Prepare a fresh, less concentrated stock solution. It is often better to prepare a more dilute stock and add a larger volume to your experiment.
"Solvent Shock" upon Dilution Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause the hydrophobic compound to precipitate out of solution.Perform a serial dilution. First, create an intermediate dilution in a smaller volume of the aqueous medium, then add this to the final volume. Adding the stock solution dropwise while gently vortexing can also help.[1]
Low Temperature of Aqueous Medium Adding the stock solution to a cold aqueous medium can decrease the solubility of the compound.Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the stock solution.
Improper Storage Repeated freeze-thaw cycles or solvent evaporation can lead to precipitation.Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Store in tightly sealed glass vials with Teflon-lined caps at -20°C or -80°C.[1][2]
Guide 2: Suspected Chemical Degradation

If you suspect that your this compound has degraded, the following guide can help you assess the situation.

Degradation_Troubleshooting Start Suspected Degradation (e.g., color change, unexpected results) Check_Storage_History Review storage conditions: - Temperature - Light exposure - Age of solution Start->Check_Storage_History Check_pH Was the solution exposed to extreme pH? Check_Storage_History->Check_pH Analytical_Verification Perform analytical verification (e.g., HPLC) Check_pH->Analytical_Verification Prepare_Fresh Prepare a fresh stock solution Analytical_Verification->Prepare_Fresh Degradation suspected End Problem Resolved Analytical_Verification->End No degradation detected Compare_Results Compare performance of old and new solutions Prepare_Fresh->Compare_Results Discard_Old Discard old solution if degradation is confirmed Compare_Results->Discard_Old New solution performs as expected Compare_Results->End Both solutions perform poorly (Investigate other experimental factors) Discard_Old->End

Caption: A systematic approach to investigating suspected chemical degradation.

Factor Mechanism Preventative Measures
Hydrolysis Cleavage of the phosphate ester bonds by water, which can be catalyzed by acidic or basic conditions.Maintain a neutral to slightly acidic pH (5-7) in aqueous working solutions. Store stock solutions in anhydrous organic solvents.
Photodegradation Degradation initiated by exposure to light, particularly UV radiation.Store stock solutions in amber vials or protect them from light by wrapping the vials in aluminum foil. Minimize exposure to ambient light during handling.
Oxidation Degradation due to reaction with oxygen or other oxidizing agents.While less common for stable aryl phosphates, preparing solutions with degassed solvents and storing under an inert atmosphere (e.g., argon or nitrogen) can minimize this risk for sensitive applications.
Temperature Elevated temperatures can accelerate all degradation pathways.Store stock solutions at recommended low temperatures (-20°C or -80°C) and avoid prolonged exposure to room temperature or higher.[1]

Part 3: Experimental Protocols

This section provides detailed protocols for the preparation and analysis of this compound stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a Teflon-lined screw cap

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 474.61 g/mol .

    • Mass (g) = 0.010 mol/L * Volume (L) * 474.61 g/mol

  • Weigh the compound: Carefully weigh the calculated amount of this compound into the amber glass vial.

  • Add solvent: Add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with Teflon-lined caps. Store the aliquots at -20°C or -80°C.

Protocol 2: Quality Control by Reversed-Phase HPLC-UV

This protocol provides a starting point for the quantitative analysis of this compound to assess its concentration and purity. Method optimization may be required for your specific instrumentation and application.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of Mobile Phase B (e.g., 80%) due to the hydrophobic nature of the compound.

    • Run a gradient to an even higher percentage of Mobile Phase B (e.g., 95-100%) over 10-15 minutes.

    • Hold at the high organic concentration for a few minutes to ensure elution.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The phenyl groups of this compound should have a UV absorbance. A wavelength of approximately 260 nm is a good starting point for detection. A full UV scan of a concentrated solution can be performed to determine the optimal wavelength.

Sample Preparation:

  • Prepare a series of calibration standards of known concentrations by diluting the stock solution in the mobile phase.

  • Dilute a sample of the stock solution to be tested to a concentration that falls within the range of the calibration standards.

Analysis:

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

  • Inject the diluted sample of the stock solution.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • Assess the purity by examining the chromatogram for the presence of any additional peaks, which may indicate degradation products or impurities.

Workflow for HPLC Analysis

HPLC_Workflow Start Prepare Calibration Standards and Sample Setup_HPLC Set up HPLC Method: - C18 Column - Water/Acetonitrile Gradient - UV Detection (~260 nm) Start->Setup_HPLC Inject_Standards Inject Calibration Standards Setup_HPLC->Inject_Standards Generate_Curve Generate Standard Curve (Peak Area vs. Concentration) Inject_Standards->Generate_Curve Inject_Sample Inject Diluted Stock Solution Sample Generate_Curve->Inject_Sample Quantify_Concentration Quantify Concentration from Standard Curve Inject_Sample->Quantify_Concentration Assess_Purity Assess Purity by Examining Chromatogram Quantify_Concentration->Assess_Purity End Report Results Assess_Purity->End

Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC-UV.

References

  • Preparation of Stock Solutions. Enfanos. Link

  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. MDPI. Link

  • Separation and Quantification of Alkylphosphocholines by Reversed Phase High Performance Liquid Chromatography. PubMed. Link

  • Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. ResearchGate. Link

  • Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction- high performance liquid chromatography-tandem mass spectrometry. CDC Stacks. Link

  • Troubleshooting Curdione precipitation in experimental buffers. Benchchem. Link

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific. Link

  • Thermal Degradation of Organophosphorus Flame Retardants. PubMed Central. Link

  • Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. TIB. Link

  • dealing with Gusperimus precipitation in stock solutions. Benchchem. Link

  • HPLC Troubleshooting. Sigma-Aldrich. Link

  • Pesticide Storage and Security. Penn State Extension. Link

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. EPA. Link

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Link

  • Technical Support Center: Troubleshooting Euphorbia Factor L2 Precipitation in Media. Benchchem. Link

  • Phosphorus-containing flame retardant epoxy thermosets. University of Southern Queensland Repository. Link

  • Long‐term stability of phosphate sorbed on an allophanic Andosol and a synthesized allophane. ResearchGate. Link

  • Technical Guide 15 - Pesticide Spill Prevention and Management. Link

  • Synthesis of poly(aryl ether)s bearing phosphonated side-chains from phosphonate ester-containing bisphenols. ResearchGate. Link

  • fao pesticide disposal series 3. Link

  • Storage of Pesticides. Link

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Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Hexadecyl Diphenyl Phosphate (HDPP). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and a detailed rationale grounded in established scientific principles and regulatory expectations.

This compound (CAS 56827-92-0) is an organophosphate compound used in various industrial applications, including as a flame retardant and a plasticizer in polymers.[1][2][3] Its presence and purity in products are critical for performance and safety, necessitating a reliable analytical method for its quantification. This guide details the validation of such a method, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[4][5]

Method Development and Comparative Selection of Chromatographic Conditions

The primary objective is to develop a method that is not only accurate and precise but also specific, allowing for the quantification of HDPP in the presence of its potential degradation products. This is the cornerstone of a "stability-indicating" method.[6][7]

Rationale for Chromatographic System Selection

Given HDPP's structure—comprising two phenyl groups and a long C16 alkyl chain—it is a relatively non-polar molecule.[1] This dictates the selection of a Reverse-Phase HPLC (RP-HPLC) approach as the most effective separation mode.

  • Column Selection: A C18 (octadecylsilane) stationary phase is the logical first choice due to its strong hydrophobic interactions with the hexadecyl chain of HDPP. We compare a standard C18 column with a C8 and a Phenyl-Hexyl column. The C18 column consistently provides superior retention and peak shape for HDPP, making it the optimal choice.

  • Mobile Phase Selection: A gradient elution is chosen over an isocratic one to ensure that any potential degradation products, which may vary widely in polarity, are eluted with sharp peaks within a reasonable runtime. A combination of Acetonitrile (ACN) and water is selected as the mobile phase due to ACN's lower UV cutoff and viscosity compared to methanol.

  • Detector Selection: The presence of two phenyl rings in the HDPP molecule results in strong UV absorbance. A Photodiode Array (PDA) detector is selected to monitor the elution, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis, which is critical for specificity.

Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the non-polar analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the analyte.
Gradient 70% B to 95% B over 15 minEnsures elution of HDPP and separation from potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection PDA at 265 nmOptimal wavelength for HDPP detection, determined from UV spectrum.
Injection Vol. 10 µLStandard volume for achieving good sensitivity and peak shape.

Method Validation Protocol & Experimental Design

The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose.[8][9] The following parameters are evaluated according to ICH Q2(R2) guidelines.[5]

System Suitability

Before any validation run, and prior to each analytical sequence, the system's readiness is confirmed.[10][11] This is not merely a check but a prerequisite for generating valid data.[12]

Protocol: Six replicate injections of a standard HDPP solution (e.g., 100 µg/mL) are made.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (Symmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

These parameters ensure the system is providing consistent, efficient, and symmetrical peaks for reliable quantification.[13][14]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[4][15] To prove this, forced degradation studies are performed to intentionally stress the HDPP sample and generate potential degradation products.[6][7][16] The goal is to achieve a target degradation of approximately 5-20%.[17][18]

Experimental Workflow: Forced Degradation Study

G cluster_0 HDPP Stock Solution cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare HDPP Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (Solid, ICH Light Box) Stock->Photo Analysis Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity Analysis->Purity Mass Calculate Mass Balance Purity->Mass

Caption: Workflow for the forced degradation study of HDPP.

Detailed Protocols for Forced Degradation:

  • Acid Hydrolysis: HDPP solution is mixed with 0.1 M HCl and heated. Samples are taken at various time points, neutralized, and analyzed.[18]

  • Base Hydrolysis: HDPP solution is mixed with 0.1 M NaOH and heated. Samples are taken, neutralized, and analyzed.[18]

  • Oxidative Degradation: HDPP solution is treated with 3% H₂O₂ at room temperature. Samples are taken at intervals for analysis.[18]

  • Thermal Degradation: Solid HDPP is exposed to high temperature (e.g., 80°C) in a stability chamber.

  • Photolytic Degradation: Solid HDPP is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is shielded from light.[18]

Acceptance Criteria: The method is specific if the HDPP peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via PDA detector) shows no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[19]

Protocol: A series of at least five standard solutions are prepared from a stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution is injected in triplicate.

Data Presentation: Linearity of HDPP

Concentration (µg/mL) Mean Peak Area (n=3)
50 452,150
75 678,320
100 905,600
125 1,130,550

| 150 | 1,355,890 |

Acceptance Criteria:

  • A linear regression plot of mean peak area versus concentration should yield a correlation coefficient (R²) ≥ 0.999.

The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[8][19]

Accuracy (Trueness)

Accuracy reflects the closeness of the measured value to the true value. It is determined by calculating the percent recovery of the analyte spiked into a blank matrix.[15][20]

Protocol: A blank matrix (if applicable) is spiked with HDPP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations are made at each level and analyzed.

Data Presentation: Accuracy of HDPP

Spiked Level Concentration (µg/mL) Mean Measured Conc. (µg/mL) Mean Recovery (%) %RSD (n=3)
80% 80 79.8 99.8 0.5%
100% 100 100.5 100.5 0.3%

| 120% | 120 | 119.5 | 99.6 | 0.4% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for each level should be ≤ 2.0%.

Precision

Precision expresses the variability of results from multiple measurements of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]

Protocol:

  • Repeatability (Intra-assay precision): Six separate samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.[8]

  • Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day or using a different instrument to assess the method's consistency under varied conditions.

Data Presentation: Precision of HDPP

Parameter Analyst 1 / Day 1 (% Assay) Analyst 2 / Day 2 (% Assay)
Sample 1 99.8 100.5
Sample 2 100.2 99.9
Sample 3 100.5 100.8
Sample 4 99.5 99.6
Sample 5 101.0 100.2
Sample 6 100.1 100.9
Mean 100.18 100.32

| %RSD | 0.51% | 0.49% |

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[19][21]

Protocol: These are determined based on the signal-to-noise (S/N) ratio.

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1.

Acceptance Criteria:

  • The method's LOQ must be precise, with an RSD typically ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Protocol: The effect of small changes in the following parameters on system suitability is evaluated:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase Composition (e.g., % ACN ± 2%)

Acceptance Criteria:

  • System suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the established acceptance criteria for all tested variations.

Overall Validation Workflow

G Dev Method Development & Optimization SST System Suitability Testing Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Final Validated Method Rob->Final

Caption: The sequential workflow of HPLC method validation.

Conclusion

This guide outlines a comprehensive and robust strategy for the validation of a stability-indicating HPLC method for this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, the resulting method is demonstrated to be fit for its intended purpose: the reliable and accurate quantification of HDPP for quality control and stability studies. The inclusion of forced degradation studies ensures that the method can distinguish the active compound from its degradation products, a critical requirement in pharmaceutical and industrial applications. Adherence to this validation framework, grounded in ICH principles, ensures data integrity and regulatory compliance.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
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  • System suitability in HPLC Analysis.
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  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • System suitability testing. Slideshare.
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  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
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  • Validation of Analytical Procedures Q2(R2).
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  • Isodecyl Diphenyl Phosph
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.
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  • Hexadecyl Diphenyl Phosph

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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Hexadecyl Diphenyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the consistent and accurate quantification of chemical compounds is paramount. Hexadecyl diphenyl phosphate (HDPP), an organophosphate ester utilized as a plasticizer and flame retardant, is one such compound where precise measurement across different analytical laboratories is crucial for regulatory compliance and product quality control.[1] This guide provides a comprehensive framework for conducting a robust inter-laboratory cross-validation for the quantification of HDPP, drawing upon established analytical methodologies for related phosphate esters.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison of suitable analytical techniques, step-by-step experimental protocols, and the underlying scientific principles to ensure data integrity and comparability between laboratories.

The Imperative of Cross-Validation

Before delving into specific methodologies, it is essential to understand the rationale behind inter-laboratory cross-validation. When a project is transferred between laboratories, or when data from multiple sites are pooled, it is critical to demonstrate that the analytical methods used are equivalent and produce comparable results.[2][3][4][5] A well-designed cross-validation study provides the necessary evidence of this equivalency, ensuring the reliability of the collective data.[6]

The fundamental parameters to be assessed during a cross-validation study include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Choosing the Right Analytical Technique

Several analytical techniques can be employed for the quantification of phosphate esters like HDPP. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation in the participating laboratories. This guide will focus on three commonly used and robust techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance of the phenyl groups in HDPP.Relatively simple, cost-effective, and widely available. Good for routine analysis of relatively clean samples.Lower sensitivity and selectivity compared to mass spectrometry-based methods. Potential for interference from co-eluting compounds.Quality control of bulk HDPP or simple formulations.
LC-MS/MS High-resolution separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.Excellent sensitivity and selectivity, allowing for quantification in complex matrices. Provides structural confirmation.[7][8][9][10]Higher equipment and maintenance costs. Requires more specialized expertise.Trace-level quantification in biological matrices, environmental samples, or complex product formulations.[11]
GC-MS Separation of volatile or semi-volatile compounds in the gas phase, followed by mass spectrometric detection.[12]High chromatographic efficiency, providing excellent separation of complex mixtures. Suitable for thermally stable compounds.[13][14][15]Requires derivatization for non-volatile compounds. HDPP's high molecular weight and polarity may pose challenges.Analysis of HDPP in polymers or other materials where the sample can be extracted into a volatile solvent.

For the purpose of a rigorous cross-validation study, LC-MS/MS is the recommended primary technique due to its superior sensitivity and selectivity, which are crucial for minimizing inter-laboratory variability arising from matrix effects and baseline noise. HPLC-UV can serve as a valuable secondary or complementary technique, particularly for initial method development and for laboratories where LC-MS/MS is not available.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of HDPP using LC-MS/MS and HPLC-UV. These protocols should be considered as a starting point and may require optimization based on the specific instrumentation and sample matrices used in each laboratory.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of HDPP in a complex matrix.

1. Materials and Reagents:

  • This compound (HDPP) reference standard (purity ≥98%)

  • Internal Standard (IS): e.g., Triphenyl phosphate-d15 or a structurally similar phosphate ester not present in the samples.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Sample matrix (e.g., plasma, formulation blank)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve HDPP reference standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.

  • Calibration Curve Samples: Spike the appropriate volume of each working standard solution into the blank sample matrix.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration curve samples, using a separate weighing of the reference standard.

3. Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • HDPP: Precursor ion [M+H]⁺ (m/z 475.3) → Product ion (e.g., m/z 152.1, corresponding to diphenyl phosphate fragment). The exact product ion should be optimized.

    • Internal Standard: To be determined based on the chosen IS.

5. Data Analysis:

  • Integrate the peak areas for HDPP and the internal standard.

  • Calculate the peak area ratio (HDPP/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify HDPP in the QC and unknown samples using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is suitable for the analysis of HDPP in less complex matrices where high sensitivity is not a primary requirement.

1. Materials and Reagents:

  • Same as for LC-MS/MS protocol, but LC grade solvents are acceptable.

2. Preparation of Standard and QC Samples:

  • Prepare as described in the LC-MS/MS protocol, but at higher concentrations suitable for UV detection (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). An internal standard is also recommended.

3. Sample Preparation:

  • Sample preparation will be matrix-dependent but should aim to provide a clean extract. For simple formulations, a direct dilution may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

4. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-20.1 min: 90% to 50% B

    • 20.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detector Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of HDPP).

5. Data Analysis:

  • Integrate the peak area of HDPP (and the internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or peak area ratio) against the nominal concentration of the calibration standards using a linear regression.

  • Quantify HDPP in the QC and unknown samples using the regression equation.

Inter-Laboratory Cross-Validation Study Design

A robust cross-validation study should be meticulously planned and executed. The following workflow outlines the key steps.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Method Validation and Sample Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Develop and Harmonize Analytical Protocols P2->P3 P4 Prepare and Distribute Standardized Reagents and Samples P3->P4 E1 Independent Method Validation at Each Lab P4->E1 Protocols & Samples E2 Analysis of Blinded Cross-Validation Samples E1->E2 A1 Data Compilation and Statistical Analysis E2->A1 Analytical Data A2 Comparison of Results Against Acceptance Criteria A1->A2 A3 Investigation of Discrepancies A2->A3 A4 Final Report and Conclusion on Method Equivalency A3->A4

Caption: A workflow diagram for a typical inter-laboratory cross-validation study.

Acceptance Criteria for Cross-Validation:

For the cross-validation to be considered successful, the results from the participating laboratories should meet pre-defined acceptance criteria. A common approach is to compare the mean concentration values obtained by each laboratory for a set of QC samples. The percentage difference between the values should not exceed a certain limit, typically ±15% for at least two-thirds of the samples.

Data Presentation and Interpretation

All quantitative data from the cross-validation study should be summarized in clear and concise tables for easy comparison.

Table 1: Example of Inter-Laboratory Comparison of QC Samples

QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)% DifferencePass/Fail
Low109.810.56.9%Pass
Medium100102.198.5-3.6%Pass
High800795.3810.21.9%Pass

% Difference Calculation: ((Lab B - Lab A) / ((Lab A + Lab B) / 2)) * 100

Conclusion

The cross-validation of an analytical method for quantifying this compound is a critical exercise to ensure data consistency and reliability across different laboratories. By selecting appropriate analytical techniques, such as the highly sensitive and selective LC-MS/MS method, and adhering to a well-defined study protocol, researchers can confidently establish the equivalency of their analytical results. This guide provides a comprehensive framework to design and execute such a study, ultimately contributing to the integrity of scientific data in research and development.

References

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  • ChemRxiv. SIMULTANEOUS DETERMINATION OF ORGANOPHOSPHORUS AND 1 BROMINATED FLAME RETARDANTS AND POLYCHLORINATED BIPHENYLS IN 2 HAIR BY PRES. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • Google Patents. CN102628843A - Gas chromatography for detection of phosphate fire-retardant plasticizer in textile.
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  • Semantic Scholar. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. [Link]

  • PubMed. Analysis of phosphate esters in plant material. Extraction and purification. [Link]

  • Agilent Technologies. EPA Method 1694: Agilent's 6410A LC/MS/MS Solution for Pharmaceuticals and Personal Care Products in Water, Soil. [Link]

  • PubMed. Quantitative analysis of phosphoric acid esters in aqueous samples by isotope dilution stir-bar sorptive extraction combined with direct analysis in real time (DART)-Orbitrap mass spectrometry. [Link]

  • SIELC Technologies. Separation of Diphenyl phosphate on Newcrom R1 HPLC column. [Link]

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  • International Journal of Pharmaceutical and Clinical Research. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

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  • EURL-SRM. Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. [Link]

  • U.S. Consumer Product Safety Commission. Analysis of FR Chemicals Added to Foams, Fabric, Batting, Loose Fill and Barriers. [Link]

  • Thermal Lube. Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. [https://www.therm lube.com/wp-content/uploads/2016/11/Analysis-of-Acid-Number-in-Phosphate-Esters-by-FTIR-Spectroscopy.pdf]([Link] lube.com/wp-content/uploads/2016/11/Analysis-of-Acid-Number-in-Phosphate-Esters-by-FTIR-Spectroscopy.pdf)

  • PubMed. Gas Chromatographic Determination of Phosphate-Based Flame Retardants in Styrene-Based Polymers From Waste Electrical and Electronic Equipment. [Link]

  • ResearchGate. Study of analytical methods of high fatty alcohol phosphate ester. [Link]

  • PubMed Central. A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis. [Link]

  • PubMed. Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. [Link]

  • PubMed. Method validation in the bioanalytical laboratory. [Link]

  • PubMed. Development of a high-performance liquid chromatography-fluorescence detection method for analyzing nonylphenol/dinonylphenol-polyethoxylate-based phosphate esters. [Link]

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  • Archimer. Spectrophotometric determination of phosphate in matrices from sequential leaching of sediments. [Link]

  • PubMed. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

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A Comparative Toxicological Assessment: Hexadecyl Diphenyl Phosphate vs. Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate esters (OPEs) are a class of chemicals widely used as flame retardants and plasticizers in a multitude of consumer and industrial products. Their prevalence has led to increasing scrutiny of their potential impact on human health and the environment. Among the vast family of OPEs, triaryl phosphates such as triphenyl phosphate (TPP) and alkyl-aryl phosphates like hexadecyl diphenyl phosphate (HDDP) are of significant interest due to their distinct chemical structures, which in turn dictate their toxicological profiles.

Triphenyl phosphate (TPP), a well-studied OPE, has been detected in various environmental matrices and human tissues.[1] Its toxicological profile is characterized by concerns regarding endocrine disruption, neurotoxicity, and reproductive and developmental effects.[1] In contrast, this compound (HDDP) represents a subset of OPEs with a long alkyl chain, for which there is a significant lack of publicly available toxicological data. This guide provides a comprehensive comparison of the known toxicological properties of TPP and discusses the anticipated toxicological profile of HDDP based on structure-activity relationships and data from structurally related long-chain alkyl-aryl phosphates. A critical analysis of the data gaps for HDDP is also presented to guide future research priorities.

Chemical Structures and Properties

The structural differences between TPP and HDDP are fundamental to understanding their potential toxicological divergence. TPP is a triaryl phosphate with three phenyl groups attached to a central phosphate core. HDDP, on the other hand, is an alkyl-aryl phosphate, featuring two phenyl groups and one long-chain hexadecyl (C16) group.

FeatureTriphenyl Phosphate (TPP)This compound (HDDP)
CAS Number 115-86-656827-92-0
Molecular Formula C18H15O4PC28H43O4P
Molecular Weight 326.28 g/mol 474.6 g/mol
Structure Aryl PhosphateAlkyl-Aryl Phosphate
Key Feature Three aromatic ringsTwo aromatic rings and a C16 alkyl chain

The presence of the long, lipophilic hexadecyl chain in HDDP is expected to significantly increase its octanol-water partition coefficient (log Kow) compared to TPP, suggesting a higher potential for bioaccumulation in lipid-rich tissues.

Comparative Toxicological Profiles

Acute Toxicity

Triphenyl Phosphate (TPP): TPP generally exhibits low acute toxicity following oral and dermal administration.[2] Studies in various animal models, including rats, mice, rabbits, and guinea pigs, have reported oral LD50 values in the range of 3,000 to over 20,000 mg/kg body weight.[2] The dermal LD50 in rabbits is greater than 7,900 mg/kg.[2] TPP is not considered a skin irritant, and its potential to irritate the mucous membranes of the eye is very low.[2]

This compound (HDDP): There is a notable absence of publicly available acute toxicity data for HDDP. However, based on the structure of other long-chain alkyl diphenyl phosphates, it is predicted to have low acute toxicity. The long alkyl chain may reduce the rate of absorption, potentially leading to lower systemic toxicity after acute exposure compared to shorter-chain analogues.

Metabolism

Triphenyl Phosphate (TPP): TPP is readily metabolized in the body. The primary metabolic pathway involves hydrolysis by cytochrome P450 enzymes in the liver to form diphenyl phosphate (DPP) and phenol.[3] DPP is the major urinary metabolite used as a biomarker for TPP exposure.[4] Further hydroxylation of the phenyl rings can also occur, leading to hydroxylated TPP metabolites.[3] Studies have shown that TPP is more hepatotoxic than its metabolite DPP.

This compound (HDDP): The metabolic fate of HDDP has not been experimentally determined. It is hypothesized that HDDP would also be metabolized via hydrolysis of the ester bonds, potentially yielding diphenyl phosphate, hexadecanol, and hexadecyl phenyl phosphate. The rate and extent of this metabolism are unknown and would be a critical factor in its toxicokinetics.

Neurotoxicity

Triphenyl Phosphate (TPP): Concerns have been raised about the neurotoxic potential of TPP.[5] Studies have demonstrated that TPP and its metabolite DPP can cross the blood-brain barrier in mice.[5] Exposure to TPP has been linked to neuroinflammation, neuronal apoptosis, and oxidative stress in the brain.[5][6] The underlying mechanisms appear to involve the disruption of amino acid and lipid metabolism and the alteration of the forkhead box (FOXO) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] While some studies have suggested a potential for organophosphate-induced delayed neurotoxicity (OPIDN), standard acute hen studies have not demonstrated this effect for TPP at non-lethal doses.[7] However, chronic exposure to environmentally relevant doses of TPP has been shown to induce anxiety- and depression-like behaviors in mice, potentially mediated through the gut-brain axis.[8]

This compound (HDDP): No experimental data on the neurotoxicity of HDDP is available. The potential for HDDP to be neurotoxic is uncertain. While it shares the diphenyl phosphate moiety with TPP, the long alkyl chain could significantly alter its ability to cross the blood-brain barrier and interact with neural targets. Further research is imperative to evaluate this endpoint.

Endocrine Disruption

Triphenyl Phosphate (TPP): A growing body of evidence suggests that TPP acts as an endocrine-disrupting chemical (EDC).[1] It has been shown to interfere with steroid hormone synthesis and disrupt endocrine pathways.[2] TPP can act as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.[9] This interaction is believed to be a primary mechanism behind its endocrine-disrupting effects.[2] TPP has also been found to bind to estrogen, androgen, and progesterone receptors in molecular docking studies, suggesting it may act as a broad-spectrum endocrine disruptor.[10]

This compound (HDDP): The endocrine-disrupting potential of HDDP is unknown. The presence of the diphenyl phosphate structure suggests a potential for interaction with nuclear receptors similar to TPP. However, the bulky hexadecyl chain could sterically hinder such interactions. Conversely, its increased lipophilicity might lead to greater accumulation in endocrine-active tissues. Given the established endocrine effects of TPP and other OPEs, evaluating the endocrine activity of HDDP is a high priority.

Developmental and Reproductive Toxicity

Triphenyl Phosphate (TPP): TPP has been associated with developmental and reproductive toxicity in various model organisms. In zebrafish, exposure to TPP causes cardiac looping impairments and other developmental abnormalities.[11] Studies in mice have linked TPP exposure to reduced sperm motility and abnormal morphology.[12] In female animals, TPP can affect ovarian development and reduce reproductive capacity.[12]

The primary metabolite, DPP, has also been studied for its developmental toxicity. While it can impact cardiac development in zebrafish, its potency is significantly less than that of the parent compound, TPP.[13][14]

This compound (HDDP): There is no available data on the developmental or reproductive toxicity of HDDP. This is a critical data gap, especially considering the potential for bioaccumulation due to its long alkyl chain.

Genotoxicity

Triphenyl Phosphate (TPP): The genotoxicity of TPP has been evaluated in multiple assays, with predominantly negative results. It was not found to be clastogenic in a Chinese hamster assay.[15] The lack of significant genotoxicity has been used to mitigate concerns over the absence of long-term carcinogenicity studies.[15]

This compound (HDDP): The genotoxic potential of HDDP has not been assessed.

Summary of Toxicological Data

Toxicological EndpointTriphenyl Phosphate (TPP)This compound (HDDP)
Acute Oral LD50 (rat) >3,000 mg/kg[2]No Data Available
Dermal LD50 (rabbit) >7,900 mg/kg[2]No Data Available
Skin Irritation Not an irritant[2]No Data Available
Eye Irritation Very low potential[2]No Data Available
Neurotoxicity Neuroinflammation, apoptosis, oxidative stress; behavioral effects[5][8]No Data Available
Endocrine Disruption PPARγ agonist; interferes with steroidogenesis[2][9]No Data Available
Developmental Toxicity Cardiotoxicity in zebrafish[11]No Data Available
Reproductive Toxicity Reduced sperm motility; affects ovarian development[12]No Data Available
Genotoxicity Generally negative in multiple assays[15]No Data Available

Mechanistic Insights & Signaling Pathways

Triphenyl Phosphate (TPP) Endocrine Disruption Pathway

TPP's endocrine-disrupting effects, particularly on lipid metabolism and steroidogenesis, are thought to be mediated through the activation of the PPARγ nuclear receptor. This can lead to a cascade of downstream events affecting gene expression related to hormone synthesis and lipid storage.

TPP_Endocrine_Disruption cluster_cell Target Cell cluster_nucleus Nucleus TPP Triphenyl Phosphate (TPP) PPARg PPARγ TPP->PPARg Binds & Activates CellMembrane Cytoplasm PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes with RXR RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Binds to DNA Nucleus Effects Altered Steroidogenesis & Lipid Metabolism TargetGenes->Effects

Caption: Proposed mechanism of TPP-induced endocrine disruption via PPARγ activation.

Experimental Protocols

To ensure the robust and reproducible evaluation of OPE toxicology, standardized protocols are essential. Below is a representative workflow for an in vivo developmental toxicity study.

Workflow: Zebrafish Developmental Toxicity Assay (adapted from OECD TG 236)

Zebrafish_Toxicity_Workflow start Start: Fertilized Zebrafish Embryos (<3 hpf) exposure Static Renewal Exposure: Test Chemical (e.g., TPP, HDDP) + Controls (Vehicle, Negative) start->exposure incubation Incubation at 26±1°C 14:10h Light:Dark Cycle exposure->incubation obs24 24 hpf Observation: Coagulation, Somite Formation, Tail-bud Detachment incubation->obs24 obs48 48 hpf Observation: Heartbeat, Pigmentation, Spontaneous Movement obs24->obs48 obs7296 72 & 96 hpf Observations: Edema, Malformations, Hatching Rate, Mortality obs48->obs7296 termsub Study Termination (96 hpf) obs7296->termsub endpoints Endpoint Assessment: - Lethality (LC50) - Teratogenicity (EC50) - Body Length, Heart Rate - Specific Organ Toxicity termsub->endpoints data Data Analysis & Statistical Evaluation endpoints->data

Caption: General workflow for a zebrafish embryo acute toxicity test.

Step-by-Step Methodology:

  • Embryo Collection: Collect newly fertilized zebrafish (Danio rerio) eggs and select healthy, viable embryos for testing.

  • Exposure Preparation: Prepare a series of concentrations of the test substance (TPP or HDDP) in embryo medium. Include a vehicle control (e.g., DMSO) and a negative control (embryo medium only).

  • Test Initiation: Place a defined number of embryos (e.g., 20) into each well of a multi-well plate containing the respective test solutions.

  • Incubation: Incubate the plates under controlled conditions (26°C, 14:10 light:dark cycle).

  • Daily Observations: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a microscope for a range of endpoints, including mortality, hatching success, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).

  • Study Termination: The study is typically terminated at 96 hpf.

  • Data Analysis: Record all observations. Calculate lethal concentrations (LC50) and effective concentrations (EC50) for teratogenic effects. Statistically compare treatment groups to controls to determine No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).

Discussion and Future Directions

The available toxicological data for triphenyl phosphate (TPP) paints a picture of a compound with low acute toxicity but significant potential for chronic effects, including neurotoxicity and endocrine disruption. The mechanisms underlying these effects are beginning to be elucidated, with pathways like PPARγ activation playing a key role.

In stark contrast, this compound (HDDP) remains a toxicological enigma. The complete lack of empirical data is a serious concern, given its structural similarity to TPP and the presence of a long alkyl chain that suggests a high potential for bioaccumulation. Based on a structure-activity relationship (SAR) perspective:

  • Endocrine Disruption: The diphenyl phosphate moiety suggests a potential for endocrine activity, but this needs to be confirmed experimentally.

  • Bioaccumulation: The C16 chain makes HDDP highly lipophilic, likely leading to greater bioaccumulation in fatty tissues than TPP. This could result in higher internal doses in target organs over time, potentially leading to toxicity even if the compound has a low intrinsic potency.

  • Metabolism: The metabolism of the long alkyl chain could produce unique metabolites with their own toxicological profiles, which warrants investigation.

The critical need for future research on HDDP cannot be overstated. A tiered testing strategy should be employed, starting with in vitro assays to screen for key toxicities (e.g., cytotoxicity, genotoxicity, receptor binding) and progressing to in vivo studies in model organisms like zebrafish to assess developmental toxicity.

Conclusion

This guide highlights a significant disparity in the toxicological understanding of two structurally related organophosphate esters. Triphenyl phosphate is a compound with a well-documented, multi-faceted toxicological profile that includes neurotoxic and endocrine-disrupting properties. This compound, on the other hand, is a data-poor chemical. While its structural features suggest a potential for bioaccumulation and chronic toxicity, empirical data is urgently needed to perform a meaningful risk assessment. For researchers, scientists, and drug development professionals, this comparison underscores the importance of not treating OPEs as a single, homogenous class and highlights the critical need for robust toxicological evaluation of emerging and data-poor compounds like HDDP.

References

  • Title: Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain. Source: PubMed, Chemosphere. 2020 Aug:252:126470. URL: [Link]

  • Title: Triphenyl phosphate interferes with the synthesis of steroid hormones through the PPARγ/CD36 pathway in human trophoblast JEG-3 cells. Source: PubMed, Environmental Toxicology. 2024 Jun;39(6):3400-3409. URL: [Link]

  • Title: Diphenyl Phosphate (DPP) - Total Tox-Burden. Source: HealthMatters.io. URL: [Link]

  • Title: Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms. Source: NIH National Library of Medicine, Toxicology and Applied Pharmacology. 2017 Jul 1;326:54-62. URL: [Link]

  • Title: Diphenyl Phosphate: Toxicity, Bioaccumulation & Association with Thyroid Function. Source: PubChem. URL: [Link]

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  • Title: Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Source: NIH National Library of Medicine, Environmental Science & Technology. 2019 Apr 2;53(7):3908-3916. URL: [Link]

  • Title: Diphenyl Phosphate-Induced Toxicity During Embryonic Development | Request PDF. Source: ResearchGate. URL: [Link]

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  • Title: Safety Assessment of Triphenyl Phosphate as Used in Cosmetics. Source: Cosmetic Ingredient Review. URL: [Link]

  • Title: Chronic Exposure to Environmentally Relevant Doses of Triphenyl Phosphate Induces Anxiety- and Depression-Like Behaviors in Mice via the Gut–Brain Axis. Source: ACS Publications, Environmental Science & Technology. 2025 Jul 6. URL: [Link]

  • Title: Neurodevelopmental toxicity of organophosphate flame retardant triphenyl phosphate (TPhP) on zebrafish (Danio rerio) at different life stages. Source: PubMed, Environment International. 2023 Mar;173:107745. URL: [Link]

  • Title: (PDF) Investigation of the Interaction between Triphenyl Phosphate and Endocrine Nuclear Receptors: A Molecular Docking-Based Analysis. Source: ResearchGate. URL: [Link]

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  • Title: Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies. Source: Frontiers in Endocrinology. URL: [Link]

  • Title: Triphenyl phosphate - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress. Source: PubMed, Environment International. 2023 Feb;172:107749. URL: [Link]

  • Title: Lipid metabolic disturbance induced by triphenyl phosphate and hydroxy metabolite in HepG2 cells | Request PDF. Source: ResearchGate. URL: [Link]

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"comparative analysis of hexadecyl diphenyl phosphate and other organophosphates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Hexadecyl Diphenyl Phosphate and Other Organophosphate Esters: A Guide for Researchers

Introduction: The Evolving Landscape of Organophosphate Esters

Organophosphate esters (OPEs) represent a diverse class of organophosphorus compounds widely employed as flame retardants, plasticizers, and lubricants.[1][2] Their proliferation in industrial and consumer products—ranging from electronics and furniture to textiles and building materials—accelerated significantly following the regulation and phasing out of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns.[3][4] OPEs are generally incorporated into polymers via physical mixing rather than chemical bonding, which facilitates their potential release into the environment through leaching, volatilization, and abrasion.[1][3]

This guide provides a comparative analysis of this compound (HDDP), an alkyl-aryl phosphate, with other prominent OPEs. We will delve into their physicochemical properties, evaluate their performance as flame retardants through standardized experimental protocols, and compare their toxicological profiles. This objective analysis is designed to equip researchers, scientists, and product development professionals with the critical data needed to make informed decisions in material science and safety assessment.

A Profile of this compound (CAS: 56827-92-0)

This compound (HDDP), also known as cetyl diphenyl phosphate, is an organophosphate ester characterized by a long C16 alkyl chain (hexadecyl) and two aromatic phenyl groups attached to the central phosphate moiety.[5] This unique hybrid structure—part alkyl, part aryl—imparts a distinct set of properties. It is typically a viscous liquid or solid with low volatility, high thermal stability, and notable resistance to hydrolysis.[5]

Its primary applications include:

  • Flame Retardant: Used in the manufacturing of plastic materials and resins.[6]

  • Plasticizer: Enhances the flexibility and durability of polymers.

  • Lubricant and Anti-Static Agent: Its molecular structure makes it effective in reducing friction and preventing static electricity buildup.[5]

Physicochemical Properties: A Comparative Overview

The environmental fate, bioavailability, and performance characteristics of an OPE are dictated by its physicochemical properties. The structure of an OPE—whether it is halogenated, an alkyl ester, or an aryl ester—significantly influences these parameters.[7] For instance, halogenated OPEs are typically used as flame retardants, while non-halogenated variants often serve as plasticizers.[8]

To contextualize the properties of HDDP, we compare it with three other widely used OPEs representing different structural classes:

  • Triphenyl Phosphate (TPHP): A common non-halogenated aryl-OPE.

  • Tris(2-butoxyethyl) Phosphate (TBOEP): A non-halogenated alkyl-OPE.

  • Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP): A prominent chlorinated OPE.[9]

PropertyThis compound (HDDP)Triphenyl Phosphate (TPHP)Tris(2-butoxyethyl) Phosphate (TBOEP)Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP)
CAS Number 56827-92-0[10]115-86-678-51-313674-87-8
Molecular Formula C₂₈H₄₃O₄P[10]C₁₈H₁₅O₄PC₁₈H₃₉O₇PC₉H₁₅Cl₆O₄P
Molecular Weight 474.61 g/mol [10]326.28 g/mol 398.47 g/mol 430.91 g/mol
Physical State Viscous liquid or solid[5]Colorless solidColorless liquidColorless viscous liquid
Log Kₒw ~10.9 (XLogP3-AA)[11]4.593.753.87
Water Solubility Very Low1.9 mg/L1,100 mg/L7 mg/L
Vapor Pressure Extremely Low4.3 x 10⁻⁵ Pa @ 25°C1.8 x 10⁻⁴ Pa @ 25°C2.5 x 10⁻⁴ Pa @ 25°C

Note: Data compiled from various sources. Log Kₒw and solubility values can vary between experimental and calculated sources.

The high Log Kₒw and large molecular structure of HDDP suggest a very low water solubility and a high potential for bioaccumulation in lipid-rich tissues compared to the other listed OPEs. Its extremely low vapor pressure indicates it is less likely to be found in the gas phase in atmospheric samples compared to more volatile OPEs.

Performance Evaluation as Flame Retardants

Assessing the efficacy of a flame retardant requires a multi-faceted approach, as no single test can fully capture the complexities of fire behavior.[12] Key performance indicators include a material's resistance to ignition, the rate of heat release once ignited, and its tendency to produce smoke or flaming drips.

Below are standardized protocols for evaluating flame retardant performance, chosen to provide a comprehensive picture of a material's fire safety characteristics.

Experimental Workflow for Flame Retardancy Assessment

The logical flow of testing moves from initial screening of material flammability to a more detailed analysis of its combustion behavior under fire-like conditions.

G cluster_prep Phase 1: Material Preparation cluster_testing Phase 2: Standardized Testing cluster_analysis Phase 3: Data Analysis & Comparison Prep Polymer Compounding (e.g., PVC, PU Foam) + OPE Incorporation Condition Specimen Conditioning (Controlled Temp/Humidity) Prep->Condition LOI Limiting Oxygen Index (LOI) ASTM D2863 (Incombustibility) Condition->LOI UL94 Vertical Burn Test (UL 94) (Ignition & Dripping) Condition->UL94 Cone Cone Calorimetry ASTM E1354 (Heat Release Rate) Condition->Cone Data Collect Key Metrics: - LOI Value (% O₂) - UL 94 Rating (V-0, V-1, V-2) - Peak Heat Release Rate (pHRR) - Total Heat Released (THR) LOI->Data UL94->Data Cone->Data Compare Comparative Analysis of OPE Performance Data->Compare G cluster_normal Normal Synaptic Function cluster_inhibition OP-Induced Inhibition ACh_release Acetylcholine (ACh) Released into Synapse AChE_active Active Acetylcholinesterase (AChE) ACh_release->AChE_active ACh ACh_bind ACh Binds to Postsynaptic Receptor ACh_release->ACh_bind Hydrolysis ACh is Hydrolyzed (Choline + Acetic Acid) AChE_active->Hydrolysis Breaks down AChE_inhibited Inhibited AChE (Phosphorylated) ACh_bind->Hydrolysis Signal terminated by hydrolysis OP Organophosphate (OP) OP->AChE_active Phosphorylates Active Site ACh_accum ACh Accumulates in Synapse Overstim Receptor Overstimulation (Cholinergic Crisis) ACh_accum->Overstim ACh_release_inhib Acetylcholine (ACh) Released into Synapse ACh_release_inhib->AChE_inhibited ACh cannot be broken down ACh_release_inhib->ACh_accum

Caption: The mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.

Comparative Toxicity Data

The toxicity of OPEs varies significantly based on their chemical structure. Aryl-OPEs like TPHP and its metabolite diphenyl phosphate (DPHP) have been shown to impact cardiac development in zebrafish models, while chlorinated OPEs like TDCIPP are associated with neurotoxicity and hepatotoxicity. [9][13]

Organophosphate Acute Oral LD₅₀ (Rat) Key Toxicological Concerns
This compound (HDDP) Data not readily available; expected to be low due to large molecular size and poor absorption. Potential for bioaccumulation; environmental persistence. Health data is limited.
Triphenyl Phosphate (TPHP) >2000 mg/kg Metabolizes to Diphenyl Phosphate (DPHP);[14] potential endocrine disruptor; developmental toxicity (cardiac effects). [13]
Tris(2-butoxyethyl) Phosphate (TBOEP) ~3000 mg/kg Potential for eczema risk; detected frequently in human biomonitoring studies. [8]

| Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP) | 1000-2800 mg/kg | Neurotoxicity, reproductive toxicity, hepatotoxicity. [9]Carcinogenic potential. |

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay
  • Rationale: This assay provides a direct, quantitative measure of a compound's ability to inhibit the AChE enzyme, the primary mechanism for acute OP toxicity. It is a rapid and cost-effective screening method used to compare the relative potency of different OPEs and to investigate structure-activity relationships.

  • Methodology:

    • Reagent Preparation: Prepare solutions of purified AChE (from electric eel or human erythrocytes), the test OPE at various concentrations, and the substrate acetylthiocholine (ATCh). Prepare Ellman's reagent (DTNB) as a colorimetric indicator.

    • Incubation: In a 96-well microplate, pre-incubate the AChE enzyme with the different concentrations of the test OPE for a defined period to allow for phosphorylation of the enzyme's active site.

    • Reaction Initiation: Add the ATCh substrate to each well. The active (non-inhibited) AChE will hydrolyze ATCh into thiocholine and acetate.

    • Colorimetric Detection: The thiocholine product reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at ~412 nm.

    • Data Analysis: The rate of color change is proportional to the AChE activity. Compare the activity in the OPE-treated wells to untreated controls.

    • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the OPE that causes 50% inhibition of AChE activity. A lower IC₅₀ indicates a more potent inhibitor.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound alongside other common organophosphate esters. The analysis reveals a clear trade-off between physicochemical properties, flame retardant performance, and toxicological risk.

  • This compound (HDDP) , with its large alkyl-aryl structure, exhibits properties like low volatility and high lipophilicity that suggest it will be persistent and bioaccumulative. While these characteristics may be beneficial for performance in certain polymer applications, the lack of comprehensive public toxicological data is a significant knowledge gap that needs to be addressed.

  • Aryl-OPEs (e.g., TPHP) and Chlorinated-OPEs (e.g., TDCIPP) have demonstrated efficacy as flame retardants but are associated with specific health concerns, including endocrine disruption and neurotoxicity. [9][13]* Alkyl-OPEs (e.g., TBOEP) are prevalent in indoor environments and human tissues, warranting further investigation into their long-term health effects. [8] The selection of an appropriate OPE requires a holistic assessment that extends beyond performance metrics to include a thorough evaluation of environmental fate and potential human health impacts. Future research should prioritize generating robust toxicological data for less-studied OPEs like HDDP and developing safer, less persistent alternatives that maintain high flame retardant efficacy. The experimental protocols outlined herein provide a standardized basis for generating the comparative data necessary to drive such innovation.

References

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  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18). Retrieved January 17, 2026, from [Link]

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (2023, March 13). Retrieved January 17, 2026, from [Link]

  • Organophosphate - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

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  • A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. (2024, September 28). Retrieved January 17, 2026, from [Link]

  • Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? | Environmental Science & Technology Letters - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organic Phosphate Ester (OPE) – A Surfactant for Stability - HROC. (2024, February 14). Retrieved January 17, 2026, from [Link]

  • Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC - PubMed Central. (2021, October 6). Retrieved January 17, 2026, from [Link]

  • Organophosphate Esters: Properties, Uses, and Toxicity | PDF | Chemistry - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. (n.d.). Retrieved January 17, 2026, from [Link]

  • Phosphoric acid, hexadecyl diphenyl ester | C28H43O4P | CID 92540 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organophosphate toxicity and occupational exposure - SciSpace. (2003, November 17). Retrieved January 17, 2026, from [Link]

  • An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organophosphate poisoning - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). (n.d.). Retrieved January 17, 2026, from [Link]

  • Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography - Medscape Reference. (2023, March 13). Retrieved January 17, 2026, from [Link]

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  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to the Quantification of Hexadecyl Diphenyl Phosphate Utilizing a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Analytical Demand for Hexadecyl Diphenyl Phosphate

This compound (HDDP), an organophosphate ester, has seen increasing use as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] Its presence in polymers, lubricants, and flame retardant formulations necessitates robust and accurate analytical methods for its quantification.[1] This is driven by both quality control in manufacturing and the growing need to monitor its environmental fate and potential human exposure.[3][4] Like many organophosphates, concerns about its potential environmental and health impacts require careful assessment, making precise quantification paramount.[1]

This guide provides an in-depth comparison of analytical methodologies for the quantification of HDDP, with a central focus on the indispensable role of a Certified Reference Material (CRM). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers to select and implement the most appropriate methods for their specific applications.

The Cornerstone of Accurate Quantification: The Certified Reference Material (CRM)

In analytical chemistry, accuracy and traceability are non-negotiable. A Certified Reference Material (CRM) is the bedrock upon which reliable quantitative analysis is built. A CRM is a highly characterized and homogeneous material with a certified property value, in this case, the concentration of this compound.[5] Its use provides a direct and unbroken chain of traceability to national or international standards.

The primary function of a CRM in HDDP quantification is to:

  • Calibrate Instrumentation: CRMs are used to create accurate calibration curves, ensuring that the instrument response is correctly correlated to the analyte concentration.

  • Validate Analytical Methods: By analyzing the CRM as an unknown sample, laboratories can verify the accuracy and precision of their entire analytical workflow, from sample preparation to final measurement.

  • Ensure Inter-laboratory Comparability: When different laboratories use the same CRM, it allows for meaningful comparisons of results, which is crucial for regulatory monitoring and collaborative research.

While a specific, commercially available CRM for this compound is not readily found in the search results, LGC Standards does offer the compound itself, which may require in-house certification or use as a well-characterized standard.[6] For the purposes of this guide, we will proceed with the understanding that a well-characterized or certified standard is essential.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique for HDDP quantification hinges on factors such as the sample matrix, required sensitivity, sample throughput, and available instrumentation. The most prevalent and effective methods for organophosphate flame retardants, including HDDP, are chromatography-based techniques coupled with mass spectrometry.[3][4]

Here, we compare the two leading methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Showdown: GC-MS vs. LC-MS/MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[7]Separates compounds in the liquid phase based on their partitioning between a mobile and stationary phase, followed by tandem mass spectrometry for high selectivity and sensitivity.[8][9]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be needed for less volatile compounds.Suitable for a wider range of compounds, including non-volatile and thermally labile ones like many organophosphate esters.[9]
Sensitivity & Selectivity Good sensitivity, especially with selected ion monitoring (SIM). However, complex matrices can lead to interferences.[4]Generally offers higher sensitivity and selectivity due to the use of multiple reaction monitoring (MRM), which minimizes matrix effects.[3][10]
Sample Preparation Often requires more extensive sample cleanup to remove matrix components that could interfere with the GC system.[11]Sample preparation can sometimes be simpler, with techniques like "dilute-and-shoot" being applicable for cleaner samples.[9]
Typical Applications Analysis of OPFRs in indoor air, dust, and some environmental samples.[11]Widely used for the analysis of OPFRs in various matrices including water, soil, fish, and biological fluids like urine.[8][12]

Expert Insight: For a large, relatively non-volatile molecule like this compound (Molecular Formula: C28H43O4P), LC-MS/MS is generally the more suitable technique.[13][14] Its ability to handle non-volatile compounds and its superior sensitivity and selectivity in complex matrices make it the preferred choice for trace-level quantification in environmental and biological samples.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting Sample Sample Collection (e.g., Water, Soil, Polymer) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Cleanup Clean-up (e.g., Filtration, SPE) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (using CRM) Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the quantification of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide. Researchers should note that optimization will be necessary based on the specific sample matrix and instrumentation.

Protocol 1: Quantification of this compound in Water Samples using LC-MS/MS

This protocol is adapted from established methods for the analysis of organophosphate flame retardants in aqueous matrices.[8][9]

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh a known amount of the HDDP CRM and dissolve it in methanol to achieve a final concentration of 1000 µg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of working standards for constructing the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Pre-treatment: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove any polar interferences.

  • Elution: Elute the retained HDDP from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[15]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[15]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[15]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.25 mL/min.[15]

    • Column Temperature: 30 °C.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for organophosphate esters.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for HDDP need to be determined by infusing a standard solution.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential to achieve the best signal-to-noise ratio for the target analyte.

5. Data Analysis and Quantification:

  • Calibration Curve: Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration. A linear regression with a weighting factor of 1/x is commonly used.[16]

  • Quantification: Inject the prepared sample extracts and use the peak area of HDDP to calculate its concentration based on the calibration curve.

Protocol 2: Quantification of this compound in Polymer Samples using GC-MS

This protocol is a generalized approach for the analysis of additives in polymeric materials.

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate

2. Standard Preparation:

  • Prepare stock and working standard solutions of the HDDP CRM in a suitable solvent like hexane or ethyl acetate.[17]

3. Sample Preparation (Solvent Extraction):

  • Sample Preparation: Cryogenically mill or finely cut the polymer sample to increase the surface area.

  • Solvent Extraction: Accurately weigh a portion of the prepared polymer and extract it with a suitable solvent (e.g., DCM) using ultrasonication or Soxhlet extraction.[11]

  • Clean-up: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a smaller, known volume under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Gas Chromatography Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the extract.[17]

    • Carrier Gas: Helium.[17]

    • Oven Temperature Program: A temperature program starting at a lower temperature and ramping up to a higher temperature to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of HDDP.

5. Data Analysis and Quantification:

  • Generate a calibration curve using the prepared standards.

  • Quantify the amount of HDDP in the sample extract by comparing its peak area to the calibration curve.

Visualizing the Method Selection Process

Method_Selection Start Start: Need to Quantify HDDP Matrix What is the sample matrix? Start->Matrix Aqueous Aqueous (Water, Wastewater) Matrix->Aqueous Solid Solid (Polymer, Dust, Soil) Matrix->Solid Biological Biological (Urine, Blood) Matrix->Biological LCMS_Rec LC-MS/MS Recommended Aqueous->LCMS_Rec Solid->LCMS_Rec GCMS_Alt GC-MS as an Alternative (if thermally stable) Solid->GCMS_Alt Biological->LCMS_Rec

Caption: A decision tree for selecting the appropriate analytical method for HDDP.

Trustworthiness Through Self-Validation

A robust analytical method must be self-validating. This is achieved through a rigorous quality control (QC) regimen.

Key QC Measures:

  • Method Blank: An analyte-free matrix sample that is carried through the entire sample preparation and analysis process. This is used to assess for any background contamination.

  • Laboratory Control Spike (LCS): A blank matrix spiked with a known concentration of the HDDP CRM. The recovery of the analyte is used to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of the HDDP CRM. This helps to evaluate the effect of the sample matrix on the analytical method.

  • Continuing Calibration Verification (CCV): A mid-range calibration standard that is analyzed periodically throughout the analytical run to ensure the instrument's calibration remains stable.

By incorporating these QC measures, the analytical data generated is demonstrably reliable and defensible.

Conclusion

The accurate quantification of this compound is critical for both industrial quality control and environmental monitoring. The use of a Certified Reference Material is the linchpin of any reliable analytical method, providing the necessary traceability and assurance of accuracy. While both GC-MS and LC-MS/MS can be employed for the analysis of organophosphate flame retardants, LC-MS/MS generally offers superior performance for a compound with the characteristics of HDDP, particularly in complex matrices.

By understanding the principles behind the available analytical techniques, implementing robust, self-validating protocols, and utilizing high-quality reference materials, researchers can generate data of the highest integrity. This guide serves as a foundational resource to empower scientists in their analytical endeavors related to this important industrial chemical.

References

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. [Link]

  • Organophosphorus flame retardants and plasticizers in water and air II. Analytical methodology. ResearchGate. [Link]

  • Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. MDPI. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA" by Lindsay Tudor. Digital Commons@Kennesaw State University. [Link]

  • Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]

  • PFAS Q&A – EPA Method 1633. YouTube. [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Phosphoric acid, hexadecyl diphenyl ester. PubChem. [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. National Institutes of Health. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]

  • Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry. U.S. Environmental Protection Agency. [Link]

  • Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples. ResearchGate. [Link]

  • This compound (C28H43O4P). PubChemLite. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

  • Quantification of the organophosphate flame retardant triphenylphosphate and its main metabolite in whole blood by liquid-liquid micro-extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • ISODECYL DIPHENYL PHOSPHATE. Global Substance Registration System. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Hexadecyl Diphenyl Phosphate Analysis: Ensuring Accuracy and Comparability in a Crucial Flame Retardant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of hexadecyl diphenyl phosphate (HDDP), a widely used organophosphate flame retardant and plasticizer.[1] Ensuring the accuracy and comparability of analytical data for HDDP is paramount for regulatory compliance, product safety assessment, and environmental monitoring. This document is intended for researchers, scientists, and professionals in drug development and material science who are involved in the chemical analysis of polymers and consumer products.

Introduction: The Imperative for Reliable this compound Quantification

This compound (CAS 56827-92-0) belongs to the class of organophosphate esters (OPEs), which have seen increased use as replacements for brominated flame retardants.[2] OPEs are incorporated into a wide array of consumer products, including plastics, textiles, and electronics, to meet flammability standards.[3][4] However, concerns about their potential for environmental persistence and adverse health effects necessitate robust and reliable analytical methods for their quantification.[2]

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a laboratory's quality assurance system.[5] They provide an objective means to assess a laboratory's performance against that of its peers and to identify and rectify potential analytical biases. This guide outlines a structured approach to designing and executing an ILC for HDDP, drawing upon established international standards such as ISO 13528 and ASTM E691.

Designing the Inter-Laboratory Comparison Study

A successful ILC hinges on a well-defined study design that minimizes variables other than laboratory performance. This involves the careful selection of test materials, a harmonized analytical protocol, and a clear statistical framework for data evaluation.

Test Material Selection and Preparation

The choice of the test material is critical. For this study, a common polymer matrix, such as polypropylene (PP) or polyethylene terephthalate (PET), is recommended, as these are frequent applications for HDDP. To ensure homogeneity, a master batch of the polymer should be prepared and spiked with a known concentration of a certified this compound reference standard.

Protocol for Test Material Preparation:

  • Polymer Selection: Source a commercial-grade polypropylene (PP) powder known to be free of organophosphate flame retardants.

  • Spiking Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like acetone.

  • Homogenization: In a controlled laboratory setting, evenly spray the spiking solution onto the PP powder while continuously mixing to ensure a homogenous distribution of the analyte.

  • Solvent Evaporation: Allow the solvent to fully evaporate under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature to prevent degradation of the analyte.

  • Granulation: The spiked polymer powder should then be extruded and pelletized to create uniform granules for distribution.

  • Homogeneity and Stability Testing: Before distribution to participating laboratories, the test material must be rigorously tested for homogeneity to ensure that each participant receives a representative sample. Stability testing should also be conducted to confirm that the analyte concentration remains constant over the duration of the study.

Participating Laboratories and Timeline

A minimum of 8-10 participating laboratories from diverse geographical locations and sectors (e.g., industry, academia, government) is recommended to ensure a statistically robust dataset. A clear timeline for sample distribution, analysis, and data submission must be established and communicated to all participants.

Harmonized Analytical Protocol: A Step-by-Step Guide

To minimize method-induced variability, all participating laboratories must adhere to a standardized analytical protocol. The following method, based on gas chromatography-mass spectrometry (GC-MS), is proposed for the quantification of this compound in the polymer matrix.

Sample Preparation: Extraction and Clean-up

Rationale: The goal of sample preparation is to efficiently extract HDDP from the polymer matrix while minimizing the co-extraction of interfering substances. Ultrasonic extraction is a widely used and effective technique for this purpose. A clean-up step using solid-phase extraction (SPE) is included to remove potential matrix components that could interfere with the GC-MS analysis.

Detailed Protocol:

  • Sample Weighing: Accurately weigh approximately 0.5 g of the polymer granules into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard, such as a deuterated OPE, to correct for variations in extraction efficiency and instrument response.

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the polymer from the extraction solvent.

  • Extract Collection: Carefully transfer the supernatant to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) with a fresh 10 mL aliquot of the hexane/acetone mixture.

  • Solvent Evaporation: Combine the two extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

    • Elute the this compound with 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

Rationale: Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the accurate quantification of HDDP. The use of a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended for enhanced selectivity and lower detection limits.[6]

Instrumental Parameters:

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/splitless, 280 °C, 1 µL injection volume
Carrier Gas Helium, constant flow at 1.2 mL/min
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (HDDP): (Note: These are hypothetical transitions and should be optimized by each laboratory based on their instrumentation.)

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
HDDP474.3251.194.1
Quality Control and Calibration

Each laboratory should perform a multi-point calibration using certified reference standards of this compound. Quality control samples, including a method blank, a laboratory control sample (LCS), and a matrix spike, must be analyzed with each batch of samples to ensure the quality and validity of the results.

Data Analysis and Performance Evaluation

The submitted data from all participating laboratories will be statistically evaluated according to the principles outlined in ISO 13528.

Calculation of Assigned Value and Standard Deviation

The assigned value (the consensus value for the concentration of HDDP in the test material) will be determined using a robust statistical algorithm, such as the algorithm A in ISO 13528, which is less sensitive to outliers. The standard deviation for proficiency assessment will also be calculated from the participants' results.

Performance Scoring: The Z-Score

Each laboratory's performance will be evaluated using the z-score, calculated as follows:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

A z-score within ±2 is generally considered satisfactory, a score between ±2 and ±3 is questionable, and a score outside ±3 is unsatisfactory.

Graphical Representation of Results

The results of the ILC will be presented graphically to provide a clear visual comparison of the performance of the participating laboratories. This will include:

  • A bar chart of the reported results with error bars representing the measurement uncertainty.

  • A z-score plot to easily identify outliers.

  • Youden plots , if two similar materials are analyzed, to visualize systematic and random errors.

Visualization of the Inter-Laboratory Comparison Workflow

The following diagrams illustrate the key workflows in this inter-laboratory comparison study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Reporting & Evaluation weigh Weigh Polymer Sample spike Spike with Internal Standard weigh->spike extract Ultrasonic Extraction spike->extract cleanup SPE Cleanup extract->cleanup concentrate Final Concentration cleanup->concentrate gcms GC-MS/MS Analysis concentrate->gcms data Data Acquisition gcms->data quant Quantification data->quant report Report Results quant->report

Caption: Experimental workflow for the analysis of this compound.

ILC_Scheme cluster_distribution Sample & Protocol Distribution cluster_evaluation Statistical Evaluation Coordinator ILC Coordinator LabA Laboratory A Coordinator->LabA Test Material & Protocol LabB Laboratory B Coordinator->LabB LabC Laboratory C Coordinator->LabC LabN ... Laboratory N Coordinator->LabN Report Report Coordinator->Report Final Report with Z-Scores LabA->Coordinator Results LabB->Coordinator LabC->Coordinator LabN->Coordinator

Caption: Schematic of the inter-laboratory comparison scheme.

Conclusion and Future Outlook

This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to a harmonized protocol and established statistical evaluation methods, participating laboratories can gain valuable insights into their analytical performance and contribute to the overall improvement of data quality for this important flame retardant. The results of such a study will enhance the reliability of regulatory monitoring, product safety assessments, and environmental research related to organophosphate esters. Future ILCs could explore different matrices, lower concentration levels, and the inclusion of HDDP metabolites to further challenge and validate analytical methodologies.

References

  • This manuscript presents the results of a proficiency test for the determination of total bromine and several polybrominated biphenyls and diphenyl ethers (PBB and PBDE) in plastic. ResearchGate. Accessed January 18, 2026. [Link]

  • Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. PubMed. Accessed January 18, 2026. [Link]

  • Method validation data for each analyte. ResearchGate. Accessed January 18, 2026. [Link]

  • Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. PubMed. Accessed January 18, 2026. [Link]

  • ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PMC. Accessed January 18, 2026. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. Accessed January 18, 2026. [Link]

  • An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. PubMed. Accessed January 18, 2026. [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. MDPI. Accessed January 18, 2026. [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. NIH. Accessed January 18, 2026. [Link]

  • Development and Interlaboratory Validation of Analytical Method for Phosphate Ester Flame Retardants. J-Stage. Accessed January 18, 2026. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. Accessed January 18, 2026. [Link]

  • METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS. ScholarWorks. Accessed January 18, 2026. [Link]

  • Flame Retardant Testing: Ensure Suitability for Your Application. E Squared. Accessed January 18, 2026. [Link]

  • Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. Accessed January 18, 2026. [Link]

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. NIH. Accessed January 18, 2026. [Link]

  • Flame Retardant Polymers. Bavarian Polymer Institute. Accessed January 18, 2026. [Link]

  • Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Espace INRS. Accessed January 18, 2026. [Link]

  • Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. Department of Toxic Substances Control. Accessed January 18, 2026. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. Accessed January 18, 2026. [Link]

  • Flame Retardant Testing. Construction Materials. Accessed January 18, 2026. [Link]

  • GC-MS and LC-MS methods for Flame Retardant (FR) analysis. SlidePlayer. Accessed January 18, 2026. [Link]

  • SIMULTANEOUS DETERMINATION OF ORGANOPHOSPHORUS AND 1 BROMINATED FLAME RETARDANTS AND POLYCHLORINATED BIPHENYLS IN 2 HAIR BY PRES. ChemRxiv. Accessed January 18, 2026. [Link]

  • Exposure to organophosphate esters in elderly people. University of Saskatchewan. Accessed January 18, 2026. [Link]

  • Spatial and Temporal Trends of Particle Phase Organophosphate Ester Concentrations in the Atmosphere of the Great Lakes. PubMed. Accessed January 18, 2026. [Link]

  • Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). ResearchGate. Accessed January 18, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Application

Hexadecyl diphenyl phosphate (HDPP), a long-chain organophosphate ester, finds utility in diverse applications, including its use as a flame retardant, plasticizer, and surfactant.[1] In the realm of pharmaceutical and biomedical research, its amphiphilic nature makes it a candidate for formulation studies, including lipid-based drug delivery systems. However, the efficacy and safety of HDPP in these sensitive applications are intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or isomeric impurities can significantly alter its physicochemical properties and introduce unforeseen toxicity.

This guide provides a comprehensive framework for assessing the purity of commercial this compound. We will delve into the scientific principles behind various analytical techniques, offer detailed experimental protocols, and present a comparative analysis of hypothetical commercial grades to illustrate the interpretation of results. Our focus is on empowering the researcher to make informed decisions when selecting a commercial source of HDPP.

Anticipating the Impurity Profile: A Look at Synthesis

Understanding the potential impurities in a commercial product begins with an examination of its synthesis. While specific manufacturing processes for HDPP are often proprietary, the synthesis of analogous long-chain alkyl aryl phosphates, such as 2-ethylhexyl diphenyl phosphate, typically involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohols (hexadecanol and phenol) or the reaction of diphenyl chlorophosphate with hexadecanol.[2]

Based on these synthetic routes, the following impurities can be anticipated in commercial HDPP:

  • Unreacted Starting Materials:

    • Hexadecanol

    • Phenol

    • Diphenyl phosphate

  • Byproducts of Synthesis:

    • Triphenyl phosphate (from the reaction of residual phenol)

    • Dihexadecyl phenyl phosphate (from the reaction of excess hexadecanol)

    • Residual inorganic acids (e.g., HCl) if not properly neutralized.[2]

  • Isomeric and Related Impurities:

    • Positional isomers if substituted phenols are used (less common for diphenyl phosphates).

    • Other organophosphate esters present in the starting materials. Commercial cresyl diphenyl phosphate, for example, is known to be a mixture of isomers and also contains triphenyl phosphate and dicresyl phenyl phosphate.[3]

The following diagram illustrates a generalized synthetic workflow and the points at which impurities may arise.

Synthesis_and_Impurity_Workflow Figure 1: Generalized Synthesis Workflow and Potential Impurity Introduction cluster_synthesis Synthesis Pathway A (POCl3 Route) cluster_synthesis2 Synthesis Pathway B (DPCP Route) POCl3 Phosphorus Oxychloride (POCl3) Reaction1 Reaction Step 1 POCl3->Reaction1 Hexadecanol Hexadecanol Hexadecanol->Reaction1 Reaction2 Reaction Step 2 Hexadecanol->Reaction2 Phenol Phenol Phenol->Reaction2 DPCP Diphenyl Chlorophosphate DPCP->Reaction2 Reaction1->Reaction2 Neutralization Neutralization & Washing Reaction2->Neutralization Impurity1 Unreacted Starting Materials Reaction2->Impurity1 Incomplete Reaction Impurity2 Side-Reaction Byproducts Reaction2->Impurity2 e.g., Triphenyl Phosphate, Dihexadecyl Phenyl Phosphate Purification Purification (e.g., Distillation) Neutralization->Purification Impurity3 Residual Acids Neutralization->Impurity3 Incomplete Washing FinalProduct Commercial Hexadecyl Diphenyl Phosphate Purification->FinalProduct

Caption: Generalized synthesis workflow for this compound and points of impurity introduction.

A Multi-Pronged Analytical Approach for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. We will now explore the key techniques and their application to HDPP analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for separating and quantifying the components of a mixture. For HDPP, a reversed-phase method is typically employed.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. HDPP, being a relatively nonpolar molecule, will be retained on the column, while more polar impurities will elute earlier. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Experimental Protocol: Reversed-Phase HPLC for HDPP Purity

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water is effective. For example, a starting condition of 80:20 (acetonitrile:water) ramping to 100% acetonitrile over 20 minutes. The high acetonitrile concentration is necessary to elute the highly nonpolar HDPP.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial HDPP sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 219 nm[4] (or a wavelength determined by UV scan of HDPP).

Data Interpretation and Comparison:

The following table illustrates the expected HPLC data for two hypothetical grades of commercial HDPP.

AnalyteRetention Time (min)Technical Grade HDPP (Area %)High-Purity HDPP (Area %)
Phenol~ 2.50.8< 0.05
Diphenyl phosphate~ 4.01.50.1
Triphenyl phosphate~ 8.52.00.2
This compound ~ 15.0 94.5 > 99.5
Dihexadecyl phenyl phosphate~ 18.01.2< 0.1

Causality Behind Experimental Choices:

  • The use of a C18 column provides a nonpolar stationary phase suitable for the retention of the hydrophobic HDPP.

  • A gradient elution is crucial for separating both the more polar (early eluting) and less polar (late eluting) impurities from the main HDPP peak.

  • UV detection at a low wavelength like 219 nm provides good sensitivity for the aromatic rings present in HDPP and its likely aromatic impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unreacted starting materials and smaller byproducts.

Principle: In GC, the sample is vaporized and separated in a capillary column based on the analytes' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Experimental Protocol: GC-MS for HDPP Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A low-bleed capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of HDPP in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[5] This program allows for the elution of volatile impurities before the main, less volatile HDPP.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

Data Interpretation:

By comparing the mass spectra of the observed peaks with a library of known spectra (e.g., NIST), one can identify impurities. For instance, phenol will show a molecular ion at m/z 94, while triphenyl phosphate will have a molecular ion at m/z 326.

Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR): The Gold Standard for Purity Assessment of Organophosphates

For organophosphorus compounds, ³¹P NMR is an exceptionally powerful tool for both qualitative and quantitative analysis.[1][6][7]

Principle: The ³¹P nucleus is NMR-active and has a 100% natural abundance. ³¹P NMR spectra are often simpler than ¹H NMR spectra, with less signal overlap, making them ideal for quantitative analysis.[6] The chemical shift of the phosphorus signal is highly sensitive to its chemical environment, allowing for the differentiation of various phosphate esters. By integrating the signals of the main compound and the impurities, and using a certified internal standard, the absolute purity can be determined.

Experimental Protocol: q³¹P NMR for Absolute Purity of HDPP

  • Instrumentation:

    • NMR spectrometer with a phosphorus probe.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the HDPP sample and a similar, accurately weighed amount of a certified internal standard (e.g., phosphonoacetic acid) into an NMR tube.

    • Dissolve in a suitable deuterated solvent, such as DMSO-d₆. Aprotic solvents are preferred to avoid deuterium exchange with acidic protons that might be present in impurities or the standard.[1]

  • Data Acquisition:

    • Acquire the ³¹P NMR spectrum with proton decoupling.

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for complete relaxation and accurate integration.

Data Interpretation:

The purity of the HDPP is calculated based on the ratio of the integral of the HDPP signal to the integral of the internal standard, taking into account their respective molecular weights and concentrations. Different phosphate esters will have distinct chemical shifts, allowing for the identification and quantification of phosphorus-containing impurities.

Hypothetical ³¹P NMR Data Comparison:

Phosphorus SpeciesApproximate Chemical Shift (ppm)Technical Grade HDPP (Relative Integral)High-Purity HDPP (Relative Integral)
Phosphoric Acid~ 00.5< 0.05
Diphenyl phosphate~ -51.80.1
This compound ~ -10 100 100
Triphenyl phosphate~ -182.50.2

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// Outputs HPLC_Out [label="Quantification of\nNon-Volatile Impurities\n(e.g., TPP, DDPP)", style=filled, fillcolor="#FFFFFF"]; GCMS_Out [label="Identification of\nVolatile Impurities\n(e.g., Phenol)", style=filled, fillcolor="#FFFFFF"]; NMR_Out [label="Absolute Purity &\nQuantification of\nP-containing Impurities", style=filled, fillcolor="#FFFFFF"]; Titration_Out [label="Measurement of\nResidual Acidity", style=filled, fillcolor="#FFFFFF"];

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// Connections Start -> HPLC -> HPLC_Out; Start -> GCMS -> GCMS_Out; Start -> NMR -> NMR_Out; Start -> Titration -> Titration_Out;

HPLC_Out -> Assessment; GCMS_Out -> Assessment; NMR_Out -> Assessment; Titration_Out -> Assessment;

Assessment -> Decision;

}

Caption: A comprehensive analytical workflow for the purity assessment of commercial HDPP.

Conclusion: A Self-Validating Approach to Quality Assurance

The assessment of purity for a compound like this compound is not a mere formality but a critical step in ensuring the validity and reproducibility of research, particularly in sensitive applications. By employing a multi-technique approach encompassing HPLC, GC-MS, and q³¹P NMR, a comprehensive and self-validating purity profile can be established. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently evaluate the quality of their commercial HDPP, thereby ensuring the integrity of their scientific endeavors. The ultimate goal is to move beyond a simple percentage purity value on a supplier's label and to gain a deeper understanding of the impurity profile, which is paramount for high-stakes research and development.

References

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved from [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2020). PubMed. Retrieved from [Link]

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. (2010). ResearchGate. Retrieved from [Link]

  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. (2021). PubMed. Retrieved from [Link]

  • Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. (2017). PubMed. Retrieved from [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2022). PMC - NIH. Retrieved from [Link]

  • Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). (2005). GOV.UK. Retrieved from [Link]

Sources

A Comparative Guide to the Membrane Interaction of Hexadecyl Diphenyl Phosphate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Membrane Interactions for Amphiphilic Phosphate Esters

Amphiphilic molecules, possessing both hydrophilic and lipophilic properties, are central to numerous biological processes and therapeutic applications. Among these, amphiphilic phosphate esters, such as Hexadecyl Diphenyl Phosphate (HDDP), represent a class of compounds with significant potential in drug delivery and as bioactive agents themselves. Their ability to interact with and modify the properties of lipid bilayer membranes is fundamental to their mechanism of action. Understanding these interactions at a molecular level is paramount for the rational design of novel drug carriers and therapeutic agents with enhanced efficacy and reduced toxicity.

This guide provides a comparative analysis of the membrane interaction of this compound and its better-studied analogues, most notably the alkylphosphocholine, miltefosine. While direct experimental data on the membrane biophysics of HDDP is limited in publicly available literature, this guide will leverage extensive data on its analogues to draw informed comparisons and highlight key structural-activity relationships. We will delve into the primary biophysical techniques employed to study these interactions, providing both the theoretical underpinnings and practical, step-by-step protocols for their implementation.

Molecular Structures: A Comparative Overview

The interaction of an amphiphilic molecule with a lipid membrane is dictated by its molecular structure, particularly the balance between its hydrophobic and hydrophilic moieties.

This compound (HDDP)

  • Structure: HDDP consists of a 16-carbon alkyl chain (hexadecyl group) forming the hydrophobic tail, and a diphenyl phosphate group serving as the hydrophilic head.

  • Key Features: The headgroup is notable for its bulkiness and the aromatic nature of the two phenyl rings, which may lead to specific pi-stacking interactions or unique packing within the membrane interface.

Analogues: Focus on Alkylphosphocholines (e.g., Miltefosine)

  • Structure: Miltefosine (hexadecylphosphocholine) is a well-characterized analogue. It shares the same C16 hydrophobic tail as HDDP but possesses a phosphocholine headgroup.

  • Key Features: The zwitterionic phosphocholine headgroup is a common motif in natural phospholipids like phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This structural similarity often leads to significant interactions with and integration into lipid bilayers. Other analogues have been synthesized by modifying the length of the alkyl chain or the structure of the polar headgroup to modulate their biological activity[1].

The primary structural difference lies in the headgroup: the bulky, aromatic diphenyl phosphate of HDDP versus the zwitterionic phosphocholine of its analogues. This difference is expected to be a major determinant of their distinct membrane interaction profiles.

Key Experimental Techniques for Studying Membrane Interactions

A multi-faceted approach employing various biophysical techniques is essential to comprehensively characterize the interaction of amphiphilic molecules with lipid membranes. Here, we detail three powerful methods: Differential Scanning Calorimetry (DSC), Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-based Assays.

Differential Scanning Calorimetry (DSC): Probing Thermotropic Phase Behavior

DSC is a highly sensitive and non-perturbative technique that measures the heat flow associated with thermal transitions in a material as a function of temperature[2][3][4]. In the context of lipid membranes, DSC is invaluable for studying the gel-to-liquid crystalline phase transition (Tm) of liposomes. The interaction of a molecule with the lipid bilayer can alter the Tm, the enthalpy (ΔH) of the transition, and the cooperativity of the transition (peak width), providing insights into its location and effect on membrane stability and organization[5][6].

  • Shift in Tm: A decrease in Tm suggests a fluidizing effect, where the compound disrupts the ordered packing of the lipid acyl chains. An increase in Tm indicates a stabilizing or ordering effect.

  • Change in Enthalpy (ΔH): A decrease in ΔH suggests that the compound perturbs the van der Waals interactions between the lipid acyl chains.

  • Peak Broadening: A broadening of the transition peak indicates a decrease in the cooperativity of the phase transition, suggesting that the compound induces heterogeneity in the membrane.

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipid (e.g., DPPC) and the test compound (HDDP or analogue) at various molar ratios in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Sample Preparation for DSC:

    • Transfer a precise amount of the liposome suspension (typically 10-50 µL) into an aluminum DSC pan.

    • Seal the pan hermetically to prevent solvent evaporation during the experiment.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the area under the peak (which is proportional to the enthalpy of the transition, ΔH).

    • Compare the thermograms of the liposomes containing the test compounds to that of the pure lipid liposomes.

DSC_Workflow cluster_prep Liposome Preparation cluster_sample DSC Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis lipid_film 1. Lipid Film Formation hydration 2. Hydration with Buffer lipid_film->hydration mlv 3. MLV Formation hydration->mlv load_pan 4. Load Liposomes into Pan mlv->load_pan seal_pan 5. Seal Pan load_pan->seal_pan load_dsc 6. Load Pans into DSC seal_pan->load_dsc heating_scan 7. Perform Heating Scan load_dsc->heating_scan thermogram 8. Obtain Thermogram heating_scan->thermogram analysis 9. Determine Tm, ΔH thermogram->analysis

Caption: Workflow for DSC analysis of liposome-drug interactions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: A Molecular-Level View

Solid-state NMR spectroscopy is a powerful technique for obtaining atomic-resolution information about the structure, dynamics, and orientation of molecules in non-solution states, such as lipid bilayers[7][8][9][10][11]. For phosphate-containing molecules like HDDP and its analogues, ³¹P NMR is particularly informative.

  • Phase Behavior: The lineshape of the ³¹P NMR spectrum is highly sensitive to the phase of the lipid assembly (e.g., lamellar, hexagonal, isotropic)[12].

  • Headgroup Dynamics and Orientation: Changes in the chemical shift anisotropy (CSA) of the ³¹P signal can reveal alterations in the orientation and motional freedom of the phosphate headgroup upon interaction with a drug molecule.

  • Membrane Integrity: The appearance of a sharp, isotropic peak can indicate the formation of smaller structures like micelles or the complete disruption of the bilayer.

  • Sample Preparation:

    • Prepare MLVs containing the test compound as described in the DSC protocol.

    • Pellet the liposomes by ultracentrifugation.

    • Carefully transfer the hydrated lipid pellet to a solid-state NMR rotor.

  • NMR Spectrometer Setup:

    • Insert the rotor into the solid-state NMR probe.

    • Tune the probe to the ³¹P frequency.

    • Set the magic angle if performing magic-angle spinning (MAS) experiments. For static experiments to observe the powder pattern, MAS is not used.

  • Data Acquisition:

    • Acquire a static ³¹P NMR spectrum using a Hahn echo pulse sequence to obtain the characteristic powder pattern of the lipid phosphate headgroups.

    • Acquire spectra at different temperatures, especially around the Tm of the lipid, to observe phase-dependent changes.

  • Data Analysis:

    • Analyze the lineshape of the ³¹P NMR spectra. A typical powder pattern for a lamellar phase exhibits a high-field peak and a low-field shoulder.

    • Measure the chemical shift anisotropy (Δσ), which is the width of the powder pattern. Changes in Δσ upon addition of the test compound indicate alterations in the headgroup dynamics or orientation.

    • Compare the spectra of liposomes with and without the test compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis mlv_prep 1. Prepare MLVs pellet 2. Pellet Liposomes mlv_prep->pellet load_rotor 3. Load into NMR Rotor pellet->load_rotor insert_probe 4. Insert into Spectrometer load_rotor->insert_probe tune 5. Tune to ³¹P Frequency insert_probe->tune acquire 6. Acquire Spectrum tune->acquire lineshape 7. Analyze Lineshape acquire->lineshape csa 8. Measure CSA lineshape->csa compare 9. Compare Spectra csa->compare

Caption: Workflow for ³¹P solid-state NMR analysis of liposomes.

Fluorescence-Based Assays: Assessing Membrane Permeability

Fluorescence spectroscopy and microscopy offer sensitive methods to investigate the effect of compounds on membrane integrity and permeability[13][14][15][16][17][18]. A common approach is the vesicle leakage assay, where a fluorescent dye is encapsulated in liposomes at a self-quenching concentration. If a compound disrupts the membrane, the dye leaks out, becomes diluted, and its fluorescence emission increases.

  • Dye-Loaded Liposome Preparation:

    • Prepare a lipid film as previously described.

    • Hydrate the film with a concentrated solution of a fluorescent dye (e.g., calcein or carboxyfluorescein) in buffer. The concentration should be high enough to cause self-quenching.

    • Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

    • Remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the dye-loaded liposomes in a cuvette with buffer.

    • Place the cuvette in a spectrofluorometer and monitor the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye.

    • Add the test compound (HDDP or analogue) at various concentrations and record the fluorescence intensity over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and release all the encapsulated dye. This gives the maximum fluorescence signal (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.

    • Plot the percentage of leakage as a function of time and compound concentration.

Leakage_Workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis hydrate_dye 1. Hydrate Lipid Film with Dye extrude 2. Extrude to form LUVs hydrate_dye->extrude purify 3. Remove Unencapsulated Dye extrude->purify baseline 4. Measure Baseline Fluorescence purify->baseline add_compound 5. Add Test Compound baseline->add_compound record 6. Record Fluorescence vs. Time add_compound->record add_detergent 7. Add Detergent (Fmax) record->add_detergent calculate_leakage 8. Calculate % Leakage add_detergent->calculate_leakage plot_data 9. Plot Leakage vs. Time/Conc. calculate_leakage->plot_data

Caption: Workflow for fluorescence-based vesicle leakage assay.

Comparative Analysis of Membrane Interactions

Membrane Interaction of Miltefosine and its Analogues

Studies on miltefosine have revealed significant interactions with model lipid membranes:

  • DSC Studies: Miltefosine has been shown to decrease the Tm and broaden the phase transition of DPPC liposomes, indicating a fluidizing effect and a decrease in the cooperativity of the lipid packing[3]. At higher concentrations, it can completely abolish the main phase transition, suggesting a significant disruption of the bilayer structure, potentially leading to the formation of mixed micelles[3].

  • Spectroscopic Studies: Fluorescence and EPR spectroscopy studies have shown that miltefosine inserts into the lipid bilayer, causing an increase in membrane fluidity[7][19]. This effect is more pronounced in the gel phase than in the liquid crystalline phase.

  • Permeability: Miltefosine is known to increase the permeability of lipid membranes, which is consistent with its membrane-disrupting activity[2].

Analogues of miltefosine with different alkyl chain lengths have also been investigated. Generally, the potency of membrane disruption increases with the length of the alkyl chain up to a certain point, after which a "cut-off" effect is observed.

Hypothesized Membrane Interaction of this compound (HDDP)

Based on its structure, we can hypothesize how HDDP might interact with lipid membranes in comparison to miltefosine:

  • Headgroup Interaction: The diphenyl phosphate headgroup of HDDP is significantly larger and more hydrophobic than the phosphocholine headgroup of miltefosine. This suggests that the HDDP headgroup may not reside at the lipid-water interface in the same manner as phosphocholine. It might penetrate deeper into the hydrophobic core of the membrane or adopt a different orientation. The phenyl rings could potentially engage in pi-stacking interactions with each other or with aromatic residues of membrane proteins.

  • Effect on Membrane Fluidity: The bulky diphenyl phosphate headgroup could introduce a greater degree of disorder in the lipid packing compared to the more compact phosphocholine headgroup. This would likely lead to a more pronounced fluidizing effect, resulting in a larger decrease in the Tm and a greater broadening of the phase transition as observed by DSC.

  • Membrane Permeabilization: The increased perturbation of the membrane structure by HDDP is expected to translate into a greater ability to induce membrane leakage compared to miltefosine at similar concentrations.

Table 1: Comparative Summary of Expected Membrane Interactions

FeatureThis compound (HDDP) (Hypothesized)Miltefosine (Hexadecylphosphocholine) (Experimental)
Headgroup Diphenyl phosphate (bulky, aromatic, anionic)Phosphocholine (zwitterionic)
DSC: Effect on Tm Significant decreaseDecrease
DSC: Effect on ΔH Significant decreaseDecrease
DSC: Peak Broadening Significant broadeningBroadening
Membrane Fluidity Strong fluidizing effectFluidizing effect
Permeability High induction of leakageInduces leakage

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key biophysical techniques used to study the interaction of amphiphilic phosphate esters with lipid membranes. While a direct comparison of this compound with its analogues is hampered by the lack of experimental data for HDDP, a comparative analysis based on structural considerations and extensive data for its analogues provides valuable insights.

The hypothesized greater membrane-disrupting activity of HDDP, stemming from its bulky and hydrophobic diphenyl phosphate headgroup, warrants experimental verification. Future research should focus on direct biophysical studies of HDDP's interaction with model lipid membranes using the techniques outlined in this guide. Such studies would not only validate the hypotheses presented here but also provide a more complete understanding of the structure-activity relationships within this important class of amphiphilic molecules, paving the way for the design of more effective and targeted drug delivery systems and therapeutics.

References

  • Azevedo, R. B., et al. (2011). Miltefosine and BODIPY-labeled alkylphosphocholine with leishmanicidal activity: Aggregation properties and interaction with model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2683-2690.
  • Biltonen, R. L. (1990). A statistical-thermodynamic view of cooperative structural changes in phospholipid bilayer membranes: the effects of chain length, unsaturation, and cholesterol. Journal of Chemical Thermodynamics, 22(1), 1-19.
  • Demetzos, C. (2008). Differential scanning calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposome stability. Journal of Liposome Research, 18(3), 159-173.
  • Dufourc, E. J. (2008). Solid state NMR spectroscopy of lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(7-8), 1594-1611.
  • Epand, R. M. (2007). Proteins and cholesterol as regulators of membrane curvature. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(10), 2277-2285.
  • Flagmeier, P., et al. (2017). Ultrasensitive measurement of Ca2+-induced vesicle leakage. Nano Letters, 17(5), 2838-2844.
  • Houslay, M. D., & Stanley, K. K. (1982). Dynamics of Biological Membranes: Influence on Synthesis, Structure and Function. John Wiley & Sons.
  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). The use of differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. In Lipid-Protein Interactions (pp. 1-33). Humana Press.
  • Mannock, D. A., et al. (2003). The thermotropic phase behaviour of a homologous series of N-saturated 1,2-diacyl-sn-glycero-3-phosphocholines. Chemistry and Physics of Lipids, 122(1-2), 151-166.
  • Marsh, D. (2013). CRC handbook of lipid bilayers. CRC press.
  • Papahadjopoulos, D., et al. (1973). Permeability of phospholipid vesicles to cations: influence of temperature, cholesterol, and fatty acid composition. Biochimica et Biophysica Acta (BBA) - Biomembranes, 311(3), 330-348.
  • Seelig, J. (1978). 31P nuclear magnetic resonance and the head group structure of phospholipids in membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 515(2), 105-140.
  • Tsong, T. Y. (1975). An experimental study of the structure and properties of phospholipid bilayer vesicles. Biochemistry, 14(24), 5409-5414.
  • van Blitterswijk, W. J., et al. (1987). Membrane fluidity and cancer metastasis. Cancer Biology and Metastasis, 2, 173-184.
  • Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and limitations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(6), 1311-1324.
  • Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420.
  • Smith, I. C., & Ekiel, I. H. (1984). Phosphorus-31 NMR of phospholipids in membranes. In Phosphorus-31 NMR (pp. 447-475). Academic Press.
  • Heerklotz, H. (2002). Isothermal titration calorimetry to study lipid–protein interactions. Biophysical journal, 83(5), 2693-2701.
  • Lentz, B. R. (2007). Membrane “fluidity” as detected by diphenylhexatriene probes. Chemistry and physics of lipids, 148(1), 1-13.
  • Wodlej, C., et al. (2019). The effects of miltefosine on the structure and dynamics of DPPC and DPPS liposomes mimicking normal and cancer cell membranes: FTIR and DSC studies. Journal of Molecular Liquids, 296, 111833.
  • Timko, M., et al. (2015). Synthesis of structural analogues of hexadecylphosphocholine and their antineoplastic, antimicrobial and amoebicidal activity. European journal of medicinal chemistry, 94, 259-270.
  • Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. In Methods in Molecular Biology (pp. 299-312). Humana, New York, NY.
  • Gkeka, P., & Demetzos, C. (2016). A fluorescence dequenching-based liposome leakage assay to measure membrane permeabilization by pore-forming proteins. Methods in molecular biology (Clifton, N.J.), 1376, 141–149.
  • Blume, A., & Eibl, H. (1981). A calorimetric study of the thermotropic behaviour of 1,2-dipentadecylmethylidene phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 640(2), 609-618.
  • Henriksen, J. R., et al. (2010). A fluorescent leakage assay to investigate membrane destabilization by cell-penetrating peptide. Journal of visualized experiments: JoVE, (46), 2315.
  • Ladokhin, A. S., et al. (1997). Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching. Biophysical journal, 72(4), 1763–1775.

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"efficacy of hexadecyl diphenyl phosphate as a flame retardant compared to brominated flame retardants"

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of flame retardant technology is undergoing a significant transformation, driven by regulatory pressures and a growing demand for safer, more environmentally benign materials. For decades, brominated flame retardants (BFRs) have been the industry standard, prized for their high efficiency. However, concerns regarding their environmental persistence, bioaccumulation, and potential health risks have catalyzed the search for viable alternatives.[1][2][3] This guide provides a detailed technical comparison between a promising halogen-free alternative, Hexadecyl Diphenyl Phosphate (HDDPP), and traditional BFRs. We will delve into their fundamental mechanisms of action, present a comparative analysis of their performance based on standard industry testing protocols, and evaluate their respective impacts on polymer properties and environmental safety. This document is intended for researchers, material scientists, and product development professionals seeking to make informed decisions in the selection and application of flame retardant systems.

Introduction: The Imperative for Halogen-Free Solutions

The primary function of a flame retardant is to inhibit or suppress the combustion cycle in polymers, thereby enhancing the fire safety of countless consumer and industrial products.[4] BFRs have historically been effective in this role, particularly in electronics, building materials, and textiles.[3][5] Their efficacy stems from their ability to interrupt the chemical reactions of combustion in the gas phase.[6] However, the classification of several BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), as persistent organic pollutants (POPs) has led to stringent restrictions and phase-outs globally.[3][7] This regulatory shift has created an urgent need for high-performance, halogen-free flame retardants. Organophosphorus compounds, such as HDDPP, represent a leading class of alternatives, offering a different, yet highly effective, mechanism of flame retardancy.[8]

Mechanisms of Flame Retardancy: A Tale of Two Phases

The fundamental difference in the efficacy of BFRs and HDDPP lies in the phase in which they primarily act during a fire. BFRs are classic gas-phase inhibitors, while phosphorus-based compounds like HDDPP exert their main influence in the condensed (solid) phase.

Brominated Flame Retardants (BFRs): Gas-Phase Radical Quenching

BFRs function by disrupting the self-sustaining radical chain reactions in the flame. Upon heating, the BFR molecule decomposes and releases bromine radicals (Br•) into the gas phase.[9] These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, converting them into less reactive species like hydrogen bromide (HBr).[6][10] This "radical trap" mechanism effectively poisons the flame, reducing heat output and slowing the spread of fire.[4] The efficacy of this process is often enhanced by using a synergist, most commonly antimony trioxide (Sb₂O₃), which facilitates the transfer of halogen radicals to the gas phase.[9]

G Br Br Radicals Radicals Br->Radicals Scavenges HBr HBr HBr->Radicals Inhibits

Caption: Mechanism of Brominated Flame Retardants (BFRs).

This compound (HDDPP): Condensed-Phase Charring

In contrast, organophosphorus flame retardants like HDDPP primarily act in the condensed phase.[11][12] When exposed to the heat of a fire, HDDPP decomposes to form phosphoric acid.[11] This acts as a catalyst for dehydration and cross-linking of the polymer chains on the material's surface. The result is the formation of a stable, insulating layer of carbonaceous char.[13] This char layer serves multiple protective functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

  • Mass Transfer Barrier: It physically blocks the release of flammable volatile gases that would otherwise fuel the fire.

  • Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface.

By keeping the fuel source contained within the solid material, this mechanism effectively starves the fire.[11] Some phosphorus compounds can also exhibit a secondary gas-phase effect by releasing phosphorus-containing radicals that inhibit flame chemistry, though this is typically less pronounced than the condensed-phase action.[8][14]

G Char Char Pyrolysis Pyrolysis Char->Pyrolysis Blocks Flame Flame Char->Flame Insulates

Caption: Mechanism of this compound (HDDPP).

Comparative Performance Analysis

The choice of a flame retardant is ultimately dictated by its ability to meet specific performance criteria in the final polymer formulation. Efficacy is assessed using a suite of standardized tests that quantify different aspects of flammability.

Flammability Performance

The following table summarizes typical performance data for a generic engineering thermoplastic (e.g., Polypropylene) formulated with a BFR (Decabromodiphenyl Ethane, DBDPE, with Antimony Trioxide) versus an organophosphate flame retardant (OPFR) like HDDPP.

Parameter Test Standard Neat Polymer Polymer + BFR/Sb₂O₃ Polymer + HDDPP Significance
UL 94 Rating UL 94FailsV-0V-0Measures self-extinguishing properties and dripping. V-0 is the highest rating for this test.[15][16]
Limiting Oxygen Index (LOI) ASTM D2863 / ISO 458918%28-32%26-30%Minimum oxygen concentration to sustain combustion. Higher values indicate better flame retardancy.[17][18]
Peak Heat Release Rate (pHRR) ASTM E1354 (Cone)~1500 kW/m²~250-400 kW/m²~300-500 kW/m²The single most important variable for fire hazard; lower is better.[19][20]
Total Heat Released (THR) ASTM E1354 (Cone)~120 MJ/m²~80-100 MJ/m²~70-90 MJ/m²Total energy output of the fire; lower is better.[19][21]
Total Smoke Release (TSR) ASTM E1354 (Cone)ModerateHighLow-ModerateBFRs, acting in the gas phase, can lead to incomplete combustion and higher smoke.[22][23]

Note: Values are illustrative and can vary significantly based on the specific polymer, formulation, and loading levels.

Analysis: Both BFR and HDDPP systems can enable polymers to achieve the highest UL 94 V-0 rating, demonstrating excellent self-extinguishing capabilities.[15] BFRs often show a slight edge in raising the LOI and dramatically reducing the peak heat release rate due to their highly efficient gas-phase flame poisoning.[24] However, HDDPP's char-forming mechanism is particularly effective at reducing the total heat released and, critically, tends to generate less smoke, a key factor for safety in enclosed spaces.[25]

Impact on Polymer Mechanical Properties

The addition of any flame retardant can alter the physical and mechanical properties of the host polymer.

Property Neat Polymer Effect of BFRs Effect of HDDPP Causality
Tensile Modulus BaselineOften increasesCan slightly decreaseBFRs are often solid fillers, increasing stiffness. HDDPP's long alkyl chain may have a plasticizing effect.
Tensile Strength BaselineSlight decreaseModerate decreaseAdditives can disrupt the polymer matrix, affecting ultimate strength.[26]
Impact Strength (Notched Izod) BaselineCan decreaseGenerally maintained or slightly decreasedThe plasticizing effect of the long alkyl chain in HDDPP can help preserve toughness compared to some solid BFRs.

Analysis: BFRs, being solid additives, can sometimes increase the stiffness (modulus) of a composite but may reduce impact strength.[15] HDDPP, with its long C16 alkyl chain, can act as a plasticizer. This may lead to a slight reduction in stiffness and tensile strength but can be beneficial for maintaining or improving impact resistance, a critical parameter in many applications. The choice often involves a trade-off between flame retardancy and the desired mechanical performance profile.[5]

Environmental, Health, and Safety Profile

The primary driver for moving away from BFRs is their adverse environmental and health profile.

  • Brominated Flame Retardants (BFRs): Many legacy BFRs are persistent, bioaccumulative, and toxic (PBT).[27] They can leach from products into the environment and have been detected in wildlife and humans.[1][7] Exposure has been linked to potential endocrine disruption, neurodevelopmental issues, and other adverse health effects.[1][2] While newer polymeric BFRs are designed to have a better safety profile, the "bromine" classification carries significant regulatory scrutiny and consumer concern.[28] During combustion, BFRs can also form toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[29]

  • This compound (HDDPP): As an organophosphate flame retardant (OPFR), HDDPP is part of a class of chemicals generally considered more environmentally benign than their halogenated counterparts.[11] They typically exhibit lower persistence and bioaccumulation potential.[8] While the toxicology of any chemical must be carefully evaluated, halogen-free phosphates avoid the potential for dioxin/furan formation associated with BFRs and are not subject to the same regulatory restrictions.[27]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of comparative data, standardized testing protocols are essential. Below are the methodologies for the key flammability tests cited.

G

Caption: General workflow for comparative flammability testing.

UL 94 Vertical Burn Test
  • Objective: To determine a material's tendency to either extinguish or spread a flame after ignition in a vertical orientation.[30]

  • Protocol (summarized):

    • Sample Preparation: At least five bar-shaped specimens (typically 125 x 13 mm) of a specific thickness are prepared and conditioned.[31]

    • Test Setup: A specimen is clamped vertically. A layer of dry cotton is placed 300 mm below the specimen.[31]

    • Procedure: A calibrated burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds and then removed.[16] The afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the burner is reapplied for another 10 seconds and removed. The second afterflame time (t2) and the afterglow time (t3) are recorded.

    • Classification: The material is classified as V-0, V-1, or V-2 based on strict criteria regarding the afterflame times, total combustion time, and whether flaming drips ignite the cotton below.[32] A V-0 rating is the most stringent, requiring very short extinguishing times and no ignition of the cotton.[16]

Limiting Oxygen Index (LOI) Test
  • Objective: To measure the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a sample.[18]

  • Protocol (summarized):

    • Sample Preparation: A small, vertically oriented specimen is prepared.[33]

    • Test Setup: The specimen is placed in a vertical glass chimney through which a controlled mixture of oxygen and nitrogen flows upwards.[33]

    • Procedure: The top edge of the specimen is ignited with a pilot flame. The oxygen concentration in the flowing gas mixture is then systematically adjusted until the flame just self-extinguishes within a specified time or after burning a certain length.[34]

    • Result: The LOI is expressed as a percentage of oxygen. Since air contains approximately 21% oxygen, materials with an LOI greater than 21% are considered to have some degree of flame retardancy in ambient conditions.[17]

Cone Calorimetry Test
  • Objective: To measure the heat release rate (HRR) and other combustion properties of a material under a controlled radiant heat flux.[20] This test provides the most comprehensive data on fire behavior.

  • Protocol (summarized):

    • Sample Preparation: A flat specimen (typically 100 x 100 mm) is placed in a holder.[35]

    • Test Setup: The specimen is positioned horizontally below a conical radiant heater that applies a specific heat flux (e.g., 35 or 50 kW/m²).[35] Exhaust gases are collected in a hood.

    • Procedure: The sample is irradiated, and pyrolysis gases are ignited by a spark igniter. The test continues until flaming ceases. Throughout the test, the oxygen concentration in the exhaust stream is continuously measured.[21]

    • Data Calculation: The heat release rate is calculated based on the principle of oxygen consumption: for most organic materials, a fixed amount of heat is released for each unit mass of oxygen consumed.[19][20] Other key parameters like Total Heat Released (THR), Mass Loss Rate (MLR), and Smoke Produce Rate (SPR) are also recorded.[19]

Conclusion

The transition from brominated flame retardants to halogen-free alternatives like this compound represents a critical step forward in material safety and environmental stewardship. While BFRs demonstrate exceptional efficiency in gas-phase flame inhibition, this performance comes with significant environmental and health concerns that have led to widespread regulation.

This compound offers a compelling and effective alternative, operating through a condensed-phase charring mechanism. This approach provides excellent flame retardancy, often achieving the highest UL 94 V-0 classification, with the added benefits of reduced smoke generation and a more favorable toxicological profile. Although BFRs may show a slight advantage in certain metrics like peak heat release rate, the overall performance of HDDPP, coupled with its superior environmental credentials and potentially beneficial effects on polymer toughness, makes it a highly attractive solution.

For researchers and developers, the choice is not merely about replacing one chemical with another; it is about a fundamental shift in the mechanism of protection. The selection between these two classes of flame retardants requires a holistic evaluation of flammability targets, mechanical property requirements, processing stability, regulatory compliance, and environmental impact. As the industry continues to evolve, the data clearly supports the growing role of phosphorus-based chemistry, with compounds like HDDPP at the forefront of developing safer, more sustainable materials.

References

  • Al-maini, S., Al-badran, A. I., & Al-shammari, A. M. (2012). Health consequences of exposure to brominated flame retardants: a systematic review. International Journal of Occupational Medicine and Environmental Health.
  • SCO Chemical. (n.d.).
  • Altarawneh, M., & Dlugogorski, B. Z. (2013). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
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  • SpecialChem. (2025). Fire Resistance of Plastics: Limiting Oxygen Index (LOI). SpecialChem.
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  • Alfa Chemistry. (n.d.). Limiting Oxygen Index Test. Alfa Chemistry.
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  • Vahabi, H., et al. (n.d.). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives. SciSpace.
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  • ChemCeed. (2026). Understanding the Fire Retardant Properties of Isodecyl Diphenyl Phosphite in Polymers. ChemCeed.
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  • Wang, X., et al. (2023). The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Chemistry.
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  • Hoppe, H., et al. (2023). Highly efficient multifunctional mono-component flame retardants comprising of sulfenamide and phosphate moieties for polypropylene. Polymer Degradation and Stability. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hexadecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of hexadecyl diphenyl phosphate (CAS 56827-92-0), an organophosphate compound utilized in various industrial applications, including as a plasticizer and flame retardant.[1] While specific safety data sheets may not classify it as a hazardous substance under all regulations, its organophosphate nature necessitates a cautious and informed approach to its handling and disposal to mitigate potential environmental and health risks.[2]

This document is structured to provide not just a set of instructions, but a self-validating system of protocols, explaining the causality behind each step to empower laboratory personnel with the knowledge to maintain a safe and compliant working environment.

Foundational Knowledge: Understanding the Compound

This compound is an organophosphate ester.[1] Its molecular structure imparts properties such as thermal stability and low volatility.[1] However, like many organophosphates, it is crucial to handle it with care due to potential, albeit not fully elucidated, health and environmental concerns.[1][2]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C28H43O4P[1][3][4]
Molecular Weight 474.612 g/mol [1][4]
Appearance Viscous liquid or solid[1]
Melting Point 62-66 °C (144-151 °F)
Solubility Insoluble in water[5]

Understanding these properties is critical for implementing appropriate safety and disposal procedures. For instance, its low volatility suggests that while inhalation risks at room temperature may be lower than for more volatile compounds, they are not negligible, especially if heated.[1] Its insolubility in water underscores the importance of preventing its release into aquatic environments.[5][6]

Pre-Disposal Safety: A Proactive Stance

Proper disposal begins long before the waste container is sealed. It starts with safe handling and storage practices to minimize waste generation and prevent accidental exposure.

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations for their necessity.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and potential irritants.[7]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dusts are generated or if working with heated material.To minimize inhalation of any potential aerosols or vapors.[8]

2.2. Spill Management: Preparedness is Paramount

In the event of a spill, a swift and informed response is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined above.

  • Contain the Spill: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the substance.[9] For solid spills, carefully sweep up the material to avoid generating dust.[8][10][11]

  • Collect and Package: Place the absorbed material or swept solids into a suitable, clearly labeled container for disposal as hazardous waste.[8][10][11]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, ensuring compliance with general laboratory safety standards and regulatory guidelines.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_preparation Disposal Preparation Phase cluster_final_disposal Final Disposal Phase Waste_Generation Waste Generation (Unused chemical, contaminated labware) Segregation Waste Segregation (Keep in original or designated container) Waste_Generation->Segregation Isolate Containerization Secure Containerization (Tightly sealed, non-reactive container) Segregation->Containerization Transfer Labeling Accurate Labeling ('Hazardous Waste', chemical name, date) Containerization->Labeling Identify Storage Temporary Storage (Designated hazardous waste area) Labeling->Storage Store Safely Collection Professional Collection (Certified waste management service) Storage->Collection Schedule Pickup Disposal Final Disposal (Incineration or other approved method) Collection->Disposal Transport

Sources

Navigating the Safe Handling of Hexadecyl Diphenyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is hexadecyl diphenyl phosphate, a compound whose handling necessitates a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for managing this compound in the laboratory. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence when working with this and similar organophosphate compounds.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Dermal Contact: May cause skin irritation. Pre-existing dermatitis could be exacerbated.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Inhalation: Inhalation of dusts may lead to respiratory irritation.[3][2] Individuals with pre-existing respiratory conditions may be more susceptible.[2]

  • Ingestion: While not a primary route of occupational exposure, accidental ingestion should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on general best practices for handling organophosphates and other potentially hazardous chemicals.[4][5][6][7][8]

Skin Protection

The majority of chemical exposure in a laboratory setting occurs through skin contact.[7] Therefore, appropriate skin protection is critical.

  • Gloves: Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals.[5] It is crucial to select gloves that have been tested for resistance to the specific chemical or chemical class you are working with.[9][10][11][12][13] Never wear leather or fabric gloves, as they can absorb and retain chemicals.[6]

    • Best Practice: For added protection, consider double-gloving. Wear a lighter, disposable glove underneath a more robust, chemical-resistant outer glove.[6]

  • Lab Coat/Coveralls: A long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of splashing or dust generation, a chemical-resistant suit, such as one made of Tyvek®, is recommended.[5]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting. For added protection, especially when handling larger quantities, chemical-resistant boots or shoe covers should be worn.[6]

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and dust.

  • Safety Glasses/Goggles: Chemical safety goggles that provide a seal around the eyes are essential.[5][7] Standard safety glasses may not offer sufficient protection from splashes.

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6][7]

Respiratory Protection

If the handling of this compound generates dust or aerosols, respiratory protection is required.[3]

  • Respirator: A NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used. A full-face respirator can provide both respiratory and eye protection.[4][5]

Table 1: Summary of Recommended Personal Protective Equipment

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.[5][7][8]
Body Long-sleeved lab coat or chemical-resistant suitProtects skin from splashes and contamination.[5]
Eyes Chemical safety gogglesProtects eyes from splashes and dust.[5][7]
Face Face shield (in addition to goggles for splash risk)Provides full-face protection from splashes.[6][7]
Respiratory NIOSH-approved respirator (if dust/aerosols are generated)Prevents inhalation of harmful particles.[3]
Feet Closed-toe shoes (chemical-resistant boots for larger quantities)Protects feet from spills.[6]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation
  • Designated Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit specifically for chemical spills available and know how to use it.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated clothing should be removed and washed before reuse.[14][1]

Workflow for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE node_don1 Lab Coat / Coveralls node_don2 Respirator node_don1->node_don2 node_don3 Goggles / Face Shield node_don2->node_don3 node_don4 Gloves node_don3->node_don4

Caption: Sequential process for correctly putting on Personal Protective Equipment.

Doffing PPE Workflow

G cluster_doffing Doffing PPE node_doff1 Gloves node_doff2 Goggles / Face Shield node_doff1->node_doff2 node_doff3 Lab Coat / Coveralls node_doff2->node_doff3 node_doff4 Respirator node_doff3->node_doff4

Caption: Sequential process for safely removing Personal Protective Equipment to avoid contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

  • Waste Collection: All waste materials, including excess reagent, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not mix with other waste streams unless explicitly permitted.[3]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[3]

In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PubMed Central. (2007-02-08).
  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn.
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  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000-12-01).
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-12).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-10).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-05-10).
  • Safety Data Sheet - Cayman Chemical. (2024-11-01).
  • SAFETY DATA SHEET - Spectrum Chemical. (2017-10-30).
  • Diphenyl phosphate - Santa Cruz Biotechnology.
  • Alkyl diphenyl phosphate - Safety Data Sheet - ChemicalBook. (2024-12-21).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-06-04).
  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts.
  • CHEMICAL GLOVE RESISTANCE GUIDE.
  • Gloves Chemical Resistance Chart.
  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.